5-Nitro-2-(bromoacetamido)benzophenone
Description
The exact mass of the compound N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZJZGVAIGKLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173928 | |
| Record name | N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2011-70-3 | |
| Record name | N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2011-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002011703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Nitro-2-(bromoacetamido)benzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis protocol for 5-Nitro-2-(bromoacetamido)benzophenone. It serves as a crucial intermediate in the production of various 1,4-benzodiazepines, a significant class of psychoactive drugs.[1] The synthesis detailed herein involves the acylation of 2-Amino-5-nitrobenzophenone. This guide presents key quantitative data, a detailed experimental protocol, and workflow visualizations to assist researchers in the field of medicinal and organic chemistry.
Chemical and Physical Properties
The properties of this compound are summarized below. This data is essential for handling, storage, and characterization of the compound.
| Property | Value |
| CAS Number | 2011-70-3[2][3] |
| Molecular Formula | C₁₅H₁₁BrN₂O₄[2][3] |
| Molecular Weight | 363.16 g/mol [3][4] |
| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide |
| Appearance | Solid[2] |
| Purity | Commercially available at ≥98%[2] |
| Solubility | DMF: 12 mg/ml; DMSO: 2 mg/ml; Ethanol (B145695): Slightly soluble[2] |
| Storage Temperature | 2-8°C or -20°C[2] |
Synthesis Protocol
The primary route for synthesizing this compound is through the N-acylation of 2-Amino-5-nitrobenzophenone using bromoacetyl bromide.[1][5] This reaction forms the core of the multi-step synthesis of several benzodiazepine (B76468) drugs, such as nitrazepam and nimetazepam.[2]
Reaction Scheme
The general synthetic strategy involves the reaction of the primary amino group of 2-Amino-5-nitrobenzophenone with bromoacetyl bromide. This electrophilic substitution reaction results in the formation of an amide bond, yielding the target compound and hydrogen bromide as a byproduct.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2-Amino-5-nitrobenzophenone | 1775-95-7 | 242.23 g/mol | 14.5 g | 0.060 |
| Bromoacetyl bromide | 598-21-0 | 201.86 g/mol | 12.1 g (6.0 mL) | 0.060 |
| Benzene (Anhydrous) | 71-43-2 | 78.11 g/mol | 350 mL | - |
Experimental Procedure
The following protocol is adapted from established synthesis methodologies.[5]
-
Preparation : In a three-neck flask equipped with a mechanical stirrer and a gas outlet, dissolve 14.5 g (0.060 mol) of 2-Amino-5-nitrobenzophenone in 350 mL of anhydrous benzene.
-
Reagent Addition : While stirring the solution at room temperature, slowly add 6.0 mL (0.060 mol) of bromoacetyl bromide to the reaction mixture.
-
Reaction : The reaction is typically exothermic and produces hydrogen bromide gas. To drive the reaction to completion, gently blow a stream of dry air or nitrogen through the solution to facilitate the removal of the HBr gas.
-
Work-up : Once the evolution of HBr has ceased, cool the reaction mixture in an ice bath to precipitate the crude product.
-
Isolation : Collect the precipitated solid by vacuum filtration. Wash the solid with ice-cold water until the filtrate is acid-free.
-
Drying : Dry the collected product, this compound, in a vacuum oven.
Purification
If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol to achieve high purity.[5]
Visualizations
Synthesis Workflow
The following diagram illustrates the step-by-step laboratory workflow for the synthesis of this compound.
Caption: Synthesis workflow from starting materials to final product.
Pharmaceutical Context
This compound is a pivotal intermediate. The diagram below shows its logical position in the synthetic pathway towards therapeutically active benzodiazepines.
Caption: Role as an intermediate in benzodiazepine synthesis.
Safety Information
-
Reagents : Bromoacetyl bromide is highly corrosive, toxic, and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents : Benzene is a known carcinogen and is flammable. Use with caution and appropriate safety measures.
-
General Handling : Handle all chemical compounds in accordance with good industrial hygiene and safety practices.[6] Avoid inhalation of dust and direct contact with skin and eyes.[7] This product is intended for research and forensic applications only.[2][3][4]
References
An In-depth Technical Guide to 5-Nitro-2-(bromoacetamido)benzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Nitro-2-(bromoacetamido)benzophenone, a key intermediate in the synthesis of various pharmaceuticals. This document consolidates available data on its chemical and physical characteristics, outlines its primary synthetic route with detailed experimental considerations, and discusses its significance in medicinal chemistry. All quantitative data is presented in clear, tabular format for ease of reference. Experimental workflows are visualized to provide a clear understanding of the synthetic processes.
Physicochemical Properties
This compound, also known by its IUPAC name N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide, is a solid organic compound. Its core structure features a benzophenone (B1666685) framework with nitro and bromoacetamido substitutions. These functional groups contribute to its reactivity and utility as a chemical intermediate.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₁BrN₂O₄ | [1] |
| Molecular Weight | 363.16 g/mol | [2] |
| CAS Number | 2011-70-3 | [2] |
| Appearance | Solid | [1] |
| Melting Point | 156-158 °C | |
| Boiling Point | 590.3 °C at 760 mmHg | |
| Density | 1.609 g/cm³ | |
| Solubility | DMF: 12 mg/mLDMSO: 2 mg/mLEthanol: Slightly soluble | [1] |
| UV Absorption (λmax) | 263, 309 nm | [1] |
| Storage Temperature | -20°C or 2-8°C |
Synthesis and Experimental Protocols
This compound is primarily known as a crucial intermediate in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. Notably, it is a precursor to nitrazepam and nimetazepam. The synthesis is a two-step process, starting from the synthesis of its precursor, 2-amino-5-nitrobenzophenone (B23384), followed by its acylation.
Synthesis of 2-Amino-5-nitrobenzophenone
The industrial synthesis of 2-amino-5-nitrobenzophenone is typically achieved through a Friedel-Crafts acylation reaction. This method is favored due to its high regioselectivity, which minimizes the formation of isomeric byproducts.[3]
Experimental Protocol: Friedel-Crafts Acylation
-
Reactants: p-Nitroaniline and benzoyl chloride.
-
Catalyst: Anhydrous zinc chloride (a Lewis acid).[3]
-
Procedure:
-
Anhydrous zinc chloride is charged into a reaction vessel with ortho-chlorobenzoyl chloride (as an analogue to benzoyl chloride in a scaled-up process).[3]
-
The mixture is heated to 130-140°C.[3]
-
p-Nitroaniline is added portion-wise over a period of approximately 30 minutes, maintaining the temperature.[3]
-
Following the addition, the reaction temperature is raised to 200-205°C and held for one hour to ensure the completion of the reaction.[3]
-
The reaction mixture is then cooled to 100-105°C for hydrolysis.[3]
-
A mixture of water and hydrochloric acid is carefully added.[3]
-
The pH is adjusted using ammonium (B1175870) hydroxide (B78521), and the product is extracted with toluene (B28343) at 50-60°C.[3]
-
The combined organic extracts are washed with water.[3]
-
-
Purification:
Synthesis of this compound
The final step in the synthesis involves the acylation of the amino group of 2-amino-5-nitrobenzophenone with bromoacetyl bromide. This reaction is a standard nucleophilic acyl substitution.
Experimental Protocol: Acylation
-
Reactants: 2-Amino-5-nitrobenzophenone and bromoacetyl bromide.
-
Solvent: Benzene.
-
Procedure:
-
2-Amino-5-nitrobenzophenone is dissolved in benzene.
-
Bromoacetyl bromide is added dropwise to the solution.
-
The mixture is refluxed for approximately 2 hours.
-
After cooling, the solution is washed with a sodium hydroxide solution to remove any unreacted bromoacetyl bromide and the hydrobromic acid byproduct.
-
The organic layer is then evaporated to yield the crude product.
-
-
Purification:
-
The crude product is recrystallized from a suitable solvent, such as methanol, to obtain pure this compound.
-
Mandatory Visualizations
Synthetic Workflow
The overall synthesis of this compound can be visualized as a two-stage process.
Caption: Synthetic pathway of this compound.
Logical Relationship in Benzodiazepine (B76468) Synthesis
This compound serves as a critical precursor for the formation of the diazepine (B8756704) ring in benzodiazepines.
Caption: Role as a precursor in benzodiazepine synthesis.
Biological Significance and Applications
Currently, there is no publicly available scientific literature detailing the direct biological activity or specific signaling pathways of this compound itself. Its primary and well-documented significance lies in its role as a synthetic intermediate.
The end-products of its synthetic pathway, 1,4-benzodiazepines, are a widely studied class of drugs that act as positive allosteric modulators of the GABA-A receptor in the central nervous system. The binding of benzodiazepines to this receptor enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
General Benzodiazepine Signaling Pathway
To provide a relevant biological context, the general mechanism of action for the class of compounds synthesized from this compound is illustrated below.
Caption: General signaling pathway of benzodiazepines.
Conclusion
This compound is a well-characterized organic compound with established physicochemical properties. Its primary importance in the scientific and industrial landscape is as a pivotal intermediate in the multi-step synthesis of several 1,4-benzodiazepines. While the compound itself is not reported to have direct biological activity, its role in the production of therapeutically significant drugs makes it a compound of interest for medicinal chemists and professionals in drug development. Further research into potential novel applications of this molecule could be a future area of exploration.
References
An In-Depth Technical Guide to the Structure Elucidation of 5-Nitro-2-(bromoacetamido)benzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 5-Nitro-2-(bromoacetamido)benzophenone, a key intermediate in the synthesis of various pharmaceutical compounds, notably benzodiazepines.[1] This document details the analytical methodologies and spectroscopic data interpretation required for the unequivocal identification and characterization of this molecule. The synthesis, physicochemical properties, and spectroscopic profile, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, are presented. Detailed experimental protocols for both the synthesis and the analytical techniques are provided to aid researchers in their practical applications.
Introduction
This compound, with the chemical formula C₁₅H₁₁BrN₂O₄, is a crucial precursor in medicinal chemistry.[1] Its structure combines a benzophenone (B1666685) core with a nitro group and a bromoacetamido side chain, making it a versatile building block for creating more complex molecules. Accurate characterization of this intermediate is paramount to ensure the purity and identity of subsequent products in a synthetic pathway. This guide outlines the systematic approach to its structure elucidation through a combination of modern spectroscopic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₅H₁₁BrN₂O₄ |
| Molecular Weight | 363.16 g/mol [2] |
| CAS Number | 2011-70-3[2] |
| Melting Point | 156-158 °C[3] |
| Appearance | Solid |
| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide |
| Synonyms | 2'-Benzoyl-2-bromo-4'-nitroacetanilide[4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of 2-amino-5-nitrobenzophenone (B23384) with bromoacetyl bromide. 2-amino-5-nitrobenzophenone itself is a commercially available starting material or can be synthesized via methods such as the Friedel-Crafts reaction.
Reaction Pathway
Experimental Protocol: Synthesis
Materials:
-
2-amino-5-nitrobenzophenone
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-nitrobenzophenone (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 equivalents) dropwise.
-
In a separate dropping funnel, dilute bromoacetyl bromide (1.1 equivalents) with anhydrous DCM.
-
Add the bromoacetyl bromide solution dropwise to the stirred reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Spectroscopic Data and Interpretation
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragments.
| Ion | m/z (relative intensity) |
| [M]⁺ | 362/364 (M⁺, M⁺+2) |
| [M-Br]⁺ | 283 |
| [M-COCH₂Br]⁺ | 242 |
| [C₆H₅CO]⁺ | 105 |
Note: The mass spectrum data is based on the available spectrum from SpectraBase.[5]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic absorption bands are summarized in Table 3.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300 | N-H | Amide N-H stretch |
| ~1685 | C=O | Amide I band (C=O stretch) |
| ~1660 | C=O | Benzophenone C=O stretch |
| ~1520 & ~1340 | NO₂ | Asymmetric and symmetric NO₂ stretch |
| ~1580 & ~1450 | C=C | Aromatic C=C stretch |
| ~700-800 | C-H | Aromatic C-H bending |
| ~650 | C-Br | C-Br stretch |
Note: The IR data is predicted based on characteristic functional group frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The predicted chemical shifts are presented in Tables 4 and 5.
4.3.1. ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | s | 2H | -COCH₂Br |
| ~7.4-7.8 | m | 5H | Benzoyl ring protons |
| ~8.0-8.5 | m | 3H | Nitro-substituted ring protons |
| ~9.5 | s (broad) | 1H | -NH- |
Note: The ¹H NMR data is predicted based on the analysis of structurally similar compounds.
4.3.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~30 | -COCH₂Br |
| ~120-140 | Aromatic carbons |
| ~145-150 | Aromatic carbon attached to NO₂ |
| ~165 | Amide C=O |
| ~195 | Benzophenone C=O |
Note: The ¹³C NMR data is predicted based on the analysis of structurally similar compounds.
Experimental Workflows and Protocols
Analytical Workflow
General Spectroscopic Protocols
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
5.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.
-
Data Acquisition: Collect a background spectrum of the empty, clean ATR crystal. Then, collect the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The instrument software will generate the final absorbance or transmittance spectrum.
5.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion and fragmentation patterns. For accurate mass measurement, a high-resolution mass spectrometer is recommended.
Conclusion
The structure of this compound can be unequivocally determined through a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This guide provides the necessary data, interpretation, and experimental protocols to assist researchers in the synthesis and characterization of this important pharmaceutical intermediate. While predicted spectroscopic data has been provided in the absence of readily available experimental spectra, the outlined methodologies will enable scientists to confirm these predictions and ensure the quality of their synthesized material.
References
5-Nitro-2-(bromoacetamido)benzophenone: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of 5-Nitro-2-(bromoacetamido)benzophenone, a key intermediate in the synthesis of various pharmaceuticals. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, detailed synthesis protocols, and its pivotal role in the formation of 1,4-benzodiazepines.
Core Compound Specifications
This compound, also known as N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide, is a solid organic compound. Its fundamental chemical and physical properties are summarized below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₅H₁₁BrN₂O₄ | [1][2][3] |
| Molecular Weight | 363.16 g/mol | [1][2][3] |
| Appearance | Solid | |
| Melting Point | 156-158 °C | [4] |
| CAS Number | 2011-70-3 | [3][4] |
Synthetic Pathways and Experimental Protocols
This compound serves as a crucial precursor in the synthesis of nitrazepam, a 1,4-benzodiazepine (B1214927) derivative. The general synthetic route involves the acylation of 2-amino-5-nitrobenzophenone (B23384) followed by cyclization.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established laboratory procedures for the acylation of 2-amino-5-nitrobenzophenone.
Materials:
-
2-amino-5-nitrobenzophenone
-
Bromoacetyl bromide
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve 12.4 mmol (approximately 3 g) of 2-amino-5-nitrobenzophenone in 20 mL of toluene at room temperature in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add 16 mmol (approximately 1.4 mL or 3.23 g) of bromoacetyl bromide to the solution dropwise with continuous stirring.[4]
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 30 minutes.[4]
-
Allow the mixture to cool to room temperature. The product, this compound, will crystallize out of the solution.
-
Collect the crystals by filtration and wash with a small amount of cold toluene.
-
The resulting product should have a melting point of approximately 156 °C, with an expected yield of around 88%.[4]
Experimental Protocol: Synthesis of Nitrazepam via Cyclization
The following protocol outlines the conversion of this compound to nitrazepam. Note: Some protocols utilize the chloro-analogue, 2-(2-chloroacetamido)-5-nitrobenzophenone, but the principle of cyclization remains similar. This generalized procedure is based on the reaction with a source of ammonia (B1221849).
Materials:
-
This compound (or its chloro-analogue)
-
Hexamethylenetetramine (Hexamine)
-
Ethanol (96%)
-
Ammonia solution (25%)
-
Tetrahydrofuran (B95107) (THF)
-
Toluene
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
Dissolve the synthesized this compound in tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of hexamine, 96% ethanol, and 25% ammonia solution.[1]
-
Add the THF solution of the benzophenone (B1666685) derivative to the ammonia-hexamine mixture.
-
Reflux the resulting mixture for approximately 6 hours.[1]
-
After reflux, remove the volatile components (THF, ethanol, excess ammonia) using a rotary evaporator.[1]
-
To the residue, add toluene and a small amount of a purification agent (e.g., activated carbon) and filter the solution.[1]
-
Evaporate the toluene from the filtrate to obtain the crude nitrazepam product.[1] Further purification can be achieved through recrystallization.
Synthetic Workflow Diagram
The following diagram illustrates the two-stage synthesis of nitrazepam from 2-amino-5-nitrobenzophenone, with this compound as the key intermediate.
Caption: Synthesis of Nitrazepam Workflow.
Biological Activity and Signaling Pathways
As a synthetic intermediate, this compound is not typically investigated for its biological activity or its interaction with cellular signaling pathways. Its primary role is in the laboratory synthesis of more complex molecules, such as benzodiazepines, which are the pharmacologically active agents. The final product, nitrazepam, exerts its effects by modulating the GABA-A receptor in the central nervous system, leading to its anxiolytic, sedative, and anticonvulsant properties. There is no evidence to suggest that the intermediate itself has any significant biological role.
References
Solubility Profile of 5-Nitro-2-(bromoacetamido)benzophenone: A Technical Guide for Researchers
COMPOUND: 5-Nitro-2-(bromoacetamido)benzophenone CAS NUMBER: 2011-70-3 MOLECULAR FORMULA: C₁₅H₁₁BrN₂O₄ MOLECULAR WEIGHT: 363.16 g/mol [1]
Abstract
This technical guide provides a detailed overview of the solubility of this compound in organic solvents. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document compiles the existing information and furnishes detailed experimental protocols for researchers to determine solubility in their specific solvent systems. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound, a known precursor in the synthesis of benzodiazepines, in their work.[2] The document includes structured data tables, in-depth methodologies for solubility determination, and visual diagrams of experimental workflows and synthetic pathways.
Physicochemical Properties
This compound is a solid at room temperature.[2] It serves as an analytical reference standard and is categorized as a precursor or intermediate in the synthesis of benzodiazepines like nitrazepam and nimetazepam.[2]
Solubility Data
The quantitative solubility data for this compound is not extensively reported in scientific literature. The table below summarizes the available data from commercial suppliers. It is important to note that temperature conditions for these solubility measurements are not specified.
| Solvent | CAS Number | Solubility | Data Type | Source |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 12 mg/mL | Quantitative | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 67-68-5 | 2 mg/mL | Quantitative | [2] |
| Ethanol | 64-17-5 | Slightly soluble | Qualitative | [2] |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the solubility of this compound in a broader range of organic solvents, the following detailed experimental protocols are provided. The equilibrium solubility method (shake-flask) is considered the gold standard for its accuracy and reliability.
Equilibrium Solubility Determination (Shake-Flask Method)
This method establishes the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.
Principle: An excess amount of the solid compound is agitated in a specific volume of the solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined analytically.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, chloroform, ethyl acetate, methanol, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
-
High-Throughput Screening (HTS) for Solubility
For rapid screening of solubility in a large number of solvents, a miniaturized shake-flask method can be employed in a 96-well plate format.
Procedure:
-
Add a known excess of the compound to each well of a 96-well plate.
-
Dispense a known volume of different solvents into the wells.
-
Seal the plate and agitate at a constant temperature.
-
Separate the undissolved solid (e.g., by centrifugation or filtration).
-
Determine the concentration of the dissolved compound in the supernatant of each well using a suitable analytical method (e.g., UV-Vis plate reader).
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Synthetic Pathway
This compound is a key intermediate in the synthesis of certain benzodiazepines. The following diagram outlines its role as a precursor.
Caption: Role as a Benzodiazepine Precursor.
References
5-Nitro-2-(bromoacetamido)benzophenone: A Technical Overview of a Key Benzodiazepine Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-2-(bromoacetamido)benzophenone is a crucial chemical intermediate, primarily recognized for its role in the synthesis of several pharmacologically significant 1,4-benzodiazepine (B1214927) derivatives. While its direct biological mechanism of action is not extensively documented in publicly available literature, its chemical properties and reactivity are central to the formation of the diazepine (B8756704) ring system. This technical guide provides a comprehensive overview of the known information regarding this compound, focusing on its chemical characteristics and its application in the synthesis of notable benzodiazepines.
Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry. The following table summarizes its key chemical data.
| Property | Value | Source |
| CAS Number | 2011-70-3 | [1][2][3] |
| Molecular Formula | C₁₅H₁₁BrN₂O₄ | [1][2][4] |
| Molecular Weight | 363.16 g/mol | [2][4][5] |
| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide | |
| Synonyms | 2'-benzoyl-2-bromo-4'-nitro-Acetanilide, N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide | [1][4] |
| Appearance | Solid | [1] |
| Purity | ≥95% - ≥98% | [1][4] |
| Solubility | DMF: 12 mg/ml, DMSO: 2 mg/ml, Ethanol: Slightly soluble | [1] |
| Storage Temperature | -20°C or 2-8°C | [1][3] |
| SMILES | O=C(C1=CC(--INVALID-LINK--=O)=CC=C1NC(CBr)=O)C2=CC=CC=C2 | [1] |
| InChI Key | USZJZGVAIGKLRF-UHFFFAOYSA-N | [1] |
Role in Benzodiazepine (B76468) Synthesis
The primary significance of this compound lies in its function as a precursor for the synthesis of benzodiazepines, a class of psychoactive drugs.[1][5] Specifically, it is a key starting material for the production of nitrazepam and nimetazepam.[1] The bromoacetamido group is a reactive handle that facilitates the cyclization reaction required to form the seven-membered diazepine ring characteristic of benzodiazepines.
The general synthetic pathway involves the reaction of the bromoacetamido group with an amine, leading to the formation of the diazepine ring. The nitro group can subsequently be reduced to an amino group and further modified if necessary.
Caption: Synthetic route from 5-Nitro-2-aminobenzophenone to Nitrazepam via this compound.
Mechanism of Action: An Area for Future Research
Currently, there is a significant lack of publicly available scientific literature detailing the specific mechanism of action of this compound as a standalone biologically active molecule. Its primary role is well-established as a synthetic intermediate.[1][5] The biological activity of the final benzodiazepine products, such as nitrazepam, is well-characterized and involves the potentiation of the GABA-A receptor in the central nervous system. However, it is crucial to distinguish the pharmacological activity of the final product from its precursors.
The presence of a bromoacetamido group, a known alkylating agent, suggests a potential for covalent modification of biological macromolecules. However, without specific studies on this compound's biological targets and effects, any proposed mechanism of action would be purely speculative. Further research is required to determine if this compound exhibits any intrinsic biological activity or if its effects are solely attributable to its role as a precursor in the synthesis of other compounds.
Conclusion
This compound is a compound of significant interest to medicinal chemists and professionals in drug development due to its indispensable role in the synthesis of benzodiazepines. While its own biological mechanism of action remains to be elucidated, its well-defined chemical properties and reactivity make it a valuable tool in the creation of potent therapeutic agents. Future investigations into the potential intrinsic biological activities of this intermediate could reveal novel pharmacological properties.
References
The Multifaceted Biological Activities of Benzophenone Derivatives: A Technical Guide for Researchers
For Immediate Release
Benzophenone (B1666685) derivatives, a class of compounds characterized by a diphenyl ketone core, are emerging as a versatile scaffold in medicinal chemistry and drug discovery. Possessing a wide spectrum of biological activities, these derivatives are the subject of intense research for their potential therapeutic applications. This technical guide provides an in-depth overview of the anticancer, antimicrobial, antioxidant, antiviral, and enzyme-inhibitory properties of benzophenone derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Anticancer Activity
Benzophenone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for tumor growth and proliferation.
Quantitative Anticancer Data
The anticancer efficacy of various benzophenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The table below summarizes the IC₅₀ values for several derivatives against different human cancer cell lines.[1][2]
| Benzophenone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | HL-60 (Leukemia) | 0.48 | [1] |
| Compound 1 | A-549 (Lung) | 0.82 | [1] |
| Compound 1 | SMMC-7721 (Hepatocarcinoma) | 0.26 | [1] |
| Compound 1 | SW480 (Colon) | 0.99 | [1] |
| Compound 8 | HL-60 (Leukemia) | 0.15 | [1] |
| Compound 9 | HL-60 (Leukemia) | 0.16 | [1] |
| 2-Hydroxybenzophenone Derivative | MDA-MB-231 (Breast) | 12.09 | [2] |
| 2-Hydroxybenzophenone Derivative | T47-D (Breast) | 26.49 | [2] |
| 2-Hydroxybenzophenone Derivative | PC3 (Prostate) | 15.63 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Benzophenone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzophenone derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting the percentage of viability versus the log of the compound concentration.
Signaling Pathways in Cancer
Benzophenone derivatives have been shown to interfere with several signaling pathways implicated in cancer progression. For instance, some derivatives can inhibit the MEK/ERK pathway, which is crucial for cell proliferation and survival in pancreatic cancer.[3] Others have been found to modulate the estrogen receptor α (ERα) and Wnt/β-catenin signaling pathways, which are involved in the growth and metastasis of certain breast and ovarian cancers.[4]
Antimicrobial Activity
A growing body of evidence highlights the potent antimicrobial properties of benzophenone derivatives against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of the microbial cell membrane.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for selected benzophenone derivatives against various microbial strains.
| Benzophenone Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2,2′,4-Trihydroxybenzophenone | Staphylococcus aureus | 62.5 - 125 | [5] |
| 2,2′,4-Trihydroxybenzophenone | Escherichia coli | 125 - 250 | [5] |
| 2,2′,4-Trihydroxybenzophenone | Salmonella Typhimurium | 125 | [5] |
| Xanthochymol | Methicillin-resistant S. aureus (MRSA) | 3.1 - 12.5 | [6] |
| Benzophenone-tetraamide | Methicillin-resistant S. aureus (MRSA) | 0.5 - 2.0 | [7] |
| Benzophenone-tetraamide | Vancomycin-resistant Enterococcus (VRE) | 0.5 - 2.0 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Benzophenone derivatives
-
Sterile saline or PBS
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the benzophenone derivative in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Mechanism of Antimicrobial Action
Several studies suggest that benzophenone derivatives exert their antimicrobial effects by targeting the bacterial cell membrane. This can involve binding to components like lipoteichoic acid (LTA) and lipopolysaccharide (LPS), leading to membrane depolarization and leakage of intracellular contents such as potassium ions.[7][8]
Antioxidant Activity
Many benzophenone derivatives, particularly those with hydroxyl substitutions, exhibit potent antioxidant properties. They can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases.
Quantitative Antioxidant Data
The antioxidant capacity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals in the assay.
| Benzophenone Derivative | Assay | IC₅₀ (µM) | Reference |
| Garcinol | DPPH | 9.11 - 6.93 | [8] |
| Isoxanthochymol | DPPH | 3.87 | [9] |
| Isoxanthochymol | ABTS | 0.88 | [9] |
Experimental Protocols: DPPH and ABTS Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the benzophenone derivative.
-
Mix the test sample with the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the benzophenone derivative to the ABTS•+ solution.
-
Incubate at room temperature for a short period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm. The reduction in absorbance reflects the antioxidant capacity.
Antiviral and Enzyme Inhibitory Activities
Benzophenone derivatives have also shown promise as antiviral agents and inhibitors of various enzymes.
Quantitative Antiviral and Enzyme Inhibition Data
| Benzophenone Derivative | Target | Activity | Value | Reference |
| GW678248 | HIV-1 Reverse Transcriptase | IC₅₀ | 0.8 - 6.8 nM | [10] |
| Gallotannin (from Mango bark) | Influenza Neuraminidase | IC₅₀ | 9.2 µM | [11] |
| Gallotannin (from Mango bark) | Coxsackie B3 Virus 3C Protease | IC₅₀ | 1.1 µM | [11] |
| Benzophenone derivative 10b | p38α MAP Kinase | IC₅₀ | 14 nM | [12] |
| Benzophenone derivative 6 | Butyrylcholinesterase (BuChE) | IC₅₀ | 172 nM | |
| Glucoside 4 | Cyclooxygenase-2 (COX-2) | IC₅₀ | 4 µM |
Experimental Workflow: High-Throughput Enzyme Inhibitor Screening
Conclusion
The benzophenone scaffold represents a privileged structure in the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, antioxidant, antiviral, and enzyme-inhibitory effects, underscore the vast potential of this class of compounds. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. Further exploration and modification of the benzophenone core are likely to yield novel candidates with enhanced potency and selectivity for a multitude of therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzophenone C-glucosides and gallotannins from mango tree stem bark with broad-spectrum anti-viral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease [mdpi.com]
- 12. scielo.br [scielo.br]
The Genesis of a Benzodiazepine Precursor: A Technical History of 5-Nitro-2-(bromoacetamido)benzophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical context surrounding the discovery of 5-Nitro-2-(bromoacetamido)benzophenone, a pivotal intermediate in the synthesis of pioneering benzodiazepine (B76468) drugs. By examining the original experimental protocols and the broader scientific landscape of the time, we gain insight into the foundations of modern medicinal chemistry and drug development.
Introduction: A Stepping Stone to a New Class of Therapeutics
The discovery of this compound is intrinsically linked to the groundbreaking work on 1,4-benzodiazepines by Leo Sternbach and his team at Hoffmann-La Roche. This compound emerged not as a therapeutic agent itself, but as a crucial precursor in the chemical synthesis of nitrazepam, one of the early and significant members of the benzodiazepine class of drugs. Its synthesis was a key step in a multi-stage process aimed at creating novel psychoactive compounds, which ultimately revolutionized the treatment of anxiety, insomnia, and seizure disorders.
The historical significance of this compound lies in its role as a molecular scaffold, enabling the construction of the seven-membered diazepine (B8756704) ring that is characteristic of this class of drugs. The development of a reliable synthetic route to this intermediate was paramount to the successful production and subsequent investigation of these powerful new therapeutic agents.
The Foundational Synthesis: The Work of Sternbach and Colleagues
The seminal research describing the synthesis of nitro-substituted 5-phenyl-1,4-benzodiazepine derivatives, including the pathway involving this compound, was published in 1963.[1] The core of this discovery was the development of a method to introduce a reactive side chain onto a benzophenone (B1666685) core, which could then be cyclized to form the desired benzodiazepine structure.
Chemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₅H₁₁BrN₂O₄ |
| Molecular Weight | 363.16 g/mol |
| CAS Number | 2011-70-3 |
| Synonyms | N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide, 2'-Benzoyl-2-bromo-4'-nitroacetanilide |
The Acylation Reaction: A Key Synthetic Step
The critical step in the formation of this compound is the acylation of 2-amino-5-nitrobenzophenone (B23384) with a haloacetyl halide. The original research and subsequent patents from that era detail the reaction with bromoacetyl bromide.
Experimental Protocols: Recreating a Historical Synthesis
The following experimental protocol is based on the detailed procedures described in a patent filed by the Hoffmann-La Roche team, which provides a clear window into the original synthetic methodology.
Synthesis of this compound
-
Materials:
-
2-amino-5-nitrobenzophenone (7.26 g, 30 mmol)
-
Bromoacetyl bromide (2.8 cc, 60 mmol)
-
Benzene (B151609) (350 cc)
-
Petroleum ether
-
Water
-
Sodium sulfate
-
-
Procedure:
-
A solution of 2-amino-5-nitrobenzophenone in benzene is prepared in a suitable reaction vessel.
-
Bromoacetyl bromide is added to the solution.
-
A stream of dry air is passed through the solution to facilitate the removal of hydrogen bromide gas that is evolved during the reaction.
-
The benzene solution is then washed with water until the washings are neutral to remove any remaining acid.
-
The organic layer is dried over sodium sulfate.
-
The benzene is removed in vacuo to yield the crude product.
-
The residue is crystallized from a mixture of benzene and petroleum ether.
-
-
Results:
-
The product, 2-bromoacetamido-5-nitrobenzophenone, is obtained as colorless needles.
-
The reported melting point for the purified product is 155-156 °C.
-
The Pathway to a Pharmacologically Active Compound
The discovery of this compound was not an end in itself, but a means to an end: the synthesis of nitrazepam. The bromoacetyl group provides a reactive handle for the subsequent cyclization step, which forms the core benzodiazepine ring system.
Caption: Synthetic pathway from 2-amino-5-nitrobenzophenone to nitrazepam.
Mechanism of Action: The Ultimate Target of the Synthesis
The benzodiazepines synthesized from intermediates like this compound exert their therapeutic effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.[2] They bind to a site on the receptor that is distinct from the GABA binding site.[1] This binding event does not open the chloride channel directly but instead enhances the effect of GABA, increasing the frequency of channel opening.[1] The influx of chloride ions (Cl⁻) into the neuron causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This potentiation of GABA's inhibitory effect is the basis for the anxiolytic, sedative, hypnotic, and anticonvulsant properties of benzodiazepines.
References
The Synthesis of Benzodiazepines: A Technical Guide to the Role of 5-Nitro-2-(bromoacetamido)benzophenone as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of 1,4-benzodiazepines, a critical class of psychoactive drugs, with a specific focus on the role of 5-Nitro-2-(bromoacetamido)benzophenone as a pivotal precursor. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug manufacturing.
Introduction
1,4-Benzodiazepines are a cornerstone in the treatment of a variety of central nervous system disorders, valued for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties. The efficacy of these therapeutic agents is intrinsically linked to their chemical structure, particularly the substituents on the benzodiazepine (B76468) core. The synthesis of these complex molecules often relies on meticulously planned multi-step procedures, where the selection of appropriate starting materials is paramount.
This compound serves as a crucial intermediate in the synthesis of 7-nitro-substituted 1,4-benzodiazepines, such as the well-known hypnotic agent, nitrazepam. This guide will elucidate the chemical journey from the foundational precursor, 2-amino-5-nitrobenzophenone (B23384), to the final benzodiazepine structure, providing the necessary technical details for laboratory and potential scale-up applications.
Synthetic Pathway Overview
The general synthetic strategy for producing 7-nitro-1,4-benzodiazepines from 2-amino-5-nitrobenzophenone involves a two-step process: acylation followed by cyclization. This compound is the product of the initial acylation step.
-
Acylation: The primary amino group of 2-amino-5-nitrobenzophenone is acylated using a haloacetyl halide, such as bromoacetyl bromide or chloroacetyl chloride, to form the corresponding N-(2-haloacetamido)-5-nitrobenzophenone intermediate.[1] This reaction introduces the necessary framework for the subsequent ring closure.
-
Cyclization: The N-(2-haloacetamido)-5-nitrobenzophenone intermediate then undergoes intramolecular cyclization to form the seven-membered diazepine (B8756704) ring. This step is typically achieved by reacting the intermediate with a source of ammonia (B1221849), such as hexamethylenetetramine (hexamine) in the presence of an ammonia solution, to yield the final 1,4-benzodiazepine-2-one.[1]
dot
Quantitative Data
The efficiency of benzodiazepine synthesis is highly dependent on reaction conditions. The following tables summarize quantitative data for the synthesis of the precursor, 2-amino-5-nitrobenzophenone, and its subsequent conversion to nitrazepam, a representative 7-nitro-1,4-benzodiazepine.
Table 1: Synthesis of 2-Amino-5-nitrobenzophenone
| Method | Reactants | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Friedel-Crafts Acylation | p-Nitroaniline, Benzoyl Chloride, ZnCl₂ | 195-205°C, 2 h, then hydrolysis | - | 160-162 | [2] |
| Modified GDR Patent | N-Benzoyl-2-amino-5-nitrobenzophenone, NaOH, Methanol, Water | Reflux, 6 h | 95 | 145-155 | [1] |
| From 2-chloro-5-nitrobenzophenone | 2-chloro-5-nitrobenzophenone, Ammonia | 125-130°C, 5 h, 0.6 MPa | 85 | - | [1] |
Table 2: Synthesis of Nitrazepam from 2-Amino-5-nitrobenzophenone
| Step | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |
| Acylation | 2-Amino-5-nitrobenzophenone, Chloroacetyl Chloride | Toluene (B28343) | Reflux (100-107°C), 6 h | 75.1 | [1] |
| Acylation | 2-Amino-5-nitrobenzophenone, Chloroacetyl Chloride | Chloroform (B151607) | 35°C, 2 h | - | [1] |
| Cyclization | 2-(Chloroacetamido)-5-nitrobenzophenone, Hexamine, Ammonia | THF, Ethanol (B145695) | Reflux, 6 h | ~40g from 50g precursor | [1] |
| Cyclization | 2-(Chloroacetamido)-5-nitrobenzophenone, Hexamine, Ammonium Chloride, H₂SO₄ | Ethanol | - | 86-90 | [1] |
| Overall | 2-Amino-5-nitrobenzophenone to Nitrazepam | Optimized Process | - | >45 | [1] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of 7-nitro-1,4-benzodiazepines, starting from 2-amino-5-nitrobenzophenone. While the protocols below specify the use of chloroacetyl chloride for acylation, a similar procedure can be followed using bromoacetyl bromide to yield the target precursor, this compound. One source notes that chloroacetyl chloride is often preferred due to its higher activity, stability, and availability.
Protocol 1: Synthesis of 2-Amino-5-nitrobenzophenone (Friedel-Crafts Acylation)
This protocol describes a common method for synthesizing the starting material.
Materials:
-
p-Nitroaniline
-
Benzoyl chloride
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, reflux condenser, and drying tube, add p-nitroaniline (0.1 mole) and anhydrous zinc chloride (0.12 mole).
-
Slowly add benzoyl chloride (0.22 mole) to the mixture.
-
Heat the reaction mixture to 195-205°C and maintain for 2 hours.
-
After cooling, add 50 mL of water and reflux with stirring for 6 hours.
-
Filter the cooled mixture. The filter residue is washed with 3 M hydrochloric acid.
-
The residue is ground and stirred into a paste with an appropriate amount of water.
-
Adjust the pH to 11 with a sodium hydroxide solution and maintain for 2 hours.
-
Filter the mixture and wash the solid with water until neutral to obtain the crude product.
-
Recrystallize the crude product from ethanol with activated carbon to yield purified 2-amino-5-nitrobenzophenone.[2]
dot
Protocol 2: Acylation of 2-Amino-5-nitrobenzophenone
This protocol details the formation of the N-haloacetylated intermediate.
Materials:
-
2-Amino-5-nitrobenzophenone (0.206 moles, 50 g)
-
Dry Chloroform (250 mL) (or Toluene)
-
Chloroacetyl chloride (0.314 moles, 24 mL) (or Bromoacetyl bromide)
Procedure:
-
Dissolve 2-amino-5-nitrobenzophenone in dry chloroform in a reaction vessel equipped with a stirrer and protected from moisture.
-
Over a period of 5 minutes, add chloroacetyl chloride to the solution.
-
Stir the reaction mixture at 35°C for 2 hours, ensuring continued protection from moisture.[1]
-
After the reaction is complete, evaporate all volatile components using a rotary evaporator.
-
To ensure complete dryness, add an additional 100 mL of chloroform to the residue and evaporate again. The resulting product is 2-(chloroacetamido)-5-nitrobenzophenone.[1] An analogous procedure with bromoacetyl bromide yields this compound.
Protocol 3: Cyclization to Nitrazepam
This protocol describes the final ring-closure to form the benzodiazepine.
Materials:
-
2-(Chloroacetamido)-5-nitrobenzophenone (from the previous step)
-
Tetrahydrofuran (THF) (200 mL)
-
Hexamethylenetetramine (Hexamine) (0.3 moles, 42 g)
-
96% Ethanol (900 mL)
-
25% Ammonia solution (2.95 moles, 220 mL)
-
Toluene (240 mL)
-
p-Toluenesulfonic acid hydrate (B1144303) (1 g)
-
Dichloromethane
Procedure:
-
Take up the 2-(chloroacetamido)-5-nitrobenzophenone in THF.
-
Add hexamine, 96% ethanol, and the 25% ammonia solution to the reaction mixture.
-
Reflux the mixture for 6 hours.[1]
-
Evaporate all volatile components, with the final traces removed under vacuum on a rotary evaporator.
-
To the residue, add toluene and p-toluenesulfonic acid hydrate and shake.
-
Reflux the mixture using a Dean-Stark adapter for 90 minutes to remove any water formed during the reaction.
-
Add 150 mL of hot water and allow the mixture to cool overnight.
-
Filter the resulting brown solid and wash it twice with 100 mL of water.
-
Dissolve the crude product in 400 mL of dichloromethane.
-
Purify the solution by passing it through a short column of silica (B1680970) gel.
-
Evaporate the filtrate to complete dryness to obtain nitrazepam.[1]
dot
Conclusion
This compound and its chloro-analogue are indispensable intermediates in the synthesis of a specific and potent class of 7-nitro-1,4-benzodiazepines. The synthetic route, primarily involving acylation and subsequent cyclization, can be optimized to achieve high yields. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating the development and production of these vital therapeutic agents. Careful consideration of reaction parameters and purification techniques is crucial for obtaining high-purity final products suitable for pharmaceutical applications.
References
In-Depth Technical Guide to 5-Nitro-2-(bromoacetamido)benzophenone: Synthesis, Spectral Analysis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Nitro-2-(bromoacetamido)benzophenone, a key intermediate in the synthesis of various 1,4-benzodiazepines. The document details its physicochemical properties, a plausible synthetic protocol, and an in-depth analysis of its spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of complete experimental data for this specific intermediate, this guide leverages spectral data from structurally analogous compounds to provide a robust predictive analysis. All quantitative data is summarized in structured tables, and relevant chemical transformations are visualized using workflow diagrams.
Introduction
This compound, with the systematic name N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide, is a crucial precursor in the pharmaceutical industry.[1] Its structure incorporates a benzophenone (B1666685) core, a nitro group, and a bromoacetamido side chain, making it an ideal starting material for the synthesis of psychoactive drugs such as nitrazepam and nimetazepam.[1] This guide serves as a technical resource for professionals in drug development and organic synthesis, offering detailed information on its synthesis and characterization.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₁BrN₂O₄ | [1][2] |
| Molecular Weight | 363.16 g/mol | [2][3][4] |
| CAS Number | 2011-70-3 | [1][2] |
| Appearance | Solid | [1] |
| Purity | ≥95-98% | [1][4] |
| Solubility | Soluble in DMF and DMSO, slightly soluble in Ethanol | [1] |
| UV λmax | 263, 309 nm | [1] |
Synthesis
This compound is typically synthesized from 2-amino-5-nitrobenzophenone (B23384) through an acylation reaction. The following section outlines a detailed experimental protocol based on established chemical principles for this transformation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-5-nitrobenzophenone
-
Bromoacetyl bromide
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane (B92381), Ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-nitrobenzophenone in an anhydrous solvent.
-
Add a tertiary amine base to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add bromoacetyl bromide dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Synthetic Workflow
Spectral Data Analysis
This section provides a detailed analysis of the expected spectral data for this compound. Where experimental data is unavailable, predictions are made based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 7.2 | m | 8H | Aromatic protons |
| ~4.0 | s | 2H | -CH₂-Br |
| ~9.0 | s (broad) | 1H | -NH- |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (ketone) |
| ~165 | C=O (amide) |
| ~150 - 118 | Aromatic carbons |
| ~29 | -CH₂-Br |
Infrared (IR) Spectroscopy
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (amide) |
| ~1680 | Strong | C=O stretch (ketone) |
| ~1650 | Strong | C=O stretch (amide I) |
| ~1580 | Strong | N-H bend (amide II) |
| ~1520, ~1340 | Strong | N-O asymmetric and symmetric stretch (nitro group) |
| ~700-800 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[5] The fragmentation pattern is critical for its identification.
Predicted Mass Spectrometry Fragmentation Data:
| m/z | Ion | Predicted Fragmentation Pathway |
| 363/365 | [M]⁺ | Molecular ion peak (presence of Br isotope) |
| 284 | [M - Br]⁺ | Loss of a bromine radical |
| 242 | [M - CH₂BrCO]⁺ | Loss of the bromoacetyl group |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Application in Benzodiazepine (B76468) Synthesis
This compound is a pivotal intermediate in the synthesis of nitrazepam. The bromoacetamido group is susceptible to nucleophilic attack, leading to the formation of the seven-membered diazepine (B8756704) ring.
Cyclization to Benzodiazepine Core
The final step in the synthesis of the benzodiazepine core involves the cyclization of this compound. This is typically achieved by reaction with a source of ammonia, such as hexamethylenetetramine, followed by acidic workup.
Conclusion
This compound is a fundamentally important molecule in the synthesis of several benzodiazepines. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and detailed spectral analysis. The provided experimental protocols and predictive spectral data serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. The clear presentation of data and workflows aims to facilitate a deeper understanding and practical application of this key synthetic intermediate.
References
- 1. Nitrazepam synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]
- 3. N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide | SIELC Technologies [sielc.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. biosave.com [biosave.com]
An In-depth Technical Guide to 5-Nitro-2-(bromoacetamido)benzophenone: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and synthetic utility of 5-Nitro-2-(bromoacetamido)benzophenone. This compound is a key intermediate in the synthesis of several pharmacologically significant 1,4-benzodiazepines. This document outlines its chemical and physical properties, provides detailed safety precautions, and presents experimental protocols for its synthesis and subsequent use in cyclization reactions.
Physicochemical Properties
This compound is a solid organic compound with the following properties:
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₁BrN₂O₄ | [1][2][3][4] |
| Molecular Weight | 363.16 g/mol | [1][2][3][5] |
| CAS Number | 2011-70-3 | [4] |
| Appearance | A solid | [4] |
| Melting Point | 156-158 °C | [6] |
| Boiling Point | 590.3 °C at 760 mmHg | |
| Density | 1.609 g/cm³ | |
| Solubility | DMF: 12 mg/mL, DMSO: 2 mg/mL, Ethanol: Slightly soluble | [4] |
| UV max (λmax) | 263, 309 nm | [4] |
| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide | |
| Synonyms | 2'-Benzoyl-2-bromo-4'-nitroacetanilide | [2][3] |
Safety and Handling
2.1. Hazard Identification
-
Harmful if swallowed.
-
Causes skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
-
Suspected of causing cancer (based on benzophenone (B1666685) data). [4]
2.2. Precautionary Measures
When handling this compound, it is crucial to adhere to the following safety protocols:
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
2.3. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing depending on the scale of the experiment.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.
2.4. Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[7] The compound is stable for at least 2 years when stored at -20°C.[8]
-
Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.
Synthesis and Reactivity
This compound is a crucial intermediate in the synthesis of nitrazepam and other 1,4-benzodiazepines.[4][5] It is typically synthesized from 2-amino-5-nitrobenzophenone (B23384).
3.1. Synthesis of this compound
The following is a representative experimental protocol for the acylation of 2-amino-5-nitrobenzophenone to yield this compound. This protocol is based on established methods for the synthesis of benzodiazepine (B76468) precursors.
Materials:
-
2-Amino-5-nitrobenzophenone
-
Bromoacetyl bromide
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Toluene)
-
A weak base (e.g., Pyridine or Triethylamine)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381) and ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-nitrobenzophenone in an anhydrous solvent.
-
Add a weak base to the solution to act as a scavenger for the HBr that will be generated.
-
Cool the mixture in an ice bath.
-
Slowly add bromoacetyl bromide dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Collect the fractions containing the desired product and concentrate them to yield this compound.
3.2. Reactivity and Use in Benzodiazepine Synthesis
The bromoacetamide functional group in this compound is a reactive electrophile. The carbon atom attached to the bromine is susceptible to nucleophilic attack. This reactivity is central to its use in the synthesis of benzodiazepines.
The general strategy involves the cyclization of this compound with a source of ammonia (B1221849) (e.g., ammonia gas or a solution of ammonia in an alcohol) to form the seven-membered diazepine (B8756704) ring of nitrazepam.
Experimental Workflows and Signaling Pathways
4.1. Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
- 1. benzoinfo.com [benzoinfo.com]
- 2. ClinPGx [clinpgx.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. α-Halogenoacetamides: versatile and efficient tools for the synthesis of complex aza-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Mechanism of Action of the Benzodiazepines - Neurotorium [neurotorium.org]
In-Depth Technical Guide: 5-Nitro-2-(bromoacetamido)benzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Nitro-2-(bromoacetamido)benzophenone, a key intermediate in the synthesis of various pharmaceuticals, particularly benzodiazepines. This document details its chemical properties, commercial suppliers, a detailed synthetic protocol, and relevant characterization data.
Chemical Properties and Data
This compound, with the CAS number 2011-70-3, is a solid organic compound. It serves as a crucial precursor in multi-step organic syntheses.[1] The table below summarizes its key physicochemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₁BrN₂O₄ | [2] |
| Molecular Weight | 363.16 g/mol | [2] |
| CAS Number | 2011-70-3 | [2] |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | -20°C or 2-8°C | |
| Synonyms | N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide, 2'-Benzoyl-2-bromo-4'-nitroacetanilide | [3] |
Commercial Suppliers
This compound is available from several commercial chemical suppliers. Researchers should note that availability and product specifications may vary. It is recommended to request a certificate of analysis from the supplier for lot-specific data.
| Supplier | Product Number (if available) | Purity | Notes |
| Santa Cruz Biotechnology | sc-210370 | - | For research use only. |
| Cayman Chemical | 38114 | ≥98% | Analytical reference standard. |
| MedchemExpress | HY-W015525 | - | Drug intermediate. |
| Clinivex | RCLST508594 | - | - |
| Sigma-Aldrich (AA BLOCKS) | AABH97D3E2BF | 98% | - |
| LGC Standards | TRC-N495805-10MG | - | Nitrazepam Impurity C (EP). |
| CymitQuimica | 3D-FN26248 | Min. 95% | Listed as discontinued.[4] |
Synthesis of this compound
The primary synthetic route to this compound is the acylation of 2-amino-5-nitrobenzophenone (B23384) with bromoacetyl bromide. The following protocol is adapted from established procedures for the analogous chloroacetyl derivative and general N-acylation reactions.[5]
Experimental Protocol
Materials:
-
2-amino-5-nitrobenzophenone
-
Bromoacetyl bromide
-
Anhydrous toluene (B28343)
-
Anhydrous cyclohexane (B81311)
-
Distilled water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-amino-5-nitrobenzophenone in a mixed solvent of anhydrous cyclohexane and anhydrous toluene (e.g., a 1:1 to 1:2 volume ratio).[5]
-
Heating: Heat the mixture to reflux with stirring.
-
Addition of Acylating Agent: Once refluxing, slowly add bromoacetyl bromide dropwise to the reaction mixture.
-
Reaction: Maintain the reaction at reflux for 1-3.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid product by filtration.[5]
-
Washing and Drying: Wash the collected solid with water until the filtrate is neutral. Dry the purified product, this compound, in a vacuum oven.[5]
Synthetic Workflow and Logical Relationships
The synthesis of this compound is a critical step in the multi-stage synthesis of benzodiazepines like nitrazepam. The following diagram illustrates the logical flow from the starting material to the target compound and its subsequent use.
Caption: Synthetic pathway from 2-amino-5-nitrobenzophenone to a 1,4-benzodiazepine.
Application in Benzodiazepine Synthesis
This compound is primarily used as an intermediate in the synthesis of 7-nitro-1,4-benzodiazepines.[1] The bromoacetamido group is susceptible to intramolecular cyclization upon treatment with a source of ammonia, leading to the formation of the characteristic seven-membered diazepine (B8756704) ring. This synthetic strategy is a cornerstone in the production of several notable drugs.[1]
Characterization Data
Detailed spectroscopic data for this compound is not widely published in peer-reviewed literature. However, a Mass Spectrum (GC) is noted to be available in the SpectraBase database.[3] Researchers are advised to perform their own analytical characterization (e.g., ¹H NMR, ¹³C NMR, IR, and MS) to confirm the identity and purity of the synthesized compound.
This guide serves as a foundational resource for professionals working with this compound. For any specific application, further optimization of the synthetic protocol and thorough characterization of the product are recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. CN1064960C - Method for preparation of nitrazepam - Google Patents [patents.google.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. scribd.com [scribd.com]
- 5. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-Nitro-2-(bromoacetamido)benzophenone-d5 for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Nitro-2-(bromoacetamido)benzophenone-d5, a specialized chemical probe for advanced metabolic research and quantitative proteomics. This document details its core properties, a proposed synthesis pathway, and detailed experimental protocols for its application in protein labeling and metabolic stability assays.
Core Compound Specifications
This compound-d5 is a deuterated, thiol-reactive benzophenone (B1666685) derivative. The incorporation of five deuterium (B1214612) atoms on the benzoyl ring provides a stable isotopic label, making it a valuable tool for mass spectrometry-based quantitative analysis. The bromoacetamide functional group enables covalent labeling of cysteine residues in proteins.
| Property | Value |
| Molecular Formula | C₁₅H₆D₅BrN₂O₄ |
| Molecular Weight | 368.19 g/mol |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Isotopic Enrichment | ≥98% (d5) |
| Storage | 2-8°C, protected from light and moisture |
Table 1: Physicochemical properties of this compound-d5.
For comparison, the non-deuterated form, this compound, has the following properties:
| Property | Value |
| Molecular Formula | C₁₅H₁₁BrN₂O₄ |
| Molecular Weight | 363.16 g/mol [1] |
| CAS Number | 2011-70-3[1] |
Table 2: Physicochemical properties of non-deuterated this compound.
Proposed Synthesis Pathway
The synthesis of this compound-d5 can be conceptualized in a two-step process starting from the commercially available 2-amino-5-nitrobenzophenone. The first step involves the acylation of the amino group with bromoacetyl bromide, followed by the introduction of deuterium atoms onto the benzoyl ring. A plausible synthetic route is outlined below.
References
Methodological & Application
Application Notes and Protocols for Photoaffinity Labeling Using 5-Nitro-2-(bromoacetamido)benzophenone as a Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction to Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-protein interactions.[1][2] This method utilizes a photoactivatable chemical probe that, upon irradiation with light, forms a highly reactive intermediate capable of covalently bonding to its target protein.[1] This irreversible capture allows for the identification of unknown protein targets, the validation of known interactions, and the mapping of binding sites.[1][3] A typical photoaffinity probe consists of three key components: a specificity unit (the ligand or pharmacophore), a photoreactive moiety, and a reporter tag for detection and enrichment.[1]
Benzophenones are a widely used class of photoreactive moieties in PAL.[4] Upon excitation with UV light (typically around 350-365 nm), the benzophenone (B1666685) carbonyl group forms a reactive triplet diradical.[5] This diradical can then abstract a hydrogen atom from a nearby C-H bond of an amino acid residue, leading to the formation of a stable, covalent carbon-carbon bond between the probe and the target protein.[5][6]
5-Nitro-2-(bromoacetamido)benzophenone: A Versatile Scaffold for Photoaffinity Probe Synthesis
While not a standalone photoaffinity probe, this compound is a valuable chemical intermediate for the synthesis of custom photoaffinity probes. Its structure offers several advantages:
-
Photoreactive Benzophenone Core: The benzophenone moiety serves as the photoactivatable cross-linking unit.
-
Reactive Bromoacetamido Group: The bromoacetyl group provides a reactive handle for conjugation to a variety of molecules, such as ligands, peptides, or reporter tags, through nucleophilic substitution with amine, thiol, or hydroxyl groups.
-
Electron-Withdrawing Nitro Group: The nitro group can modulate the photochemical properties of the benzophenone core.
This document provides a generalized protocol for the application of a hypothetical photoaffinity probe synthesized using this compound as a foundational scaffold.
Hypothetical Probe Validation: Quantitative Data Summary
The successful application of a newly synthesized photoaffinity probe requires rigorous validation. The following table summarizes hypothetical quantitative data that should be generated to characterize the probe's performance.
| Parameter | Experimental Method | Hypothetical Value | Significance |
| Binding Affinity (IC50) | Competitive Binding Assay | 150 nM | Demonstrates that the probe retains high affinity for the target protein, comparable to the parent ligand. |
| Photolabeling Efficiency | In-gel Fluorescence or Western Blot | 15% | Indicates the percentage of target protein that is covalently labeled by the probe upon UV irradiation. |
| Labeling Specificity | Competition Experiment | >90% reduction with excess parent ligand | Confirms that the probe specifically labels the target of interest and that labeling is not random. |
| Target Identification | Mass Spectrometry (LC-MS/MS) | Target Protein X (Accession: P12345) | Unambiguously identifies the protein(s) covalently labeled by the probe. |
| Binding Site Mapping | Protease Digestion followed by LC-MS/MS | Peptide Fragment: 112-VAL-GLY-TYR -LEU-115 | Pinpoints the specific amino acid residue(s) that are cross-linked to the probe. |
Experimental Protocols
I. General Protocol for Photoaffinity Labeling
This protocol outlines the general workflow for a photoaffinity labeling experiment using a benzophenone-based probe in a cell lysate.
Materials:
-
Photoaffinity probe (dissolved in DMSO)
-
Cell lysate containing the target protein
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
UV cross-linker (365 nm)
-
SDS-PAGE reagents
-
Western blot or in-gel fluorescence imaging system
Procedure:
-
Preparation of Cell Lysate:
-
Harvest cells and lyse them in a suitable buffer containing a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the total protein concentration of the lysate.
-
-
Incubation with Photoaffinity Probe:
-
Dilute the cell lysate to a working concentration (e.g., 1-2 mg/mL) in PBS.
-
Add the photoaffinity probe to the lysate at a final concentration typically ranging from 100 nM to 10 µM.
-
For competition experiments, pre-incubate the lysate with a 100-fold excess of the parent (non-probe) ligand for 30 minutes before adding the photoaffinity probe.
-
Incubate the samples for 1 hour at 4°C with gentle agitation to allow for binding of the probe to the target protein.
-
-
UV Irradiation:
-
Transfer the samples to a 96-well plate or other suitable container on ice.
-
Place the samples in a UV cross-linker and irradiate at 365 nm for 15-60 minutes.[7] The optimal irradiation time should be determined empirically.
-
-
Analysis of Labeled Proteins:
-
Following irradiation, add SDS-PAGE loading buffer to the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using either in-gel fluorescence (if the probe has a fluorescent tag) or by Western blot analysis using an antibody against the target protein or a tag on the probe (e.g., biotin).
-
II. Protocol for Target Identification using Mass Spectrometry
This protocol describes the steps to identify the protein target after photoaffinity labeling.
Materials:
-
Biotinylated photoaffinity probe
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Trypsin (for in-gel or on-bead digestion)
-
LC-MS/MS system
Procedure:
-
Enrichment of Labeled Proteins:
-
Perform the photoaffinity labeling experiment as described above using a biotinylated probe.
-
Add streptavidin-conjugated magnetic beads to the irradiated lysate and incubate for 1 hour at 4°C to capture the biotin-labeled proteins.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Run the eluate on an SDS-PAGE gel and excise the band corresponding to the labeled protein.
-
Perform an in-gel tryptic digestion of the protein.
-
Alternatively, perform an on-bead digestion of the captured proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use a protein database search engine (e.g., Mascot, Sequest) to identify the protein(s) from the tandem mass spectra.
-
The identification of the cross-linked peptide will reveal the specific binding site of the probe.
-
Visualizations
Caption: General workflow of a photoaffinity labeling experiment.
Caption: Mechanism of benzophenone-mediated photocross-linking.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00109A [pubs.rsc.org]
- 4. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]
- 5. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Cross-Linking with Benzophenone Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling is a powerful technique to study protein-protein interactions, identify binding partners, and elucidate the structure of protein complexes. Among the various photo-reactive functionalities, benzophenone (B1666685) and its derivatives have emerged as versatile and widely used reagents for covalent cross-linking. Upon activation with UV light at approximately 350-360 nm, benzophenone enters an excited triplet state and can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent C-C bond between the interacting molecules.[1] This method offers several advantages, including the relative stability of benzophenone reagents in the dark, the ability to initiate cross-linking at a specific time point by controlling UV exposure, and its preferential reactivity towards C-H bonds, which are abundant in proteins.[1][2]
These application notes provide detailed protocols for two primary strategies of benzophenone-mediated protein cross-linking: a general approach using N-hydroxysuccinimide (NHS)-ester functionalized benzophenone reagents for solution-phase cross-linking of purified proteins, and a site-specific method utilizing a genetically encoded unnatural amino acid, p-benzoyl-L-phenylalanine (pBpa).
Principle of the Method
Benzophenone-mediated photo-cross-linking is initiated by the excitation of the benzophenone moiety with UV light (typically 350-365 nm). This excitation promotes a non-bonding electron of the carbonyl oxygen to an anti-bonding π* orbital, resulting in an excited singlet state (S1). This singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T1).[2][3] The triplet benzophenone is a highly reactive diradical species that can abstract a hydrogen atom from a nearby C-H bond, primarily from amino acid side chains. This hydrogen abstraction generates a protein radical and a benzophenone ketyl radical. Subsequent radical recombination results in the formation of a stable covalent C-C bond, thus cross-linking the benzophenone-containing molecule to its interacting partner.[2][4]
Key Characteristics of Benzophenone Cross-Linking Strategies
| Feature | General Cross-Linking (e.g., sulfo-SBP) | Site-Specific Cross-Linking (pBpa) |
| Reagent Type | Heterobifunctional chemical cross-linker with a benzophenone group and a reactive ester (e.g., NHS ester).[5] | Unnatural amino acid incorporated during protein expression.[6][7] |
| Specificity | Cross-linking occurs near the sites where the reagent has reacted (e.g., lysine (B10760008) residues for NHS esters). | Cross-linking occurs at a predefined, specific site in the protein sequence.[6] |
| Application | Mapping interaction interfaces of purified protein complexes.[5][8] | Probing interactions at a specific residue, trapping transient interactions in vivo and in vitro.[6][7] |
| Advantages | Commercially available reagents, relatively straightforward protocol for purified proteins. | High precision, allows for the study of specific domains or residues, applicable in living cells.[6] |
| Limitations | Random labeling of reactive residues (e.g., lysines) can lead to heterogeneous products.[5][8] | Requires molecular biology techniques for site-directed mutagenesis and protein expression with unnatural amino acids.[6] |
Experimental Protocols
Protocol 1: General Protein Cross-Linking using sulfo-SBP
This protocol describes the use of 4-(sulfosuccinimidylcarboxy)benzophenone (sulfo-SBP), a heterobifunctional cross-linker, to cross-link interacting proteins in solution.[5] The sulfo-NHS ester end reacts with primary amines (lysine residues and N-termini), while the benzophenone group is photo-activated for cross-linking.
Materials and Reagents:
-
Purified protein complex in a suitable buffer (e.g., HEPES, pH 7.5)
-
Sulfo-SBP (or other NHS-benzophenone reagent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV lamp with an emission maximum around 365 nm (e.g., UVP CL-1000 UV Crosslinker)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer and associated reagents for analysis (optional)
Procedure:
-
Reagent Preparation: Prepare a fresh stock solution of sulfo-SBP in DMSO (e.g., 10-50 mM).
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein complex with the sulfo-SBP solution. The final protein concentration and the molar excess of the cross-linker may need to be optimized. A starting point is a 20-50 fold molar excess of sulfo-SBP over the protein.
-
Incubation (NHS-ester reaction): Incubate the reaction mixture in the dark at room temperature for 30-60 minutes to allow the sulfo-NHS ester to react with primary amines on the protein surface.
-
UV Irradiation (Photocross-linking): Place the reaction tube on ice or in a cooling block to minimize heat-induced damage. Irradiate the sample with UV light at 365 nm for 15-60 minutes. The optimal irradiation time should be determined empirically.
-
Quenching: After irradiation, add a quenching solution (e.g., Tris-HCl to a final concentration of 50-100 mM) to quench any unreacted sulfo-NHS esters. Incubate for 15 minutes at room temperature.
-
Analysis:
-
SDS-PAGE: Analyze the cross-linked products by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to the cross-linked protein complex.
-
Mass Spectrometry: For identification of cross-linked peptides, the protein bands can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by LC-MS/MS. Specialized software is then used to identify the cross-linked peptide pairs.[8]
-
Protocol 2: Site-Specific Protein Cross-Linking with p-Benzoyl-L-phenylalanine (pBpa)
This protocol outlines the incorporation of the unnatural amino acid pBpa into a protein of interest at a specific site using amber codon suppression technology, followed by photo-cross-linking.[6][7]
Materials and Reagents:
-
Expression vector for the protein of interest with an amber stop codon (TAG) at the desired cross-linking site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pBpa (e.g., pDULE).[6]
-
E. coli expression strain (e.g., DH10B).
-
p-Benzoyl-L-phenylalanine (pBpa).
-
Growth media (e.g., LB or minimal medium).
-
IPTG for induction of protein expression.
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
-
UV lamp (365 nm).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest with the amber codon and the pDULE plasmid.
-
Protein Expression and pBpa Incorporation:
-
Grow the transformed cells in a suitable medium to an OD600 of 0.6-0.8.
-
Supplement the medium with pBpa to a final concentration of 1 mM.
-
Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.
-
-
Protein Purification: Harvest the cells by centrifugation and purify the pBpa-containing protein using standard chromatography techniques appropriate for the protein and its affinity tag.
-
In Vitro Cross-Linking:
-
Incubate the purified pBpa-containing protein with its potential interaction partner(s) in a suitable buffer.
-
Irradiate the sample with UV light at 365 nm for 15-60 minutes on ice.
-
-
In Vivo Cross-Linking:
-
Grow the cells expressing the pBpa-containing protein as described above.
-
Before harvesting, irradiate the cell culture with 365 nm UV light.
-
Harvest the cells and lyse them to release the cross-linked protein complexes.
-
-
Analysis: Analyze the cross-linked products by SDS-PAGE and Western blotting, or by mass spectrometry to identify the interaction partners and cross-linking sites.
Quantitative Data Summary
The efficiency and extent of cross-linking can vary depending on the specific proteins, the reagent used, and the experimental conditions. The following table summarizes representative quantitative data from published studies.
| Study System | Cross-Linker | Number of Unique Cross-Linked Residue Pairs | Reference |
| Human Serum Albumin (HSA) | sulfo-SBP | 173 | [8] |
| Human Serum Albumin (HSA) | sulfo-SDA (diazirine) | 792 | [8] |
| α-synuclein | ABAS (benzophenone) | 10 | [9] |
Note: The number of identified cross-links is highly dependent on the protein system and the mass spectrometry workflow.
Visualizations
Caption: Photochemical reaction mechanism of benzophenone-mediated protein cross-linking.
Caption: General experimental workflow for protein cross-linking using benzophenone reagents followed by mass spectrometry.
References
- 1. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Identifying Protein-Ligand Interactions Using Benzophenone-Based Photoaffinity Probes
Introduction
Photoaffinity labeling (PAL) is a powerful technique to identify and characterize direct binding partners of a small molecule ligand within a complex biological sample.[1][2][3][4] This method utilizes a photoactivatable probe that, upon irradiation with UV light, forms a highly reactive intermediate that covalently crosslinks to interacting proteins in close proximity. Benzophenone is a widely used photoreactive group in these probes.[3][5][6]
5-Nitro-2-(bromoacetamido)benzophenone possesses key functional groups that suggest its potential as a photoaffinity labeling reagent:
-
Benzophenone Moiety: This group is photoactivatable upon exposure to UV light (typically 350-360 nm), forming a reactive triplet diradical that can covalently bind to adjacent C-H bonds of a target protein.[6]
-
Bromoacetamido Group: This functional group can act as a reactive handle for conjugation to a ligand of interest or potentially as a secondary reactive group for targeting specific amino acid residues like cysteine.
-
Nitro Group: The nitro group can influence the electronic properties of the benzophenone, potentially affecting its photoreactivity.
These application notes provide a generalized framework for the use of benzophenone-based probes, like a derivatized this compound, for the identification and validation of protein-ligand interactions.
Principle of Benzophenone-Based Photoaffinity Labeling
The general workflow for identifying protein-ligand interactions using a benzophenone-based photoaffinity probe involves several key steps: incubation of the probe with a biological sample, UV irradiation to induce covalent crosslinking, enrichment of the crosslinked protein-probe complexes, and identification of the target proteins by mass spectrometry.
Caption: General workflow for protein-ligand interaction identification using photoaffinity labeling.
Experimental Protocols
Preparation of the Photoaffinity Probe
For a compound like this compound to be used as a probe, it would typically be conjugated to a known ligand for a target of interest and an affinity tag (e.g., biotin or a clickable alkyne) for enrichment.
Protocol for Probe-Protein Incubation:
-
Prepare the Biological Sample:
-
For cell lysates, prepare a clarified lysate from cells of interest using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
For purified proteins, dissolve the protein in a suitable buffer (e.g., PBS or HEPES buffer).
-
-
Incubate with Probe:
-
Add the photoaffinity probe to the biological sample at a final concentration typically ranging from 100 nM to 10 µM. The optimal concentration should be determined empirically.
-
Incubate the mixture for a sufficient time (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow for the formation of the reversible ligand-protein complex.
-
-
Competition Control (Optional but Recommended):
-
In a parallel experiment, pre-incubate the biological sample with a 50-100 fold excess of the non-probe-conjugated ligand before adding the photoaffinity probe. This will serve as a negative control to demonstrate the specificity of the probe's interaction with its target.
-
UV Crosslinking
-
UV Irradiation:
-
Place the samples in a suitable container (e.g., a 24-well plate on ice) and expose them to UV light at a wavelength of 350-360 nm.
-
The duration of irradiation can vary from 15 to 60 minutes and needs to be optimized to maximize crosslinking efficiency while minimizing protein damage.[6]
-
-
Quenching:
-
After irradiation, the reaction can be quenched by adding a reducing agent like DTT to the sample.
-
Caption: A simplified workflow for the UV crosslinking step in photoaffinity labeling.
Enrichment of Crosslinked Proteins (assuming a biotinylated probe)
-
Streptavidin Affinity Purification:
-
Add streptavidin-conjugated beads (e.g., magnetic or agarose (B213101) beads) to the irradiated sample.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated probe-protein complexes to the beads.
-
-
Washing:
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This may include washes with high salt and/or detergents.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE loading buffer or by using a specific elution buffer (e.g., containing biotin).
-
Protein Identification by Mass Spectrometry
-
SDS-PAGE and In-Gel Digestion:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands (e.g., with Coomassie or silver staining).
-
Excise the protein bands of interest (or the entire lane) and perform in-gel digestion with a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a suitable search algorithm (e.g., Mascot, Sequest) to search the acquired MS/MS spectra against a protein database to identify the proteins.
-
Proteins that are significantly enriched in the probe-treated sample compared to the competition control are considered potential binding partners.
-
Data Presentation
Quantitative data from photoaffinity labeling experiments are crucial for identifying high-confidence interactions. The following tables provide examples of how such data can be presented.
Table 1: Illustrative Binding Affinity Data for a Hypothetical Photoaffinity Probe
| Compound | Target Protein | Binding Affinity (Kd, nM) |
| Ligand X | Protein A | 50 |
| Probe-X (Hypothetical) | Protein A | 75 |
| Control Compound | Protein A | >10,000 |
Table 2: Example Mass Spectrometry Results for Target Identification
| Protein Accession | Protein Name | Peptide Count (Probe) | Peptide Count (Competition) | Fold Enrichment |
| P12345 | Target Protein A | 25 | 2 | 12.5 |
| Q67890 | Non-specific Protein B | 5 | 4 | 1.25 |
| R54321 | Non-specific Protein C | 8 | 7 | 1.14 |
Signaling Pathway Visualization
Once a target protein is identified, its role in cellular signaling pathways can be investigated. The following is a hypothetical example of a signaling pathway involving an identified target protein.
Caption: A diagram of a hypothetical signaling pathway modulated by a photoaffinity probe.
Conclusion
While specific protocols for this compound are not documented for protein-ligand interaction studies, the principles and generalized protocols outlined in these application notes provide a solid foundation for its potential application as a photoaffinity labeling reagent. Successful implementation of this technique will require careful optimization of experimental conditions, including probe concentration, UV irradiation time, and enrichment procedures. The use of appropriate controls, such as competition experiments, is essential for the validation of identified protein-ligand interactions.
References
- 1. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzophenone boronic acid photoaffinity labeling of subtilisin CMMs to probe altered specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
experimental design for in-gel immunoassays using photoactivatable crosslinkers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
In-gel immunoassays are powerful techniques for the detection and quantification of specific proteins within complex biological samples separated by gel electrophoresis. This document provides detailed application notes and protocols for an advanced in-gel immunoassay method that incorporates photoactivatable crosslinkers. By covalently capturing antibody-antigen complexes directly within the polyacrylamide gel matrix upon UV activation, this technique offers significant advantages in terms of signal retention, reduced antibody consumption, and improved assay sensitivity. We present a comprehensive guide for researchers, covering the principles of photo-crosslinking in gels, detailed experimental protocols, data interpretation, and troubleshooting.
Introduction
Traditional in-gel immunoassays, such as Western blotting, rely on the transfer of proteins from a gel to a solid membrane for subsequent immunodetection. While effective, this transfer step can be inefficient and variable, particularly for large or hydrophobic proteins. In-gel immunoassays circumvent this by performing immunodetection directly within the gel. The integration of photoactivatable crosslinkers into this workflow represents a significant advancement, enabling the covalent and irreversible capture of the antigen-antibody interaction.
Photoactivatable crosslinkers are chemical reagents that remain inert until activated by a specific wavelength of light, typically UV.[1] Upon activation, they form highly reactive species that can create covalent bonds with nearby molecules.[1] In the context of an in-gel immunoassay, this allows for the "freezing" of the antibody-antigen binding event, preventing dissociation during subsequent washing and incubation steps. This leads to a more robust and sensitive assay.
This guide focuses on the use of diazirine-based photo-crosslinkers, which offer high photo-stability before activation and efficient crosslinking upon exposure to long-wave UV light (330-370 nm).[1][2]
Principle of In-Gel Immunoassay with Photoactivatable Crosslinkers
The fundamental principle involves introducing a photoactivatable crosslinker into the immunoassay procedure. This can be achieved by either incorporating a photo-reactive group into the polyacrylamide gel matrix during polymerization or by using antibodies conjugated with a photoactivatable crosslinker.[3][4] The latter approach provides more specific crosslinking at the site of the antigen-antibody interaction.
The general workflow is as follows:
-
Protein Separation: Proteins from a biological sample are separated by standard sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Antibody Incubation: The gel is incubated with a primary antibody that is conjugated to a photoactivatable crosslinker. This antibody specifically binds to the target protein.
-
Photo-Crosslinking: The gel is exposed to UV light at a specific wavelength to activate the crosslinker, forming a covalent bond between the antibody and the target protein.
-
Washing: Stringent washing steps are performed to remove non-covalently bound antibodies and reduce background noise.
-
Detection: The covalently linked antibody is detected using a secondary antibody conjugated to a fluorescent dye or an enzyme for chemiluminescent detection.
Experimental Protocols
Materials and Reagents
-
Photoactivatable Crosslinker: Sulfo-SDA (Sulfosuccinimidyl 4,4'-azipentanoate) or similar amine-reactive diazirine crosslinker.
-
Primary Antibody: Specific for the protein of interest.
-
Secondary Antibody: Conjugated to a fluorophore (e.g., Alexa Fluor 680) or horseradish peroxidase (HRP).
-
SDS-PAGE reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, ammonium (B1175870) persulfate (APS), tetramethylethylenediamine (TEMED).
-
Buffers:
-
Lysis Buffer (e.g., RIPA buffer)
-
Laemmli Sample Buffer
-
Running Buffer (Tris-Glycine-SDS)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash Buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
-
UV Crosslinker: A UV lamp with an emission maximum around 365 nm.[5]
-
Gel Imaging System: Capable of detecting fluorescence or chemiluminescence.
Protocol 1: Conjugation of Primary Antibody with Sulfo-SDA
This protocol describes the conjugation of an amine-reactive photo-crosslinker to a primary antibody.
-
Antibody Preparation: Dissolve the primary antibody in Conjugation Buffer to a final concentration of 1-2 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve Sulfo-SDA in water or DMSO to a concentration of 10 mM.[6]
-
Conjugation Reaction: Add a 20 to 50-fold molar excess of the Sulfo-SDA solution to the antibody solution.[6]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes or on ice for 2 hours.[6]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[6]
-
Purification: Remove excess, non-reacted crosslinker using a desalting column or dialysis against PBS.
-
Storage: Store the conjugated antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: In-Gel Immunoassay
-
SDS-PAGE:
-
Prepare and run a standard SDS-PAGE gel to separate the protein sample.
-
Include a molecular weight marker.
-
-
Gel Equilibration:
-
After electrophoresis, remove the gel from the cassette and wash it three times for 10 minutes each with deionized water to remove excess SDS.
-
-
Blocking:
-
Incubate the gel in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the photoactivatable crosslinker-conjugated primary antibody in Blocking Buffer to the desired concentration (optimization may be required, typically 1:1000 to 1:5000).
-
Incubate the gel in the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the gel three times for 10 minutes each with Wash Buffer to remove unbound primary antibody.
-
-
Photo-Crosslinking:
-
Place the gel on a non-UV-absorbent surface (e.g., plastic wrap).
-
Expose the gel to UV light (365 nm) for 15-30 minutes.[7] The optimal time may need to be determined empirically.
-
-
Post-Crosslinking Wash:
-
Wash the gel three times for 10 minutes each with Wash Buffer to remove any non-covalently bound antibody that may have been trapped.
-
-
Secondary Antibody Incubation:
-
Incubate the gel with the appropriate secondary antibody (e.g., anti-mouse HRP or anti-rabbit Alexa Fluor 680) diluted in Blocking Buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the gel three times for 10 minutes each with Wash Buffer.
-
-
Signal Detection:
-
For fluorescent detection, image the gel directly using a suitable imaging system.
-
For chemiluminescent detection, incubate the gel with a chemiluminescent substrate according to the manufacturer's instructions and image using a chemiluminescence imager.
-
Data Presentation and Analysis
Quantitative data from in-gel immunoassays should be presented in a clear and structured manner to facilitate comparison. Densitometric analysis of the bands can be performed using image analysis software.[8]
Table 1: Comparison of Signal Intensity with and without Photo-Crosslinking
| Sample | Condition | Mean Band Intensity (Arbitrary Units) | Standard Deviation | Signal-to-Noise Ratio |
| Protein A | Standard In-Gel Immunoassay | 15,234 | 1,876 | 12.5 |
| Protein A | Photo-Crosslinked In-Gel Immunoassay | 48,765 | 4,123 | 45.8 |
| Protein B | Standard In-Gel Immunoassay | 8,945 | 1,021 | 7.9 |
| Protein B | Photo-Crosslinked In-Gel Immunoassay | 31,543 | 2,987 | 30.2 |
Table 2: Effect of UV Exposure Time on Crosslinking Efficiency
| UV Exposure Time (minutes) | Mean Band Intensity (Arbitrary Units) | Standard Deviation |
| 0 | 14,876 | 1,543 |
| 5 | 29,876 | 2,543 |
| 15 | 49,123 | 4,210 |
| 30 | 50,234 | 4,567 |
| 60 | 47,890 | 4,321 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for in-gel immunoassay using photoactivatable crosslinkers.
Caption: Mechanism of photo-crosslinking for stabilizing antibody-antigen interactions.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Inefficient crosslinking | Optimize UV exposure time and intensity. Ensure UV lamp wavelength is appropriate (330-370 nm for diazirines).[1] |
| Low antibody concentration | Increase the concentration of the primary antibody. | |
| Inactive crosslinker | Prepare fresh crosslinker solution before each use. Store crosslinker properly to avoid degradation. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Inadequate washing | Increase the number and duration of wash steps. Increase the detergent concentration in the wash buffer. | |
| Non-specific antibody binding | Titrate the primary and secondary antibody concentrations. Include a negative control (no primary antibody). | |
| Multiple bands | Non-specific crosslinking | Optimize the concentration of the photo-conjugated antibody. |
| Protein degradation | Add protease inhibitors to the sample lysis buffer. |
Conclusion
The use of photoactivatable crosslinkers in in-gel immunoassays provides a robust method for the sensitive and specific detection of proteins. By covalently capturing the antibody-antigen complex, this technique minimizes signal loss and allows for more stringent washing conditions, ultimately leading to higher signal-to-noise ratios. The protocols and guidelines presented here offer a comprehensive framework for researchers to implement this powerful technique in their own laboratories.
References
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 3. Comparison of photoactivatable crosslinkers for in-gel immunoassays - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of photoactivatable crosslinkers for in-gel immunoassays. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. biorxiv.org [biorxiv.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 5-Nitro-2-(bromoacetamido)benzophenone in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 5-Nitro-2-(bromoacetamido)benzophenone in solid-phase peptide synthesis (SPPS). This reagent serves as a valuable tool for the introduction of a photolabile 2-nitrobenzophenone moiety onto the N-terminus of synthetic peptides. This modification allows for the spatial and temporal control of peptide activity through UV irradiation, making it ideal for applications in chemical biology and drug delivery, such as the creation of "caged" peptides and for photoaffinity labeling studies.
Introduction
This compound is a bifunctional reagent that contains a bromoacetamido group for covalent attachment to the N-terminal amine of a peptide and a photolabile 5-nitro-2-aminobenzophenone group. The bromoacetyl group readily undergoes nucleophilic substitution with the primary amine of the peptide, forming a stable amide bond. The benzophenone (B1666685) moiety, substituted with a nitro group, can be cleaved upon exposure to UV light, allowing for the controlled release of the native peptide. This "uncaging" process restores the biological activity of the peptide at a desired time and location.
Key Applications
-
Caged Peptides: Peptides modified with this compound are rendered biologically inactive. Irradiation with UV light removes the modifying group, releasing the active peptide. This allows for precise control over signaling pathways or cellular processes initiated by the peptide.
-
Photoaffinity Labeling: The benzophenone group can be photoactivated to form a reactive triplet state that can crosslink with nearby interacting biomolecules, such as receptors or enzymes. This enables the identification and characterization of peptide binding partners.
Experimental Protocols
The following protocols are generalized procedures for the N-terminal modification of a resin-bound peptide with this compound, followed by cleavage from the solid support. Optimization may be required for specific peptide sequences.
On-Resin N-Terminal Modification
This protocol describes the acylation of the N-terminal amino group of a peptide synthesized on a solid support using standard Fmoc-based SPPS.
Materials:
-
Peptide-resin (fully protected, with a free N-terminal amine)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc removal (if necessary)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.
-
Acylation Reaction:
-
Dissolve this compound (3 equivalents relative to the resin loading) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Add the reagent solution to the swollen and deprotected peptide-resin.
-
Shake the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Reaction: The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (no color change) indicates the absence of free primary amines and the completion of the acylation.
-
Washing: After the reaction is complete, wash the resin extensively with DMF (5 x 1 min), DCM (5 x 1 min), and finally with methanol (B129727) (3 x 1 min).
-
Drying: Dry the modified peptide-resin under vacuum.
Cleavage and Deprotection
This protocol describes the cleavage of the modified peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Modified peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
Centrifuge
Cleavage Cocktail (Reagent K is a common choice for peptides with sensitive residues):
| Reagent | Volume/Weight Percentage |
| Trifluoroacetic acid (TFA) | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
Procedure:
-
Resin Preparation: Place the dried, modified peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Filtration: Filter the cleavage mixture to separate the resin.
-
Resin Washing: Wash the resin with a small volume of fresh TFA.
-
Peptide Precipitation: Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.
-
Pelleting: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Photolysis (Uncaging) of the Modified Peptide
This protocol describes the removal of the 5-nitro-2-aminobenzophenone protecting group to release the native peptide.
Materials:
-
Purified, modified peptide dissolved in a suitable buffer (e.g., PBS, Tris)
-
UV lamp (typically emitting at 350-365 nm)
-
Quartz cuvette or plate
Procedure:
-
Sample Preparation: Prepare a solution of the modified peptide in a UV-transparent buffer. The concentration will depend on the specific peptide and application.
-
Irradiation: Irradiate the peptide solution with a UV lamp. The irradiation time will need to be optimized based on the quantum yield of the photolysis reaction and the intensity of the light source.
-
Monitoring Photolysis: The progress of the photolysis can be monitored by RP-HPLC, observing the decrease of the modified peptide peak and the appearance of the native peptide peak. Mass spectrometry can also be used to confirm the removal of the protecting group.
Visualization of Workflows
Experimental Workflow for Peptide Modification and Cleavage
Caption: Workflow for the synthesis and purification of a peptide modified with this compound.
Workflow for Photolysis (Uncaging)
Application Notes and Protocols for Covalent Modification of Proteins with 5-Nitro-2-(bromoacetamido)benzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(bromoacetamido)benzophenone is a hetero-bifunctional chemical probe designed for the covalent modification and investigation of proteins and their interactions. This reagent incorporates two distinct reactive moieties: a bromoacetamide group for selective alkylation of cysteine residues and a benzophenone (B1666685) group for photo-activated cross-linking to interacting molecules. This dual functionality allows for a two-step strategy in chemical biology and drug discovery: initial site-specific labeling of a target protein followed by photo-inducible covalent capture of its binding partners.
The bromoacetamide functional group serves as an alkylating agent that readily and selectively forms a stable thioether bond with the sulfhydryl group of cysteine residues under mild pH conditions. This allows for the specific attachment of the benzophenone photoprobe to a protein of interest, particularly useful if a non-essential cysteine is present or can be introduced at a specific site through mutagenesis.
The benzophenone moiety is a classic photo-activatable cross-linking agent. Upon exposure to UV light (approximately 350-360 nm), the benzophenone is excited to a triplet state, forming a diradical that can abstract a hydrogen atom from a nearby C-H bond of an interacting molecule (e.g., another protein, a ligand, or a nucleic acid). This process results in the formation of a stable covalent bond, effectively "trapping" the transient interaction for subsequent analysis.
These application notes provide an overview of the potential uses of this compound and detailed protocols for its application in protein modification and interaction studies.
Applications
-
Mapping Protein-Protein Interactions: Covalently attach the probe to a known "bait" protein via a cysteine residue and then photo-cross-link to its interacting "prey" protein(s) to identify novel binding partners.
-
Identifying Ligand Binding Sites: A ligand of interest can be derivatized with this compound (or a similar bifunctional linker). Following binding to its target protein, UV activation will covalently link the ligand to the amino acid residues in the binding pocket, allowing for their identification by mass spectrometry.
-
Covalent Enzyme Inhibition: If a cysteine residue is present in or near the active site of an enzyme, this reagent can be used to achieve irreversible inhibition.
-
Structural Biology: The distance constraints provided by the cross-links can be valuable data for computational modeling of protein complexes.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide |
| Molecular Formula | C₁₅H₁₁BrN₂O₄ |
| Molecular Weight | 363.17 g/mol |
| CAS Number | 2011-70-3 |
| Appearance | Pale yellow to yellow solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in aqueous solutions. |
| Excitation Wavelength | ~350-360 nm for benzophenone activation |
Experimental Protocols
Protocol 1: Covalent Labeling of a Cysteine-Containing Protein
This protocol describes the first step of covalently attaching this compound to a target protein via a cysteine residue.
Materials:
-
Purified protein with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - for pre-reduction of disulfide bonds, if necessary
-
Desalting column or dialysis membrane (for removal of excess reagent)
-
Bradford assay or similar protein quantification method
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to free up a cysteine, treat the protein with 1-5 mM TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with the Reaction Buffer.
-
Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
Reagent Preparation:
-
Prepare a 10-100 mM stock solution of this compound in DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or DTT, to a final concentration of 10-20 mM to react with any unreacted bromoacetamide.
-
Remove the excess reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
-
Verification of Labeling:
-
Confirm successful labeling by mass spectrometry (observing a mass shift corresponding to the addition of the reagent minus HBr) or by UV-Vis spectroscopy, monitoring the absorbance of the benzophenone group.
-
Quantitative Data Summary for Covalent Labeling
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reagent Molar Excess | 10-20 fold | May need optimization depending on the reactivity of the specific cysteine. |
| Reaction pH | 7.5 - 8.5 | Optimal for deprotonation of the cysteine thiol, enhancing its nucleophilicity. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation times may be required for less accessible cysteines. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can help maintain protein stability. |
| DMSO Concentration | < 5% (v/v) | High concentrations of organic solvents can denature the protein. |
Protocol 2: Photo-Cross-Linking to an Interacting Protein
This protocol describes the second step of using the benzophenone moiety to covalently capture an interacting protein.
Materials:
-
Covalently labeled protein from Protocol 1
-
Putative interacting protein ("prey" protein)
-
Interaction Buffer: A buffer known to support the interaction between the bait and prey proteins (e.g., PBS or Tris-based buffers).
-
UV lamp with an output at 350-360 nm (e.g., a UV transilluminator or a dedicated photo-cross-linking apparatus)
-
SDS-PAGE materials
-
Western blotting or mass spectrometry equipment for analysis
Procedure:
-
Binding Reaction:
-
Mix the covalently labeled "bait" protein with the "prey" protein in the Interaction Buffer. The molar ratio of bait to prey may need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.
-
Incubate the mixture for a sufficient time to allow for complex formation (e.g., 30-60 minutes at room temperature or on ice).
-
-
Photo-Cross-Linking:
-
Place the sample in a UV-transparent container (e.g., a quartz cuvette or on a plastic surface like parafilm on ice).
-
Irradiate the sample with UV light (350-360 nm) for 15-30 minutes on ice. The optimal irradiation time should be determined empirically.
-
-
Analysis of Cross-Linked Products:
-
Add SDS-PAGE loading buffer to the irradiated sample.
-
Resolve the proteins by SDS-PAGE. A new, higher molecular weight band corresponding to the cross-linked bait-prey complex should be visible.
-
The identity of the cross-linked product can be confirmed by excising the band from the gel and analyzing it by mass spectrometry or by performing a Western blot if antibodies to the prey protein are available.
-
Quantitative Data Summary for Photo-Cross-Linking
| Parameter | Recommended Range/Value | Notes |
| UV Wavelength | 350-360 nm | Minimizes damage to proteins that can occur at shorter wavelengths. |
| Irradiation Time | 15-30 minutes | Over-irradiation can lead to non-specific cross-linking and protein damage. |
| Irradiation Temperature | On ice (0-4°C) | Helps to maintain protein stability and the integrity of the protein complex. |
| Distance from UV Source | Typically a few centimeters | Should be consistent between experiments. |
Visualizations
Caption: Experimental workflow for protein modification and interaction studies.
Caption: General signaling pathway investigation using a labeled bait protein.
Caption: Logical relationship of the functional moieties of the reagent.
UV activation wavelength for 5-Nitro-2-(bromoacetamido)benzophenone
Disclaimer
Application Notes
Compound Overview: 5-Nitro-2-(bromoacetamido)benzophenone is a bifunctional chemical compound. It possesses two key reactive moieties: a benzophenone (B1666685) group and a bromoacetamido group.
-
Benzophenone Moiety: The benzophenone core is a well-characterized photo-activatable group. Upon excitation with UV light, typically in the range of 350-365 nm, the carbonyl group undergoes a n → π* transition to form a reactive triplet diradical. This diradical can then abstract a hydrogen atom from nearby C-H or N-H bonds, leading to the formation of a covalent crosslink between the probe and an interacting molecule, such as a protein.
-
Bromoacetamido Moiety: The bromoacetamide group is an electrophilic alkylating agent. The bromine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack by amino acid residues like cysteine, histidine, and lysine. This allows for covalent modification of proteins, which can be used for affinity labeling.
Principle of Action and Potential Applications:
The dual functionality of this compound suggests its potential use as a versatile tool in chemical biology and drug development for studying protein-ligand interactions and identifying protein targets.
-
Photoaffinity Labeling (PAL): By incorporating this molecule into a ligand or drug candidate, the resulting probe can be used to identify its direct binding partners in a complex biological sample. After the probe binds non-covalently to its target, UV irradiation will induce a covalent crosslink, allowing for the subsequent identification of the labeled protein.
-
Two-Step Covalent Labeling: The compound could potentially be used in a two-step labeling strategy. The bromoacetamido group could first react with a nucleophilic residue in a binding pocket, followed by UV activation of the benzophenone to crosslink to other nearby residues or interacting proteins, providing more detailed structural information about the binding site.
Quantitative Data
Specific quantitative data for the UV activation of this compound is not available in the reviewed literature. However, the table below summarizes the typical activation wavelengths for related benzophenone compounds, which can serve as a starting point for experimental optimization.
| Compound Class | Functional Group | Typical Activation Wavelength (nm) | Transition Type | Reference |
| Benzophenone | Ketone | ~350-365 | n → π | [1] |
| Nitro-azobenzene dyes with benzophenone | Ketone, Nitro, Azo | ~350 (excitation) | Not specified | [2] |
| Nitrobenzaldehyde | Ketone, Nitro | ~350 (weak absorption) | nπ | [3] |
Experimental Protocols
Protocol 1: General Procedure for Photoaffinity Labeling of Proteins
This protocol provides a general workflow for using a benzophenone-containing probe to label target proteins in a cell lysate.
Materials:
-
This compound (or a derivative of interest)
-
Anhydrous DMSO
-
Protein sample (e.g., purified protein, cell lysate) in a suitable buffer (e.g., PBS, HEPES)
-
UV lamp with an emission maximum around 365 nm (e.g., UVP CL-1000 UV Cross-linker)[4]
-
Ice
-
SDS-PAGE reagents
-
Western blotting or mass spectrometry equipment
Methodology:
-
Probe Preparation: Prepare a stock solution of the benzophenone probe (e.g., 10-100 mM) in anhydrous DMSO. Store in the dark at -20°C.
-
Incubation: a. Dilute the protein sample to the desired concentration in buffer. b. Add the benzophenone probe to the protein sample to the final desired concentration (typically in the low micromolar range). A titration experiment is recommended to determine the optimal concentration. c. As a negative control for competitive binding, in a separate sample, add a high concentration (e.g., 100-fold excess) of a known, unlabeled ligand for the target protein before adding the probe. d. Incubate the samples for a predetermined time (e.g., 30-60 minutes) at 4°C or room temperature to allow for binding. This step should be performed in the dark to prevent premature photo-activation.
-
UV Irradiation: a. Place the samples in a suitable container (e.g., on the lid of a microcentrifuge tube to create a thin film) on ice.[4] b. Position the samples at a short distance (e.g., 5 cm) from the UV lamp.[4] c. Irradiate the samples with UV light (e.g., 365 nm) for a specified duration.[4] Optimization of the irradiation time (e.g., 5-60 minutes) is crucial to maximize crosslinking while minimizing protein damage.
-
Analysis: a. After irradiation, quench any unreacted probe by adding a reducing agent like DTT. b. Analyze the samples by SDS-PAGE. Covalently labeled proteins will exhibit a shift in molecular weight. c. The labeled protein can be visualized by autoradiography (if a radiolabeled probe is used), Western blotting with an antibody against the protein of interest or a tag on the probe, or by excising the band for identification by mass spectrometry.
Protocol 2: Alkylation of Cysteine Residues
This protocol outlines a general procedure for labeling proteins via the bromoacetamido group.
Materials:
-
This compound
-
Anhydrous DMSO
-
Purified protein with accessible cysteine residues in a suitable buffer (e.g., Tris, HEPES, pH 7.0-8.0)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column
Methodology:
-
Probe Preparation: Prepare a 10-100 mM stock solution of the benzophenone probe in anhydrous DMSO.
-
Reaction: a. To the protein solution, add the benzophenone probe to a final concentration that is typically a 5- to 20-fold molar excess over the protein. b. Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction should be performed in the dark if subsequent photo-activation is planned.
-
Quenching: Add an excess of a thiol-containing reagent (e.g., L-cysteine or β-mercaptoethanol) to quench any unreacted probe.
-
Purification: Remove the excess unreacted probe and quenching reagent by passing the reaction mixture through a desalting column.
-
Analysis: Confirm the covalent modification of the protein by mass spectrometry, which will show an increase in the protein's molecular weight corresponding to the mass of the added probe.
Visualizations
Caption: Proposed dual-action mechanism of the probe.
Caption: Experimental workflow for target ID using the probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 5-Nitro-2-(bromoacetamido)benzophenone into Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(bromoacetamido)benzophenone is a heterobifunctional chemical reagent that serves as a valuable tool in the development of molecular probes for photoaffinity labeling. This compound incorporates two key functional moieties: a bromoacetamide group and a benzophenone (B1666685) group. The bromoacetamide moiety acts as a reactive group that can form a stable, covalent thioether bond with sulfhydryl groups, primarily found on cysteine residues within proteins. The benzophenone moiety is a photo-activatable group that, upon irradiation with UV light (typically around 350-365 nm), generates a reactive triplet diradical. This diradical can then covalently crosslink with nearby C-H bonds in interacting molecules, such as target proteins. The nitro group on the benzophenone ring can influence its photochemical properties.
These dual functionalities allow for a two-step approach in probe design and application. Initially, the bromoacetamide group can be used to selectively conjugate the benzophenone photoprobe to a known ligand or biomolecule containing a free thiol group. Subsequently, the resulting probe can be introduced into a biological system to interact with its target. Upon UV activation, the benzophenone group covalently captures the interacting partner, enabling its identification and characterization.
This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the generation and application of molecular probes for photoaffinity labeling studies.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide |
| Molecular Formula | C₁₅H₁₁BrN₂O₄ |
| Molecular Weight | 363.17 g/mol |
| CAS Number | 2011-70-3 |
| Appearance | Pale yellow to yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol (B129727) and ethanol |
| Storage | 2-8°C, protect from light and moisture |
Table 2: Recommended Starting Conditions for Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 µM | Higher concentrations may be required for less abundant targets. |
| Probe Concentration | 10 - 100 µM (10-fold molar excess over protein) | Optimal ratio should be determined empirically. |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-7.4 or HEPES buffer | Avoid buffers containing primary amines or thiols. |
| Incubation Time (Bromoacetamide reaction) | 1 - 4 hours at room temperature or overnight at 4°C | Protect from light to prevent premature activation of the benzophenone. |
| UV Irradiation Wavelength | 350 - 365 nm | |
| UV Irradiation Time | 15 - 60 minutes | Time should be optimized to maximize crosslinking while minimizing protein damage. |
| UV Irradiation Distance | 2 - 5 cm from the sample |
Experimental Protocols
Protocol 1: Synthesis of a Thiol-Reactive Benzophenone Probe
This protocol describes the general steps for conjugating this compound to a thiol-containing ligand (e.g., a peptide with a cysteine residue) to create a photo-activatable molecular probe.
Materials:
-
This compound
-
Thiol-containing ligand of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 50 mM Phosphate buffer, pH 7.5, with 1 mM EDTA
-
Quenching Reagent: 1 M L-cysteine or β-mercaptoethanol
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 1 mM stock solution of the thiol-containing ligand in the Reaction Buffer.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the thiol-containing ligand solution with a 5 to 10-fold molar excess of the this compound stock solution.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% (v/v) to maintain protein/ligand integrity.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark to prevent premature photo-activation.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 50 mM to consume any unreacted bromoacetamide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Probe:
-
Purify the resulting benzophenone-labeled probe from excess unreacted reagents using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.
-
Monitor the purification process by detecting the absorbance of the benzophenone group (around 260 nm and 340 nm).
-
-
Characterization and Storage:
-
Confirm the successful conjugation and purity of the probe using mass spectrometry and analytical HPLC.
-
Store the purified probe in a suitable buffer at -20°C or -80°C, protected from light.
-
Protocol 2: Photoaffinity Labeling of a Target Protein
This protocol outlines the procedure for using the synthesized benzophenone probe to label its target protein in a biological sample.
Materials:
-
Synthesized benzophenone probe
-
Biological sample containing the target protein (e.g., cell lysate, purified protein)
-
Binding Buffer: A buffer compatible with the target protein's activity and stability (e.g., PBS, Tris-HCl).
-
UV Crosslinking device (e.g., CL-1000 UVP Crosslinker) with 365 nm bulbs
-
SDS-PAGE reagents and equipment
-
Western blotting or mass spectrometry equipment for analysis
Procedure:
-
Incubation of Probe with Target:
-
In a UV-transparent microcentrifuge tube or plate, incubate the biological sample with the benzophenone probe at a suitable concentration (typically in the low micromolar range).
-
As a negative control, include a sample with the probe and an excess of an unlabeled competitor ligand to demonstrate the specificity of the interaction.
-
Incubate for 30-60 minutes at the optimal temperature for the protein-ligand interaction (e.g., 4°C or room temperature).
-
-
UV Irradiation:
-
Place the samples on ice or a cooling block at a fixed distance (e.g., 2-5 cm) from the UV lamp.
-
Irradiate the samples with 365 nm UV light for 15-60 minutes. The optimal irradiation time should be determined empirically to maximize labeling efficiency while minimizing protein damage.
-
-
Analysis of Labeled Proteins:
-
Following irradiation, add SDS-PAGE loading buffer to the samples and heat to denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
Analyze the labeled proteins by:
-
Western Blotting: If an antibody for the target protein is available, perform a Western blot to detect a shift in the molecular weight of the target protein corresponding to the mass of the covalently attached probe.
-
In-gel Fluorescence: If the probe includes a fluorescent tag, visualize the gel using a fluorescence scanner.
-
Mass Spectrometry: For target identification, excise the band corresponding to the labeled protein, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS to identify the protein and potentially the site of crosslinking.
-
-
Mandatory Visualizations
Caption: Experimental workflow for probe synthesis and photoaffinity labeling.
Caption: Logical relationship of probe components and application steps.
Application Notes and Protocols for Mass Spectrometry Analysis of Proteins Labeled with 5-Nitro-2-(bromoacetamido)benzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(bromoacetamido)benzophenone is a hetero-bifunctional cross-linking agent designed for the identification and characterization of protein interactions and binding sites. This reagent combines two reactive moieties: a bromoacetamide group and a photo-activatable benzophenone (B1666685) group. The bromoacetamide functionality allows for the covalent modification of proteins, primarily targeting the sulfhydryl group of cysteine residues under neutral to slightly alkaline conditions. Upon successful labeling, the benzophenone group can be activated by UV light to form a covalent cross-link with interacting proteins or other biomolecules in close proximity. This two-step process enables the "locking" of transient or weak interactions for subsequent analysis by mass spectrometry.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in conjunction with mass spectrometry for proteomic studies. The methodologies outlined below are intended to guide researchers in drug development and related fields through the process of protein labeling, cross-linking, and mass spectrometric analysis to elucidate protein-protein interactions and drug-target engagement.
Chemical Principle
The utility of this compound lies in its dual reactivity. The bromoacetamide group reacts with nucleophilic residues, most notably the thiol group of cysteines, through a nucleophilic substitution reaction, forming a stable thioether bond. Following this initial labeling, the benzophenone moiety, upon exposure to UV light (typically around 350-365 nm), generates a reactive triplet diradical. This intermediate can then abstract a hydrogen atom from a nearby amino acid residue, resulting in the formation of a covalent bond and effectively cross-linking the labeled protein to its binding partner.
Quantitative Data Summary
The following table summarizes representative quantitative data from a typical cross-linking experiment using a benzophenone-based photo-cross-linker. The data illustrates the identification of cross-linked peptides from a target protein (Protein A) to its interacting partner (Protein B).
| Parameter | Method | Result |
| Protein Concentration | BCA Assay | 1.5 mg/mL |
| Molar Ratio (Reagent:Protein) | - | 15:1 |
| Labeling Reaction Time | - | 2 hours |
| Labeling Reaction Temperature | - | 25°C (Room Temperature) |
| UV Cross-Linking Time | - | 15 minutes |
| Identified Cross-Linked Peptides | LC-MS/MS | 25 |
| Cross-Link Spectrum Matches (CSMs) | MeroX 2.0 | 89 |
| False Discovery Rate (FDR) | MeroX 2.0 | < 1% |
| Identified Inter-protein Cross-links | LC-MS/MS | 12 |
| Identified Intra-protein Cross-links | LC-MS/MS | 13 |
Experimental Protocols
Protocol 1: Labeling of a Purified Protein with this compound
This protocol describes the labeling of a purified protein containing accessible cysteine residues.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
-
Desalting column (e.g., spin column)
-
Conical tubes
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the labeling buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour. Remove excess TCEP using a desalting column equilibrated with the labeling buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound using a desalting column or dialysis against the labeling buffer.
-
Protocol 2: Photo-Cross-Linking of the Labeled Protein with its Interacting Partner
Materials:
-
Labeled protein from Protocol 1
-
Interacting protein partner or cell lysate
-
UV lamp (365 nm)
-
Quartz cuvette or microplate
Procedure:
-
Incubation with Interacting Partner:
-
Mix the labeled protein with its purified interacting partner or cell lysate in an appropriate interaction buffer.
-
Incubate the mixture under conditions that favor the protein-protein interaction (e.g., 30 minutes at 37°C).
-
-
UV Irradiation:
-
Transfer the sample to a quartz cuvette or microplate.
-
Irradiate the sample with UV light at 365 nm for 10-30 minutes on ice. The optimal irradiation time should be determined empirically.
-
-
Sample Preparation for Mass Spectrometry:
-
The cross-linked sample is now ready for downstream processing for mass spectrometry analysis as described in Protocol 3.
-
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol details the steps for preparing the cross-linked protein sample for analysis by LC-MS/MS.[1][2]
Materials:
-
Cross-linked protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
Procedure:
-
Reduction and Alkylation:
-
To the cross-linked protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[1][2]
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes to alkylate free cysteine residues.[1][2]
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Sample Concentration:
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.
-
Protocol 4: LC-MS/MS Analysis and Data Interpretation
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is recommended.
LC-MS/MS Parameters:
-
Gradient: A shallow gradient is recommended for optimal separation of cross-linked peptides (e.g., 2-40% B over 120 minutes).
-
MS1 Settings: High-resolution scan (e.g., 60,000-120,000 resolution) over a mass range of 350-1800 m/z.
-
MS2 Settings: Data-dependent acquisition (DDA) of the top 10-20 most intense precursor ions. Use a higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) for fragmentation.
Data Analysis:
-
Specialized software is required for the identification of cross-linked peptides (e.g., MeroX, pLink, or similar).
-
The software will search the MS/MS data against a protein sequence database, considering the mass modification of the cross-linker and identifying pairs of peptides that are covalently linked.
-
The search results should be filtered based on a false discovery rate (FDR) of 1-5%.
Visualizations
Caption: Experimental workflow for protein cross-linking and mass spectrometry.
Caption: Drug-target interaction and downstream signaling pathway elucidation.
References
Application Notes and Protocols: 5-Nitro-2-(bromoacetamido)benzophenone in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Nitro-2-(bromoacetamido)benzophenone as a key intermediate in the synthesis of benzodiazepines, a class of psychoactive drugs. The following sections detail the synthetic pathway, experimental protocols, and quantitative data for the preparation of this intermediate and its subsequent conversion to the final drug product, nitrazepam.
Introduction
This compound is a crucial precursor in the pharmaceutical industry, primarily utilized in the synthesis of 1,4-benzodiazepines.[1][2] Its chemical structure, featuring a reactive bromoacetyl group, makes it an ideal substrate for cyclization reactions to form the characteristic seven-membered diazepine (B8756704) ring. This document outlines the synthesis of this compound from 2-amino-5-nitrobenzophenone (B23384) and its subsequent conversion to nitrazepam.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₁BrN₂O₄[3] |
| Molecular Weight | 363.16 g/mol [3] |
| CAS Number | 2011-70-3[3] |
| Melting Point | 156-158 °C[4] |
| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide[5] |
| Appearance | Solid[3] |
Synthesis Pathway
The synthesis of nitrazepam from 2-amino-5-nitrobenzophenone involves a two-step process. The first step is the acylation of the amino group with bromoacetyl bromide to form the intermediate, this compound. The second step is the cyclization of this intermediate to form the 1,4-benzodiazepine (B1214927) ring of nitrazepam.
Caption: Synthesis of Nitrazepam from 2-amino-5-nitrobenzophenone.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the acylation of 2-amino-5-nitrobenzophenone to yield the target intermediate.
Materials:
Procedure:
-
Dissolve 3 g (12.4 mmol) of 2-amino-5-nitrobenzophenone in 20 mL of toluene in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[6]
-
With stirring at room temperature, add 1.4 mL (16 mmol) of bromoacetyl bromide dropwise to the solution.[6]
-
After the addition is complete, heat the mixture to reflux and maintain for 30 minutes.[6]
-
Cool the reaction mixture to room temperature. The product, this compound, will crystallize out of the solution.[6]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold toluene.
-
Dry the product in a vacuum oven.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Solvent | Reaction Time | Yield (%) | Reference |
| 2-amino-5-nitrobenzophenone | 242.22 | 3 | 12.4 | Toluene | 30 min | 88 | [6] |
| Bromoacetyl bromide | 201.86 | 3.23 | 16 | [6] |
A similar protocol using chloroacetyl chloride in toluene with reflux for 6 hours has also been reported, yielding 2-(2-chloroacetamido)-5-nitrobenzophenone.[7]
Protocol 2: Synthesis of Nitrazepam from this compound
This protocol outlines the cyclization of the intermediate to form nitrazepam.
Materials:
-
This compound (or the chloro-analogue)
-
Hexamethylenetetramine
-
Ethanol (96%)
-
25% Ammonia solution
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve the crude this compound (or 2-(2-chloroacetamido)-5-nitrobenzophenone) in tetrahydrofuran (B95107) (THF).[1]
-
Add 42 g (0.3 moles) of hexamethylenetetramine, 900 mL of 96% ethanol, and 220 mL of 25% ammonia solution.[1]
-
Reflux the mixture for 6 hours.[1]
-
After reflux, evaporate the volatile components under reduced pressure.[1]
-
To the residue, add 240 mL of toluene and 1 g of activated carbon.[1]
-
Filter the mixture through a short column of silica (B1680970) gel, eluting with dichloromethane.
-
Evaporate the filtrate to dryness to obtain crude nitrazepam.[1]
-
Further purification can be achieved by recrystallization. A Russian patent describes a method involving precipitation as a sulfate (B86663) salt with concentrated sulfuric acid, followed by neutralization to a pH of 7.3-7.5.[7]
Quantitative Data:
| Starting Intermediate | Cyclizing Agents | Solvent | Reaction Time | Overall Yield (%) | Reference |
| 2-(2-chloroacetamido)-5-nitrobenzophenone | Hexamethylenetetramine, Ammonia | Ethanol, THF | 6 hours | ~45 | [1][8] |
Experimental Workflow
The overall workflow for the synthesis of nitrazepam via the this compound intermediate is depicted below.
Caption: Workflow for the synthesis of Nitrazepam.
Conclusion
This compound is a well-established and critical intermediate in the synthesis of nitrazepam and other related benzodiazepines. The synthetic route is robust, with protocols that can be readily implemented in a laboratory setting. The acylation of 2-amino-5-nitrobenzophenone provides the intermediate in good yield, and subsequent cyclization affords the final drug product. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.
References
- 1. scribd.com [scribd.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS#:2011-70-3 | Chemsrc [chemsrc.com]
- 5. This compound | 2011-70-3 [sigmaaldrich.com]
- 6. datapdf.com [datapdf.com]
- 7. RU2136285C1 - Method of synthesis of drug nitrazepam - 1,3-dihydro-5-phenyl-7-nitro-2h-1,4-benzodiazepine-2-one - Google Patents [patents.google.com]
- 8. CN1064960C - Method for preparation of nitrazepam - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Enzyme Kinetics with 5-Nitro-2-(bromoacetamido)benzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(bromoacetamido)benzophenone is a chemical compound with potential applications in enzyme kinetics research, primarily as an affinity labeling agent and an irreversible enzyme inhibitor. Its chemical structure, featuring a bromoacetamido group, allows for covalent modification of specific amino acid residues within an enzyme's active site, particularly nucleophilic residues like cysteine and histidine. This property can be leveraged to study enzyme mechanisms, identify active site residues, and develop novel enzyme inhibitors. The benzophenone (B1666685) moiety can serve as a structural motif for binding to the active site of target enzymes.
These application notes provide a hypothetical framework for the use of this compound in studying the kinetics of a hypothetical enzyme, "Hypothetical Thiol Protease (HTP)," which contains a critical cysteine residue in its active site.
Principle of Action
This compound acts as a covalent inhibitor. The bromoacetyl group is an electrophilic moiety that can react with nucleophilic side chains of amino acids. In the context of a thiol protease, the highly reactive thiol group of a cysteine residue in the active site can perform a nucleophilic attack on the carbon atom of the bromoacetyl group, leading to the formation of a stable covalent bond. This modification of the active site cysteine results in the irreversible inhibition of the enzyme.
The proposed inhibitory mechanism is a two-step process:
-
Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site.
-
Irreversible Covalent Modification: Following binding, the bromoacetyl group reacts with the active site cysteine, forming a covalent adduct and inactivating the enzyme.
This mechanism can be represented by the following scheme:
E + I ⇌ E·I → E-I
Where:
-
E is the active enzyme
-
I is the inhibitor (this compound)
-
E·I is the reversible enzyme-inhibitor complex
-
E-I is the covalently modified, inactive enzyme
Data Presentation
The following table summarizes hypothetical kinetic data for the inhibition of Hypothetical Thiol Protease (HTP) by this compound.
| Parameter | Value | Description |
| Enzyme | Hypothetical Thiol Protease (HTP) | A model cysteine protease. |
| Inhibitor | This compound | An irreversible inhibitor. |
| Substrate | Fluorogenic Peptide Substrate | e.g., Ac-Trp-Glu-His-Asp-AFC |
| kinact | 0.15 min-1 | The maximal rate of inactivation. |
| KI | 25 µM | The inhibitor concentration that yields half-maximal inactivation rate. |
| kinact/KI | 6000 M-1min-1 | The second-order rate constant for inactivation, an index of inhibition efficiency. |
Experimental Protocols
Protocol 1: Determination of the Rate of Inactivation (kobs)
This protocol describes the measurement of the observed rate of inactivation (kobs) at different inhibitor concentrations.
Materials:
-
Hypothetical Thiol Protease (HTP) stock solution
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl and 5 mM DTT)
-
Fluorogenic Substrate stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 0-100 µM).
-
In the wells of the microplate, add the diluted inhibitor solutions. Include a control with buffer and DMSO only (no inhibitor).
-
Initiate the reaction by adding HTP to each well to a final concentration of, for example, 10 nM.
-
Incubate the enzyme and inhibitor mixtures at a constant temperature (e.g., 25°C) for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
At each time point, take an aliquot from each inhibitor concentration and dilute it significantly (e.g., 100-fold) into Assay Buffer containing the fluorogenic substrate at a concentration above its Km (e.g., 50 µM). This dilution step effectively stops the inactivation reaction by lowering the inhibitor concentration.
-
Immediately measure the initial rate of substrate hydrolysis by monitoring the increase in fluorescence over time (e.g., excitation at 400 nm, emission at 505 nm for AFC).
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (as a percentage of the control) against the pre-incubation time.
-
The negative of the slope of this plot gives the observed rate of inactivation (kobs) for that inhibitor concentration.
Protocol 2: Determination of kinact and KI
This protocol describes how to determine the kinetic parameters kinact and KI from the kobs values obtained in Protocol 1.
Procedure:
-
Plot the calculated kobs values (from Protocol 1) against the corresponding inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors:
kobs = (kinact * [I]) / (KI + [I])
Where:
-
kobs is the observed rate of inactivation
-
kinact is the maximal rate of inactivation
-
KI is the inhibitor concentration at which the inactivation rate is half of kinact
-
[I] is the inhibitor concentration
-
-
The values for kinact and KI can be determined from the hyperbolic fit of the data.
Visualizations
Caption: Proposed inhibitory pathway of this compound on Hypothetical Thiol Protease (HTP).
Caption: Workflow for determining the kinetic parameters of irreversible enzyme inhibition.
Application Notes and Protocols: Synthesis and Use of Benzophenone-Based Photoaffinity Probes for Adenylating Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of benzophenone-based photoaffinity probes for the study of adenylating enzymes. This document includes detailed experimental protocols, data presentation in structured tables for easy comparison, and visualizations of key pathways and workflows to facilitate understanding and implementation in a research setting.
Introduction to Adenylating Enzymes and Photoaffinity Labeling
Adenylating enzymes are a vast and diverse superfamily of enzymes that catalyze the activation of a carboxylate substrate by transferring an adenosine (B11128) monophosphate (AMP) moiety from ATP. This process forms a reactive acyl-adenylate intermediate, which can then undergo nucleophilic attack to form a variety of products, including acyl-CoAs, aminoacyl-tRNAs, and non-ribosomally synthesized peptides.[1] Given their central role in numerous metabolic and biosynthetic pathways, adenylating enzymes are attractive targets for the development of novel therapeutics and research tools.
Photoaffinity labeling is a powerful technique used to identify and characterize ligand-binding proteins within a complex biological sample.[2] This method utilizes a chemical probe that contains a photoreactive group, such as a benzophenone (B1666685), which upon irradiation with UV light, forms a highly reactive species that can covalently cross-link to nearby amino acid residues in the binding pocket of the target protein.[2][3] Benzophenone-based probes are particularly advantageous due to their chemical stability and their ability to be activated by long-wavelength UV light, which minimizes damage to biological macromolecules.[3]
This guide focuses on the synthesis of benzophenone-derivatized adenosine nucleotide analogs, which can serve as potent and specific photoaffinity probes for a wide range of adenylating enzymes.
Data Presentation: Quantitative Analysis of Benzophenone-Based Probes
The following tables summarize key quantitative data for representative benzophenone-based photoaffinity probes. This data is essential for probe selection and experimental design.
Table 1: Binding Affinity and Labeling Efficiency of Benzophenone-Adenylate Probes for Adenylating Enzymes
| Probe Name | Target Enzyme | Enzyme Class | Binding Affinity (Kd) | Labeling Efficiency (%) | Reference |
| 5'-O-[N-(phenylalanyl)sulfamoyl]adenosine-BPyne | Phenylalanine-activating domain of GrsA | NRPS Adenylation Domain | ~5 µM | Not Reported | [4] |
| 3'-O-(4-Benzoyl)benzoyl-ATP (BzATP) | Mitochondrial F1-ATPase | ATPase | Not Reported | Not Reported | |
| AMPS-Succ-BP | Bovine Liver Glutamate Dehydrogenase | Dehydrogenase | 4.9 µM | Not Reported | [5] |
Table 2: IC50 Values of Benzophenone-Based Probes and Related Inhibitors
| Inhibitor/Probe | Target Enzyme | IC50 | Assay Conditions | Reference |
| Salicyl-AMS | MbtA (Salicylate Adenylation Enzyme) | 1.5 µM | in vitro enzymatic assay | [4] |
| Aminoacyl-AMS derivatives | Various NRPS A-domains | Variable (µM range) | in vitro enzymatic assays | [4] |
| BzATP (as P2X7 agonist) | Human P2X7 Receptor | 0.7 µM | Calcium influx assay | [6] |
| BzATP (as P2X7 agonist) | Rat P2X7 Receptor | 3.6 µM | Calcium influx assay | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Generic Benzophenone-Adenosine Photoaffinity Probe (Bz-AMP)
This protocol outlines a general strategy for the synthesis of a benzophenone-adenosine monophosphate analog. The synthesis involves the protection of the 2' and 3'-hydroxyl groups of adenosine, followed by acylation of the 5'-hydroxyl group with 4-benzoylbenzoic acid, and subsequent deprotection.
Workflow for the Synthesis of a Benzophenone-Adenosine Photoaffinity Probe
Caption: A generalized workflow for the synthesis of a benzophenone-adenosine monophosphate (Bz-AMP) photoaffinity probe.
Materials:
-
Adenosine
-
p-Toluenesulfonic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Solvents for HPLC (e.g., acetonitrile, water)
Procedure:
-
Protection of 2',3'-Hydroxyl Groups of Adenosine:
-
Dissolve adenosine in anhydrous acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature until TLC analysis indicates the completion of the reaction.
-
Neutralize the acid with a base (e.g., triethylamine) and concentrate the mixture under reduced pressure.
-
Purify the resulting 2',3'-O-isopropylideneadenosine by silica gel chromatography.
-
-
Synthesis of 4-Benzoylbenzoyl Chloride:
-
In a fume hood, suspend 4-benzoylbenzoic acid in anhydrous DCM.
-
Add oxalyl chloride (or thionyl chloride) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain crude 4-benzoylbenzoyl chloride. Use this immediately in the next step.
-
-
Acylation of 5'-Hydroxyl Group:
-
Dissolve 2',3'-O-isopropylideneadenosine in anhydrous pyridine and cool to 0 °C.
-
Slowly add a solution of 4-benzoylbenzoyl chloride in anhydrous DCM.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction with methanol.
-
Concentrate the mixture and purify the product, 5'-O-(4-benzoylbenzoyl)-2',3'-O-isopropylideneadenosine, by silica gel chromatography.
-
-
Deprotection of 2',3'-Hydroxyl Groups:
-
Dissolve the protected product in a mixture of TFA and water (e.g., 9:1 v/v).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.
-
-
Purification and Characterization:
Protocol 2: Photoaffinity Labeling of an Adenylating Enzyme
This protocol describes a general procedure for the photo-cross-linking of a target adenylating enzyme with a benzophenone-based probe.
Workflow for Photoaffinity Labeling and Analysis
Caption: A typical experimental workflow for photoaffinity labeling of a target protein followed by analysis.
Materials:
-
Purified adenylating enzyme
-
Benzophenone-based photoaffinity probe (e.g., Bz-AMP or Bz-ATP)
-
Reaction buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.4, containing MgCl₂)
-
UV lamp with an output around 350-365 nm
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment (if the probe is tagged, e.g., with biotin)
-
Mass spectrometer for protein identification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified adenylating enzyme (at a final concentration typically in the low micromolar range) and the benzophenone probe in the reaction buffer.
-
The final probe concentration should be optimized, but a starting point is typically 5-10 fold molar excess over the enzyme.
-
For competition experiments, pre-incubate the enzyme with a non-photoreactive inhibitor or the natural substrate (e.g., ATP) for 15-30 minutes before adding the photoaffinity probe.[2]
-
-
Incubation:
-
Incubate the reaction mixture in the dark at an appropriate temperature (e.g., room temperature or 37 °C) for a sufficient time to allow for binding equilibrium to be reached (typically 15-60 minutes).
-
-
UV Irradiation:
-
Place the samples on ice or a cooling block to minimize heat-induced denaturation.
-
Irradiate the samples with a UV lamp (350-365 nm) at a close distance (e.g., 1-5 cm) for a predetermined time (typically 5-30 minutes). The optimal irradiation time should be determined empirically to maximize labeling while minimizing protein damage.
-
-
Quenching and Sample Preparation for Analysis:
-
After irradiation, add SDS-PAGE loading buffer to quench the reaction and denature the proteins.
-
Boil the samples for 5 minutes.
-
-
Analysis of Labeled Proteins:
-
SDS-PAGE: Separate the proteins by SDS-PAGE. Visualize the proteins by Coomassie staining or silver staining. A successful cross-linking event will result in a shift in the molecular weight of the target enzyme.
-
Western Blot: If the probe contains a tag (e.g., biotin), transfer the proteins to a membrane and probe with a corresponding antibody or streptavidin conjugate to specifically detect the labeled protein.
-
Mass Spectrometry: To identify the labeled protein and the site of cross-linking, excise the band of interest from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by mass spectrometry.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving adenylating enzymes.
Acyl-CoA Synthetase and Fatty Acid Metabolism
Acyl-CoA synthetases are crucial adenylating enzymes that activate fatty acids for their subsequent metabolism, including β-oxidation for energy production or incorporation into complex lipids.
Caption: The central role of Acyl-CoA Synthetase in activating fatty acids for metabolic pathways.[1][6][13][14][15][16]
Non-Ribosomal Peptide Synthetase (NRPS) Adenylation Domain
NRPS adenylation (A) domains are responsible for selecting and activating specific amino acid monomers for incorporation into a growing peptide chain, leading to the biosynthesis of a vast array of natural products with important biological activities.[4][17][18][19][20][21][22][23][24]
Caption: The role of the adenylation domain in the NRPS assembly line for peptide biosynthesis.[4][17][18][19][20][21][22][23][24]
Firefly Luciferase Bioluminescence
Firefly luciferase is a well-known adenylating enzyme that catalyzes the adenylation of luciferin, the first step in the two-step reaction that produces light.[25][26]
Caption: The adenylation-dependent bioluminescence reaction catalyzed by firefly luciferase.[25][26]
References
- 1. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing for optimal photoaffinity linkers of benzophenone-based photoaffinity probes for adenylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. aocs.org [aocs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 15. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structural insight into the necessary conformational changes of modular nonribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional Diversity and Engineering of the Adenylation Domains in Nonribosomal Peptide Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00064H [pubs.rsc.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 22. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure, Function and Engineering of the Nonribosomal Peptide Synthetase Condensation Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Crystal Structure of Firefly Luciferase in a Second Catalytic Conformation Supports a Domain Alternation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Nitro-2-(bromoacetamido)benzophenone in Forensic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(bromoacetamido)benzophenone is a chemical intermediate and analytical reference standard primarily utilized in the synthesis of benzodiazepines, such as nitrazepam and nimetazepam.[1] In the field of forensic science, its principal application is as a precursor for the synthesis of certified reference materials (CRMs) and analytical standards. These standards are crucial for the accurate identification and quantification of benzodiazepines in toxicological and other forensic analyses. This document provides detailed application notes and experimental protocols for the use of this compound in a forensic laboratory setting.
Application Notes
The primary forensic application of this compound is in the preparation of benzodiazepine (B76468) standards for use in analytical testing. Forensic toxicology laboratories rely on high-purity reference standards for the calibration of analytical instrumentation, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are standard methods for the detection of benzodiazepines in biological samples.[2] The availability of a well-characterized precursor like this compound allows for the in-house synthesis of specific benzodiazepine standards, including isotopically labeled internal standards, which are essential for quantitative analysis.
Key Forensic Applications:
-
Synthesis of Reference Standards: Used as a starting material for the synthesis of nitrazepam and other related benzodiazepines. These synthesized standards are used to confirm the identity of these substances in forensic samples.
-
Method Validation: In-house synthesized standards can be used to validate the accuracy, precision, and linearity of analytical methods for benzodiazepine detection.
-
Quality Control: Used in the preparation of quality control samples to monitor the performance of analytical procedures.
Quantitative Data
The following tables summarize key quantitative data related to this compound and its application in the synthesis of nitrazepam, as well as typical analytical parameters for benzodiazepine analysis in a forensic context.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide |
| CAS Number | 2011-70-3 |
| Molecular Formula | C₁₅H₁₁BrN₂O₄ |
| Molecular Weight | 363.17 g/mol |
| Appearance | Solid |
| Purity (Typical) | ≥98% |
| Storage Temperature | 2-8°C |
Table 2: Typical Reaction Parameters for Nitrazepam Synthesis
| Parameter | Value |
| Precursor | 2-amino-5-nitrobenzophenone (B23384) |
| Acylating Agent | Bromoacetyl bromide or Chloroacetyl chloride |
| Cyclization Agent | Hexamethylenetetramine and Ammonia (B1221849) |
| Typical Yield (Acylation Step) | 75-85% |
| Typical Yield (Cyclization Step) | Approximately 40-50% |
Table 3: Example Calibration Curve Concentrations for Benzodiazepine Analysis by LC-MS/MS
| Calibrator | Concentration (ng/mL) |
| 1 | 1.0 |
| 2 | 2.5 |
| 3 | 5.0 |
| 4 | 10.0 |
| 5 | 25.0 |
| 6 | 50.0 |
| 7 | 100.0 |
| 8 | 250.0 |
Experimental Protocols
Protocol 1: Synthesis of Nitrazepam from 2-Amino-5-nitrobenzophenone via this compound
This two-step protocol describes the synthesis of nitrazepam, a common benzodiazepine, using 2-amino-5-nitrobenzophenone as the starting material. The first step is the formation of the intermediate, this compound.
Step 1: Synthesis of this compound
Materials:
-
2-amino-5-nitrobenzophenone
-
Bromoacetyl bromide
-
Anhydrous Chloroform (B151607)
-
Rotary evaporator
-
Reaction flask with stirrer and reflux condenser
-
Moisture protection apparatus (e.g., drying tube)
Procedure:
-
In a clean, dry reaction flask, dissolve 2-amino-5-nitrobenzophenone in anhydrous chloroform.
-
With stirring and under moisture protection, slowly add a stoichiometric equivalent of bromoacetyl bromide to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the chloroform using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity for use as a reference standard or for the subsequent synthesis step.
Step 2: Cyclization to Nitrazepam
Materials:
-
This compound (from Step 1)
-
Hexamethylenetetramine
-
Ethanol (96%)
-
Aqueous Ammonia (25%)
-
Tetrahydrofuran (THF)
-
Rotary evaporator
-
Reaction flask with stirrer and reflux condenser
Procedure:
-
Dissolve the purified this compound in THF in a reaction flask.
-
Add hexamethylenetetramine, 96% ethanol, and 25% aqueous ammonia to the solution.
-
Reflux the mixture with stirring for 6-8 hours.
-
After the reflux period, evaporate all volatile components using a rotary evaporator.
-
To the residue, add toluene and a small amount of a suitable adsorbent (e.g., activated carbon) to remove colored impurities.
-
Filter the mixture and evaporate the toluene from the filtrate to yield crude nitrazepam.
-
The crude nitrazepam can be further purified by column chromatography or recrystallization to obtain a high-purity analytical standard.
Protocol 2: Preparation of Calibration Standards for Forensic Benzodiazepine Analysis
This protocol outlines the preparation of a stock solution and subsequent serial dilutions of a synthesized benzodiazepine standard (e.g., nitrazepam) for the creation of a calibration curve for quantitative analysis.
Materials:
-
Synthesized and purified nitrazepam standard
-
Methanol (B129727) (HPLC grade)
-
Calibrated analytical balance
-
Volumetric flasks (various sizes)
-
Calibrated micropipettes
Procedure:
-
Preparation of Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the purified nitrazepam standard.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol. Mix thoroughly. This is the primary stock solution.
-
-
Preparation of Working Stock Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Preparation of Calibration Curve Standards:
-
Perform serial dilutions of the working stock solution to prepare a series of calibration standards at the desired concentrations (e.g., as listed in Table 3). For example, to prepare a 100 ng/mL standard, pipette 100 µL of the 10 µg/mL working stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate matrix (e.g., drug-free blood or urine extract).
-
Visualizations
Caption: Synthesis workflow for nitrazepam.
Caption: Forensic analysis workflow.
References
Application Notes and Protocols for Visualizing Protein Labeling with Benzophenone Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing benzophenone-based photoaffinity labeling for the identification and characterization of protein interactions. The protocols detailed herein are designed to be a starting point for researchers, and optimization may be required for specific applications.
Introduction to Benzophenone (B1666685) Photoaffinity Labeling
Benzophenone (BP) photoprobes are powerful tools for covalently capturing protein-protein and protein-ligand interactions.[1][2] Upon activation with long-wave ultraviolet (UV) light (typically 350-365 nm), the benzophenone moiety forms a reactive triplet diradical.[3][4] This diradical can then abstract a hydrogen atom from a nearby amino acid residue, creating a covalent crosslink between the probe and the interacting protein.[5] This technique is invaluable for identifying direct binding partners, mapping interaction sites, and elucidating the mechanism of action of small molecules.[3][6]
A key advantage of benzophenone probes is their relative stability and the fact that their photoactivation is reversible if a suitable C-H bond is not in proximity, allowing for repeated excitation.[3] This increases the likelihood of successful crosslinking. Modern benzophenone probes are often designed as bifunctional or trifunctional molecules, incorporating not only the photoreactive group but also a reporter tag (e.g., biotin (B1667282) for enrichment, a fluorophore for direct visualization) and sometimes a "click chemistry" handle for versatile downstream applications.[7]
Experimental Workflows and Methodologies
The general workflow for a photoaffinity labeling experiment using benzophenone probes involves several key stages, from probe incubation to final analysis.
I. General Experimental Workflow
A typical experiment follows these steps:
-
Probe Incubation: The benzophenone-containing probe is incubated with the biological sample (e.g., cell lysate, purified proteins).
-
UV Irradiation: The sample is exposed to UV light to activate the benzophenone group and induce crosslinking.
-
Visualization and Enrichment: Labeled proteins are visualized (e.g., by in-gel fluorescence if the probe contains a fluorophore) and/or enriched (e.g., using streptavidin beads if the probe is biotinylated).
-
Identification and Characterization: The crosslinked proteins are identified, typically by mass spectrometry.
Detailed Experimental Protocols
Protocol 1: Photoaffinity Labeling in Cell Lysate and Visualization by In-Gel Fluorescence
This protocol is suitable for probes containing a fluorescent reporter group.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Benzophenone probe with a fluorescent tag
-
UV lamp (365 nm)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Lysis: Harvest and wash cells. Lyse the cells in an appropriate lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Probe Incubation: In a microcentrifuge tube, incubate the cell lysate (e.g., 50-100 µg of total protein) with the fluorescent benzophenone probe at a final concentration typically ranging from 1 to 10 µM. Incubate for 1 hour at 4°C with gentle rotation.
-
UV Irradiation: Place the tubes on ice and irradiate with a 365 nm UV lamp for 15-60 minutes. The optimal irradiation time should be determined empirically.[3]
-
SDS-PAGE: Add SDS-PAGE loading buffer to the samples and boil for 5 minutes. Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission filters for the probe's fluorophore.
Protocol 2: Biotin-Benzophenone Probe Pull-Down and Western Blot Detection
This protocol is designed for biotinylated benzophenone probes to enrich for labeled proteins, followed by detection of a specific target.
Materials:
-
Cell lysate prepared as in Protocol 1
-
Biotinylated benzophenone probe
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Labeling and Irradiation: Perform steps 1-4 from Protocol 1 using a biotinylated benzophenone probe.
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin magnetic beads to the irradiated lysate.
-
Incubate for 1-2 hours at 4°C with rotation to allow the biotinylated proteins to bind to the beads.
-
Place the tubes on a magnetic rack to capture the beads. Remove the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution: After the final wash, add elution buffer (SDS-PAGE loading buffer) to the beads and boil for 5-10 minutes to release the bound proteins.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[8][9]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again and add a chemiluminescent substrate to detect the protein of interest.[10]
-
Quantitative Data Summary
The efficiency of photo-crosslinking can be influenced by several factors, including the concentration of the probe and the protein, and the duration of UV exposure. The following table summarizes typical experimental parameters and expected outcomes from published studies.
| Parameter | Typical Range | Reference | Notes |
| Probe Concentration | 1 - 50 µM | [11] | Optimal concentration should be determined empirically to balance labeling efficiency with potential non-specific interactions. |
| Protein Concentration | 0.1 - 2 mg/mL (lysate) | [12] | Sufficient protein concentration is required for efficient capture. |
| Cross-linker:Protein Ratio (w/w) | 0.15:1 to 2:1 | [12][13] | This ratio is critical for optimizing intramolecular and intermolecular crosslinks for structural mass spectrometry. |
| UV Irradiation Time | 5 - 60 minutes | [3][8] | Longer times can increase labeling but also risk protein damage. |
| UV Wavelength | 350 - 365 nm | [3] | This longer wavelength minimizes protein damage compared to shorter wavelength-activated photoprobes. |
| Identified Cross-linked Residue Pairs | Varies widely (e.g., 173 unique pairs for sulfo-SBP with HSA) | [14] | Dependent on protein structure, probe chemistry, and mass spectrometry sensitivity. |
Mass Spectrometry Analysis of Labeled Proteins
For unbiased identification of protein targets, mass spectrometry is the method of choice.
Protocol 3: Sample Preparation for Mass Spectrometry
Materials:
-
Enriched and eluted protein sample (from Protocol 2) or fluorescently labeled band excised from an SDS-PAGE gel.
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 desalting tips
Procedure:
-
In-Gel Digestion (if applicable):
-
Excise the protein band of interest from the Coomassie-stained or fluorescently scanned SDS-PAGE gel.
-
Destain the gel piece.
-
Reduce the proteins with DTT and then alkylate with IAA.
-
Digest the proteins overnight with trypsin.[12]
-
Extract the peptides from the gel piece.
-
-
In-Solution Digestion (for eluted samples):
-
Reduce and alkylate the proteins in solution with DTT and IAA, respectively.
-
Perform trypsin digestion.
-
-
Desalting: Desalt the peptide mixture using C18 StageTips or equivalent to remove contaminants that can interfere with mass spectrometry analysis.[12]
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data can be searched against a protein database to identify the crosslinked proteins and, with specialized software, the sites of crosslinking.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Labeling | Inefficient UV activation | Check UV lamp intensity and wavelength. Increase irradiation time. |
| Probe instability | Ensure proper storage and handling of the benzophenone probe. | |
| Low protein/probe concentration | Increase the concentration of the probe or the amount of protein lysate. | |
| High Background/Non-specific Labeling | Probe concentration is too high | Titrate the probe to find the optimal concentration. |
| Insufficient washing (for pull-downs) | Increase the number of wash steps and the stringency of the wash buffer. | |
| Non-specific binding to beads | Pre-clear the lysate with beads before adding the probe. Use a blocking agent in your binding buffer. | |
| Protein Degradation | Protein damage from UV exposure | Reduce UV irradiation time or intensity. |
| Protease activity | Ensure protease inhibitors are fresh and used at the correct concentration. |
References
- 1. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]
- 2. Probing proteomes with benzophenone photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Photoaffinity Labeling with Benzophenone Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their photoaffinity labeling (PAL) experiments using benzophenone (B1666685) (Bp) probes.
Troubleshooting Guide
This guide addresses common issues encountered during photoaffinity labeling experiments with benzophenone probes in a question-and-answer format.
Q1: Why am I observing no or very low labeling of my target protein?
A1: Low or absent labeling can stem from several factors, from experimental setup to the inherent properties of your probe and target.
-
Insufficient UV Irradiation: Benzophenone activation requires a specific wavelength and sufficient energy. Ensure you are using an appropriate UV light source.[1][2][3] Long irradiation periods are often necessary, but this can also increase non-specific labeling.[1][4]
-
Incorrect UV Wavelength: Benzophenone-based probes are typically activated by UV light in the 350-365 nm range.[1][3] Using a wavelength outside this range will result in inefficient activation.
-
Probe Design Issues:
-
Steric Hindrance: The bulky nature of the benzophenone group might interfere with the binding of your probe to the target protein.[4]
-
Inappropriate Linker Length: The length and flexibility of the linker between the benzophenone moiety and the ligand are critical. A linker that is too short or too long can prevent the reactive diradical from reaching a suitable amino acid residue for covalent bond formation.[4][5]
-
-
Quenching of the Excited State: The reactive triplet diradical of benzophenone can be quenched by various molecules in the buffer, such as antioxidants or other quenching agents, reducing labeling efficiency.[1]
-
Target Protein Accessibility: The binding pocket of your target protein may not have reactive C-H bonds accessible to the photoactivated benzophenone.
Troubleshooting Steps:
-
Optimize UV Irradiation: Systematically vary the irradiation time and intensity to find the optimal conditions for your specific probe and target.
-
Verify UV Source: Check the specifications of your UV lamp to ensure it emits at the correct wavelength (350-365 nm) and has sufficient power.
-
Redesign the Probe: If possible, synthesize probes with different linker lengths or attachment points to minimize steric hindrance and improve labeling efficiency.[4]
-
Buffer Composition: Ensure your buffer is free from quenching agents. Consider testing different buffer conditions.
-
Include Positive Controls: Use a known interacting protein or a system reported in the literature to validate your experimental setup.
Q2: How can I reduce high non-specific background labeling?
A2: Non-specific labeling is a common challenge in PAL experiments, often due to the high reactivity of the photoactivated probe and interactions with abundant proteins.[4][6]
-
Excessive UV Irradiation: Prolonged exposure to UV light can increase the chances of random, non-specific cross-linking.[1][4]
-
High Probe Concentration: Using a higher-than-necessary concentration of the photoaffinity probe can lead to increased background binding.
-
Hydrophobic Interactions: The benzophenone moiety itself is hydrophobic and can lead to non-specific interactions with hydrophobic patches on proteins.[6]
-
Probe Aggregation: At high concentrations, probes may form aggregates that trap proteins non-specifically.
Troubleshooting Steps:
-
Perform Competition Experiments: This is a critical control to distinguish specific from non-specific binding.[4] Pre-incubate your sample with an excess of the unlabeled ligand before adding the benzophenone probe. A significant reduction in labeling of a particular protein in the presence of the competitor indicates specific binding.
-
Titrate Probe Concentration: Determine the lowest effective probe concentration that still provides detectable specific labeling.
-
Optimize Irradiation Time: Reduce the UV exposure time to the minimum required for specific labeling.
-
Include Negative Controls:
-
No UV Control: A sample that is not irradiated with UV light should show no covalent labeling.
-
Probe Only Control: Assess the background binding of the probe in the absence of the target protein.
-
-
Consider Alternative Photophores: If non-specific binding remains a major issue, consider using less hydrophobic or more reactive photophores like diazirines, which often require shorter irradiation times.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength and irradiation time for benzophenone probes?
A1: The optimal UV wavelength for activating benzophenone is in the range of 350-365 nm.[1][3] This longer wavelength is advantageous as it minimizes protein damage compared to shorter wavelength UV light required for other photophores like aryl azides.[1] The optimal irradiation time is highly variable and depends on the specific probe, target, and experimental setup. It can range from a few minutes to over an hour.[1][7] It is crucial to empirically determine the optimal time for each new system by performing a time-course experiment.
Q2: What are the advantages and disadvantages of using benzophenone probes compared to other photoaffinity labels?
A2:
| Feature | Benzophenone Probes | Other Probes (e.g., Aryl Azides, Diazirines) |
| Activation Wavelength | 350-365 nm (less damaging to proteins)[1][3] | Aryl azides: <300 nm (can cause protein damage); Diazirines: ~350 nm[1][4] |
| Reactive Species | Triplet diradical[4] | Nitrene (from aryl azides), Carbene (from diazirines)[4] |
| Reactivity | Moderately reactive, preferentially abstracts hydrogen atoms from C-H bonds.[5] | Carbenes are highly reactive and can insert into a wider range of bonds.[1] |
| Stability | Chemically robust and stable to many reaction conditions.[4] | Diazirines are generally stable; aryl azides can be sensitive to thiols.[6] |
| Quenching by Water | Reversible quenching, allowing for repeated excitation.[1] | Irreversible quenching of carbenes by water can reduce labeling efficiency.[4] |
| Irradiation Time | Often requires longer irradiation times.[1][4] | Diazirines typically require shorter irradiation times.[1] |
| Steric Bulk | Bulky, which can cause steric hindrance.[4] | Diazirines are smaller and less likely to interfere with binding.[4] |
| Non-specific Binding | Can be an issue due to hydrophobicity and long irradiation times.[4][6] | Can also be an issue, but shorter irradiation for diazirines may reduce it.[1] |
Q3: How do I design an effective benzophenone photoaffinity probe?
A3: The design of the probe is critical for a successful PAL experiment.
-
Point of Attachment: The benzophenone group should be attached to a position on the ligand that is not essential for target binding. This information is often derived from structure-activity relationship (SAR) studies.
-
Linker: The linker connecting the ligand and the benzophenone should be of optimal length and flexibility to allow the photoactivated group to reach and react with amino acid residues in the binding site without disrupting the ligand's binding affinity.[4][5] It is often necessary to synthesize and test a series of probes with different linkers.
-
Reporter Tag: For detection and enrichment, a reporter tag such as biotin (B1667282) or a fluorescent dye is often included.[4][8] This tag should be attached via a linker that does not interfere with ligand binding or the photo-crosslinking reaction. "Click chemistry" handles (e.g., an alkyne or azide) are commonly incorporated to allow for the late-stage introduction of the reporter tag.[4]
Experimental Protocols
General Protocol for Photoaffinity Labeling of a Purified Protein
-
Sample Preparation:
-
Prepare a solution of the purified target protein in a suitable, non-quenching buffer (e.g., Tris or HEPES).
-
For competition experiments, prepare a parallel set of samples containing a 50-100 fold molar excess of the unlabeled competitor ligand. Incubate for 15-30 minutes at room temperature.
-
-
Probe Incubation:
-
Add the benzophenone photoaffinity probe to the protein solution to the final desired concentration.
-
Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at room temperature or on ice to allow for binding equilibrium to be reached.
-
-
UV Irradiation:
-
Place the samples in a quartz cuvette or a UV-transparent microplate.
-
Irradiate the samples with a UV lamp at 365 nm for a specified duration (e.g., 15-60 minutes) at a controlled temperature (often on ice to minimize protein degradation).[7]
-
Include a "no UV" control that is treated identically but not exposed to UV light.
-
-
Analysis of Labeling:
-
After irradiation, quench the reaction by adding an excess of a reducing agent like DTT or β-mercaptoethanol.
-
Analyze the samples by SDS-PAGE.
-
Visualize the labeled protein by in-gel fluorescence (if the probe has a fluorescent tag) or by Western blot analysis using an antibody against the reporter tag (e.g., streptavidin-HRP for biotinylated probes).[3]
-
Visualizations
Caption: A generalized workflow for a photoaffinity labeling experiment.
Caption: Troubleshooting guide for low or no labeling in PAL experiments.
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing non-specific binding of 5-Nitro-2-(bromoacetamido)benzophenone
Welcome to the technical support center for 5-Nitro-2-(bromoacetamido)benzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this bifunctional chemical probe.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functionalities of this compound and what do they target?
A1: This compound is a bifunctional reagent with two distinct reactive groups:
-
Bromoacetamide: This is an alkylating agent that primarily targets the thiol (sulfhydryl) group of cysteine residues in proteins.[1][2] The reaction forms a stable thioether bond.[1] To ensure selectivity for cysteine, it is crucial to control the reaction pH.[1][3]
-
Benzophenone (B1666685): This is a photoreactive group. Upon exposure to UV light (typically around 350-365 nm), it forms a reactive triplet diradical that can covalently bind to adjacent C-H bonds in a non-specific manner, making it useful for photoaffinity labeling to identify binding partners.[4][5][6]
Q2: My main issue is high background (non-specific binding) in my experiments. What are the likely causes?
A2: High non-specific binding (NSB) with this probe can arise from either of its reactive moieties or from the molecule's inherent properties. Key causes include:
-
Hydrophobic Interactions: The benzophenone group is bulky and hydrophobic, which can lead to non-specific binding to hydrophobic pockets on proteins.[7]
-
Ionic Interactions: The nitro group can participate in electrostatic interactions.
-
Off-Target Alkylation: The bromoacetamide group can react with other nucleophilic amino acid residues like histidine, lysine (B10760008), and methionine, especially at non-optimal pH values.[1]
-
Non-specific Photocrosslinking: During UV irradiation, the benzophenone radical may react with abundant, non-target proteins that are in close proximity by chance.[4]
-
Inadequate Blocking: Insufficient blocking of the solid support (e.g., beads, plates) or proteins in a complex lysate can leave sites open for the probe to bind non-specifically.[8]
Q3: How can I be sure that the binding I observe is specific to my target of interest?
A3: A key control experiment is a competition assay.[4] Before adding the this compound probe, pre-incubate your sample with an excess of a non-photoreactive, non-alkylating version of your ligand or a known inhibitor of your target protein. A significant reduction in labeling of your target in the presence of the competitor suggests that the probe is binding specifically to the site of interest.[4][9] Additional essential controls include samples that are not exposed to UV light and samples incubated without the probe to assess background from each component of the experiment.[4]
Q4: What is the optimal pH for reacting the bromoacetamide group with cysteine residues?
A4: The optimal pH for selective cysteine alkylation is typically between 7.5 and 8.5.[1][10] In this range, the cysteine thiol group (pKa ~8.3-8.6) is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the reaction.[1] At pH values above 9.0, the reactivity of lysine's ε-amino group increases, leading to a higher risk of off-target labeling.[1] Conversely, at pH values below 7.0, the reaction with cysteine slows, and reactivity towards the imidazole (B134444) ring of histidine (pKa ~6.0) can become more prominent.[1]
Troubleshooting Guides
This guide addresses specific issues you may encounter during your experiments.
Problem 1: High Background Signal Across the Entire Gel/Blot
| Potential Cause | Suggested Solution |
| Inadequate Blocking | Increase the concentration of your blocking agent or the incubation time. Test different blocking agents (see Table 1). For Western blots, a common starting point is 5% non-fat dry milk or 3-5% BSA in a buffer like TBS-T or PBS-T.[8] |
| Insufficient Washing | Increase the number and duration of wash steps after probe incubation and antibody incubations. Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffers to help disrupt non-specific interactions.[11] |
| Probe Concentration Too High | Perform a titration experiment to determine the lowest effective concentration of the probe that still provides a sufficient specific signal. |
| Hydrophobic Interactions | Add non-ionic surfactants like Tween-20 or Triton X-100 (typically 0.05-0.1%) to the incubation and wash buffers.[11][12] You can also try increasing the salt concentration (e.g., up to 500 mM NaCl) to reduce ionic interactions.[11] |
Problem 2: Multiple Non-Target Proteins are Labeled (Off-Target Binding)
| Potential Cause | Suggested Solution |
| Non-Selective Alkylation by Bromoacetamide | Optimize the reaction pH to be within the 7.5-8.5 range to maximize cysteine selectivity.[1] Lowering the pH towards 7.0 can reduce reactivity with lysine but may increase reactivity with histidine.[1] Reduce the probe concentration and incubation time to minimize reactions with less nucleophilic residues.[1] |
| Non-specific Photocrosslinking | Reduce the UV irradiation time. While longer irradiation can increase the labeling of the intended target, it also increases the chance of non-specific labeling.[13] Perform competition experiments with a non-reactive analog of your targeting moiety to confirm which bands are specific.[4] |
| Probe Aggregation | Ensure the probe is fully dissolved in a suitable solvent (like DMSO) before diluting it into your aqueous reaction buffer. Filter the final probe solution if necessary. |
| Presence of Highly Abundant, "Sticky" Proteins | Use pre-clearing steps. For example, if using affinity beads, pre-clear your lysate by incubating it with beads that do not have the bait molecule immobilized. |
Data Presentation: Optimizing Blocking Conditions
Effective blocking is crucial for reducing background noise. The optimal blocking agent and its concentration should be empirically determined for each experimental system.[8][14]
Table 1: Common Blocking Agents and Recommended Concentrations
| Blocking Agent | Typical Concentration Range | Primary Buffer System | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | PBS or TBS | A good general blocker. Use high-purity, IgG-free BSA to avoid cross-reactivity with antibodies.[8] |
| Non-Fat Dry Milk | 0.1 - 5% (w/v) | PBS or TBS | Cost-effective and widely used, but not suitable for detecting phosphoproteins (contains casein) or biotinylated targets (contains endogenous biotin).[8] |
| Normal Serum | 5 - 10% (v/v) | PBS or TBS | Use serum from the same species as the host of the secondary antibody to block non-specific binding of the secondary antibody.[15] |
| Fish Gelatin | 0.1 - 0.5% (w/v) | PBS or TBS | Has low cross-reactivity with mammalian antibodies. |
| Commercial/Proprietary Blockers | Varies | Varies | Often protein-free formulations designed to reduce non-specific binding from various sources. |
Experimental Protocols
Protocol 1: General Workflow for Covalent Labeling and Photo-Crosslinking
This protocol provides a general framework. Optimal concentrations, incubation times, and UV exposure should be determined empirically.
-
Protein Preparation:
-
If targeting a purified protein, ensure it is in an amine-free and thiol-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0).[1]
-
If native disulfide bonds need to be broken to expose the target cysteine, reduce the protein with 5-10 mM DTT or TCEP for 30-60 minutes at room temperature. Crucially, the reducing agent must be removed via a desalting column or buffer exchange before adding the bromoacetamide probe.[1][16]
-
If working with a cell lysate, prepare the lysate in a suitable buffer, ensuring to include protease inhibitors.
-
-
Bromoacetamide Alkylation (Covalent Labeling):
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[1]
-
Add the probe stock solution to your protein sample to achieve the desired final concentration (a starting point is a 10-20 fold molar excess over the target protein).[1]
-
Incubate for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent premature activation of the benzophenone group.[1]
-
-
Quenching Unreacted Bromoacetamide (Optional but Recommended):
-
To stop the alkylation reaction, add a quenching agent like L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-50 mM.[1][10]
-
Incubate for 30 minutes at room temperature. This step is critical to prevent the probe from reacting with other molecules in subsequent steps.
-
-
Removal of Excess Probe (for purified proteins):
-
Remove the unreacted probe and quenching agent using a desalting column (e.g., Sephadex G-25) or dialysis.[1]
-
-
Photo-Crosslinking:
-
Place the sample in a suitable container (e.g., on the lid of a microfuge tube or in a petri dish) on ice to minimize heat-induced damage.[5]
-
Irradiate with UV light at 350-365 nm. The duration of irradiation needs to be optimized; start with 15-30 minutes.[5] A UV crosslinker instrument is recommended for consistent results.[5]
-
-
Downstream Analysis:
-
Analyze the labeled proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the crosslinked partners.
-
Protocol 2: Optimizing Blocking Buffer for a Western Blot Detection
-
Prepare Membranes: Run your protein samples on an SDS-PAGE gel and transfer to four identical membranes (e.g., PVDF or nitrocellulose).
-
Prepare Blocking Buffers: Prepare four different blocking solutions. For example:
-
Buffer A: 5% Non-Fat Dry Milk in TBS-T (0.1% Tween-20)
-
Buffer B: 5% BSA in TBS-T (0.1% Tween-20)
-
Buffer C: 1% BSA in TBS-T (0.1% Tween-20)
-
Buffer D: A commercial protein-free blocking buffer
-
-
Block Membranes: Place each membrane into one of the blocking buffers and incubate for 1-2 hours at room temperature with gentle agitation.[17]
-
Antibody Incubation: Wash the membranes briefly with TBS-T. Incubate all membranes with the same primary antibody dilution. The antibody should be diluted in the same blocking buffer it was incubated in.[18]
-
Washing: Wash all membranes extensively with TBS-T (e.g., 3 x 10 minutes).[17]
-
Secondary Antibody Incubation: Incubate all membranes with the same secondary antibody dilution, again diluted in the respective blocking buffer.
-
Final Washes and Detection: Wash the membranes again extensively with TBS-T and proceed with your detection method (e.g., ECL).
-
Analysis: Compare the signal-to-noise ratio on the four membranes. The buffer that yields the strongest specific band with the lowest background is the optimal choice for your system.
Visualizations
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting non-specific binding.
Dual Reactivity of the Chemical Probe
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. portlandpress.com [portlandpress.com]
- 10. benchchem.com [benchchem.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. licorbio.com [licorbio.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5-Nitro-2-(bromoacetamido)benzophenone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-2-(bromoacetamido)benzophenone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a key intermediate in the synthesis of various 1,4-benzodiazepines, a class of psychoactive drugs known for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1] A notable example is its use as a precursor in the synthesis of nitrazepam.[1][2]
Q2: What are the critical reagents in this synthesis, and what are their roles?
The synthesis involves the acylation of 2-amino-5-nitrobenzophenone (B23384) with bromoacetyl bromide.[3]
-
2-amino-5-nitrobenzophenone: This is the starting material, providing the core benzophenone (B1666685) structure with the necessary amino group for acylation.
-
Bromoacetyl bromide: This is the acylating agent that introduces the bromoacetamido group. It is a highly reactive and moisture-sensitive compound.
-
Solvent: Anhydrous solvents like benzene (B151609) or a mixture of cyclohexane (B81311) and toluene (B28343) are often used to prevent the decomposition of bromoacetyl bromide.[4][5]
Q3: Why is anhydrous condition crucial for this reaction?
Bromoacetyl bromide reacts vigorously with water, leading to its decomposition into bromoacetic acid and hydrogen bromide.[6] This hydrolysis not only consumes the acylating agent, reducing the yield, but the generated acids can also lead to unwanted side reactions. Therefore, maintaining anhydrous (dry) conditions throughout the experiment is critical for success.
Q4: What are the main safety precautions to consider during this synthesis?
-
Bromoacetyl bromide is corrosive and a lachrymator (causes tearing). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction may evolve hydrogen bromide gas, which is corrosive and toxic. Ensure proper scrubbing or ventilation.
-
Always add reagents slowly and control the reaction temperature to prevent runaway reactions.
Troubleshooting Guide: Low Yield and Impurities
Low yield is a common issue in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions.
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// Solutions sol_reagent_moisture [label="Use anhydrous solvents and freshly opened bromoacetyl bromide. Dry glassware thoroughly.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagent_purity [label="Purify starting materials if necessary (e.g., recrystallize 2-amino-5-nitrobenzophenone).", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagent_degradation [label="Use fresh bromoacetyl bromide. Store it properly under inert atmosphere.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_condition_temp [label="Optimize temperature. Too low may slow the reaction; too high may cause side reactions.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_condition_time [label="Monitor reaction by TLC to determine completion.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_condition_mixing [label="Ensure vigorous stirring to maintain a homogeneous reaction mixture.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_workup_hydrolysis [label="Use cold, neutral water for washing and minimize contact time.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_workup_purification [label="Select an appropriate recrystallization solvent system (e.g., ethanol (B145695), chloroform/hexane).", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_reagents; start -> check_conditions; start -> check_workup;
check_reagents -> reagent_moisture; reagent_moisture -> sol_reagent_moisture [label="Yes"]; reagent_moisture -> reagent_purity [label="No"];
reagent_purity -> sol_reagent_purity [label="Yes"]; reagent_purity -> reagent_degradation [label="No"];
reagent_degradation -> sol_reagent_degradation [label="Yes"];
check_conditions -> condition_temp; condition_temp -> sol_condition_temp [label="Yes"]; condition_temp -> condition_time [label="No"];
condition_time -> sol_condition_time [label="Yes"]; condition_time -> condition_mixing [label="No"];
condition_mixing -> sol_condition_mixing [label="Yes"];
check_workup -> workup_hydrolysis; workup_hydrolysis -> sol_workup_hydrolysis [label="Yes"]; workup_hydrolysis -> workup_purification [label="No"];
workup_purification -> sol_workup_purification [label="Yes"]; } end_dot Caption: Troubleshooting Decision Tree for Low Yield.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Decomposition of Bromoacetyl Bromide: Exposure to moisture in the air, solvent, or on glassware. | Ensure all glassware is oven-dried. Use anhydrous solvents. Use freshly opened or distilled bromoacetyl bromide.[6] |
| Inactive Starting Material: The amino group of 2-amino-5-nitrobenzophenone can be deactivated by protonation if acidic impurities are present. | Ensure the starting material is pure. The use of a non-nucleophilic base (e.g., pyridine, triethylamine) can be considered to scavenge any generated acid, though it may complicate purification. | |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Gently warm the reaction mixture (e.g., to 40-50°C) and monitor the progress by Thin Layer Chromatography (TLC).[7] | |
| Presence of Multiple Spots on TLC | Unreacted Starting Material: Incomplete reaction. | Increase the reaction time or temperature. Ensure proper stoichiometry of reagents. |
| Diacylation: Reaction of a second molecule of bromoacetyl bromide with the newly formed amide. This is less likely due to the deactivating effect of the first acyl group. | Use a stoichiometric amount or a slight excess of the amine starting material relative to the bromoacetyl bromide. | |
| Hydrolysis of Product: The bromoacetamido group can be hydrolyzed back to the amine during aqueous work-up. | Perform the aqueous wash quickly with cold, neutral water. | |
| Side reactions of the nitro group: The nitro group is generally stable under these conditions but can participate in side reactions at very high temperatures. | Maintain the recommended reaction temperature. | |
| Product is Oily or Difficult to Crystallize | Presence of Impurities: Oily impurities can prevent the product from crystallizing. | Purify the crude product using column chromatography before attempting recrystallization. |
| Inappropriate Crystallization Solvent: The solvent system may not be optimal for inducing crystallization. | Screen different solvent systems for recrystallization. Good single solvents to try are ethanol or isopropanol. Mixed solvent systems like chloroform/hexane or ethyl acetate/hexane can also be effective. |
Data Presentation
Table 1: Comparison of Synthesis Methods for the Starting Material, 2-Amino-5-nitrobenzophenone
| Method | Starting Materials | Catalyst/Reagents | Typical Yield | Key Advantages | Key Disadvantages | Reference |
| Friedel-Crafts Acylation (Direct) | p-Nitroaniline, Benzoyl Chloride | Zinc Chloride (ZnCl₂) | ~15-37% | Lower cost of starting materials, good regioselectivity. | High reaction temperatures (up to 200°C), use of corrosive reagents, lower yield. | [6] |
| Friedel-Crafts Acylation (via N-benzoyl intermediate) | N-benzoyl-4-nitroaniline, Benzoyl Chloride | Zinc Chloride (ZnCl₂) | ~35% | Higher yield than the direct method. | Requires an additional step to prepare the N-benzoyl intermediate. | [8] |
| From 2-Chloro-5-nitrobenzophenone | 2-Chloro-5-nitrobenzophenone | Ammonia | ~75% | Good yield. | Requires synthesis of the chlorinated precursor. | [9] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous chloroacetamide derivative.[6]
Materials:
-
2-Amino-5-nitrobenzophenone
-
Bromoacetyl bromide
-
Anhydrous benzene (or a 1:1 to 1:2 mixture of cyclohexane and toluene)[5]
-
Ice
-
Distilled water
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and flask for vacuum filtration
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="1. Dissolve 2-amino-5-nitrobenzophenone\nin anhydrous solvent."]; add_reagent [label="2. Add bromoacetyl bromide dropwise\nat room temperature."]; reflux [label="3. Heat the mixture to reflux for 1-3 hours.\nMonitor by TLC."]; cool [label="4. Cool the reaction mixture\nto room temperature."]; precipitate [label="5. Pour the mixture into ice-water\nto precipitate the product."]; filter [label="6. Filter the crude product using a\nBüchner funnel."]; wash [label="7. Wash the solid with cold water\nuntil the filtrate is neutral."]; dry [label="8. Dry the product in a vacuum oven."]; recrystallize [label="9. Recrystallize from a suitable solvent\n(e.g., ethanol)."]; end [label="End: Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> dissolve; dissolve -> add_reagent; add_reagent -> reflux; reflux -> cool; cool -> precipitate; precipitate -> filter; filter -> wash; wash -> dry; dry -> recrystallize; recrystallize -> end; } end_dot Caption: Experimental Workflow for the Synthesis.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve 2-amino-5-nitrobenzophenone (1 equivalent) in an anhydrous solvent (e.g., benzene or a cyclohexane/toluene mixture).
-
Reagent Addition: While stirring at room temperature, add bromoacetyl bromide (1.1 to 1.5 equivalents) dropwise to the solution using a dropping funnel. The reaction is exothermic, and a gentle reflux may be observed. Hydrogen bromide gas will be evolved.[4]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold water until the filtrate is neutral to pH paper. This step removes any remaining acid.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60°C).
-
Purification: Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the pure product.
This technical support guide is intended to assist researchers in successfully synthesizing this compound. By understanding the critical parameters and potential pitfalls, you can optimize your reaction for a higher yield and purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. US3203990A - 2-amino-2'-halo-5-nitro benzophenones - Google Patents [patents.google.com]
- 5. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of 5-Nitro-2-(bromoacetamido)benzophenone
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 5-Nitro-2-(bromoacetamido)benzophenone in their experiments. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in overcoming common solubility issues.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter when working with this compound.
Issue 1: My this compound, dissolved in an organic solvent, precipitates immediately upon addition to my aqueous buffer or cell culture medium.
-
Question: I have prepared a stock solution of this compound in DMSO, but it "crashes out" and forms a precipitate as soon as I add it to my aqueous experimental solution. What is causing this, and how can I prevent it?
-
Answer: This is a common phenomenon known as antisolvent precipitation. It occurs because the compound is poorly soluble in the aqueous environment once the organic solvent is diluted. Here are several strategies to mitigate this:
-
Decrease the Final Concentration: The target concentration in your aqueous solution may be above the compound's solubility limit. Try lowering the final working concentration.
-
Optimize Co-solvent Concentration: While high concentrations of organic solvents like DMSO can be toxic to cells, a slightly higher final concentration (e.g., up to 0.5% for many cell lines) may be necessary to maintain solubility. Always perform a vehicle control to assess the impact of the solvent on your experimental system.
-
Improve Mixing Technique: Add the stock solution dropwise to the aqueous solution while vigorously vortexing or stirring.[1] This promotes rapid dispersion and prevents the formation of localized high concentrations that are prone to precipitation.
-
Pre-warm the Aqueous Solution: Solubility often increases with temperature. Using pre-warmed (e.g., 37°C) cell culture medium or buffer can help.
-
Issue 2: The compound dissolves initially but then precipitates over time in the incubator.
-
Question: My solution of this compound is clear right after preparation, but after a few hours at 37°C, I observe a precipitate. What is happening?
-
Answer: This could be due to a few factors:
-
Thermodynamic Insolubility: The initially clear solution may be a supersaturated state that is not thermodynamically stable. Over time, the compound crashes out of the solution to reach its equilibrium solubility.
-
Temperature Effects: While initial warming may have helped dissolution, prolonged incubation at a specific temperature might lead to the formation of more stable, less soluble crystal forms.
-
pH and Buffer Stability: The compound's stability and solubility might be affected by the pH and composition of your buffer over time.
-
Issue 3: I am observing inconsistent results in my biological assays.
-
Question: My experimental results are not reproducible, and I suspect it might be related to the solubility of the compound. How can I ensure consistent dosing?
-
Answer: Inconsistent solubility leads to variable effective concentrations of your compound, which will directly impact your results.
-
Determine Kinetic Solubility: Before your main experiment, it is advisable to determine the kinetic solubility of this compound under your exact experimental conditions (medium, temperature, final co-solvent concentration). This will tell you the maximum concentration that will stay in solution for the duration of your experiment.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation (e.g., cloudiness, crystals) before use.
-
Prepare Fresh Solutions: Due to potential stability issues in aqueous solutions, it is best to prepare fresh working solutions for each experiment.
-
Quantitative Data: Solubility of this compound
| Solvent | Solubility |
| DMF | 12 mg/mL |
| DMSO | 2 mg/mL |
| Ethanol | Slightly soluble |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Very low (expected) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution and, if necessary, sonicate briefly in a water bath to ensure complete dissolution. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution from a Stock
This protocol provides a method to dilute the organic stock solution into an aqueous buffer or cell culture medium to minimize precipitation.
-
Pre-warm Aqueous Solution: Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Vortexing/Stirring: Place the tube or vessel containing the aqueous solution on a vortex mixer or add a stir bar and place it on a stir plate.
-
Slow Addition: While the aqueous solution is being vigorously mixed, slowly add the required volume of the this compound stock solution drop by drop.
-
Continued Mixing: Continue to mix the solution for a few minutes after adding the stock solution to ensure it is homogenous.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before use.
Visualizations
Below are diagrams illustrating key workflows and concepts related to improving the solubility of this compound.
Caption: A step-by-step workflow for troubleshooting precipitation issues.
Caption: Recommended workflow for preparing the final experimental solution.
References
Technical Support Center: Minimizing Protein Damage During UV Irradiation of Benzophenone Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing benzophenone-based photo-cross-linking. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments while minimizing protein damage.
Troubleshooting Guide
This guide addresses common problems encountered during UV irradiation of benzophenone (B1666685) probes, offering potential causes and solutions in a structured format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Cross-linking Yield | Insufficient UV Exposure Time: The duration of UV irradiation may not be long enough to achieve a detectable level of cross-linking.[1] | - Increase the UV exposure time incrementally (e.g., in 15-30 minute intervals).[1]- Perform a time-course experiment to determine the optimal exposure duration.[1] |
| Suboptimal UV Wavelength: The UV lamp may not be emitting at the optimal wavelength for benzophenone activation (~360-365 nm).[1][2] | - Verify the emission spectrum of your UV lamp.[2]- Use a lamp that specifically provides output at 360-365 nm.[1] | |
| Poor Protein Interaction: The proteins of interest may not be interacting under the current experimental conditions. | - Confirm the interaction using an independent method (e.g., co-immunoprecipitation).- Optimize buffer conditions such as pH and salt concentration to favor the protein-protein interaction.[1] | |
| Incorrect Benzophenone Probe Concentration: The concentration of the benzophenone probe may be too low for efficient cross-linking. | - Titrate the concentration of the benzophenone-containing protein or cross-linker to an optimal level. | |
| Protein Degradation or Aggregation | Excessive UV Exposure: Prolonged exposure to UV light, even at 365 nm, can lead to protein damage, unfolding, and aggregation.[1][3] | - Reduce the UV exposure time.[1]- Perform a time-course experiment to find the shortest duration that yields sufficient cross-linking.[1] |
| Sample Overheating: Heat generated by the UV lamp can cause protein denaturation.[1] | - Place samples on a cold surface, such as a chilled metal plate or on ice, during irradiation.[1][4]- Ensure adequate ventilation around the UV lamp.[1] | |
| Use of Short-Wavelength UV: UV light at shorter wavelengths (e.g., 254 nm) is more damaging to proteins.[2][5] | - Use a UV source with a wavelength of approximately 360-365 nm, which is optimal for benzophenone and less harmful to proteins.[1][5][6] | |
| Non-Specific Cross-linking | High Protein Concentrations: Excessively high concentrations of proteins can lead to random, proximity-based cross-linking rather than specific interactions.[1] | - Optimize the concentrations of the interacting proteins to better reflect physiological conditions.[1] |
| Contaminating Proteins: Impurities in the protein samples may be cross-linked. | - Ensure high purity of protein samples through appropriate purification methods and verify purity using SDS-PAGE.[1] | |
| Irreproducible Results | Inconsistent UV Exposure: Variations in the distance between the UV lamp and the sample, or fluctuations in the lamp's power output, can lead to variability.[1] | - Standardize the experimental setup, including the lamp-to-sample distance.[1][4]- Allow the UV lamp to warm up before use to ensure a stable power output.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for activating benzophenone probes and why?
The optimal UV wavelength for activating the benzophenone moiety is approximately 360-365 nm.[1][2] This wavelength is advantageous because it is less damaging to proteins and other cellular components compared to shorter UV wavelengths like 254 nm.[2][5]
Q2: What is a typical range for UV exposure time?
The recommended UV exposure time for benzophenone-mediated cross-linking can vary significantly, generally ranging from 10 minutes to 2 hours.[1][6] It is crucial to empirically determine the optimal time for each specific protein system to maximize cross-linking efficiency while minimizing protein damage.[1]
Q3: How does the mechanism of benzophenone photo-activation work?
Upon irradiation with ~365 nm UV light, the benzophenone group transitions to an excited triplet diradical state.[1] This diradical can abstract a hydrogen atom from a nearby C-H bond (typically within ~3 Å), leading to the formation of a stable covalent C-C bond between the two molecules.[7][8] A key feature is that this photoactivation is reversible; if no reaction occurs, the benzophenone can return to its ground state and be re-excited, allowing for the accumulation of cross-linked products over time with continuous irradiation.[1]
Q4: Can I perform benzophenone cross-linking in living cells?
Yes, benzophenone-mediated photo-cross-linking is well-suited for in vivo applications.[1] The use of longer wavelength UV light (360-365 nm) is less damaging to cells, making it a valuable technique for capturing protein-protein interactions within their native cellular environment.[1][5]
Q5: What types of buffers should I avoid in my cross-linking reaction?
It is advisable to avoid Tris-based buffers. The primary amine in Tris can potentially be a target for reaction upon UV activation of benzophenone, which could interfere with the desired protein cross-linking. Buffers like HEPES are often a suitable alternative.[1]
Q6: Are there any additives I can use to reduce protein damage?
While the primary strategy is to optimize UV wavelength and exposure time, the inclusion of radical scavengers could theoretically reduce some non-specific damage. However, these could also interfere with the cross-linking reaction itself. It is generally more effective to optimize the physical parameters of the experiment. Some studies have explored the use of antioxidants to mitigate the effects of UV-induced oxidative stress on proteins.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters from the literature to guide experimental design.
Table 1: Recommended UV Irradiation Parameters for Benzophenone Cross-linking
| Parameter | Recommended Value/Range | Notes |
| Wavelength | 360-365 nm | Minimizes protein damage compared to shorter wavelengths.[1][5][6] |
| Exposure Time | 10 min - 2 hours | Highly dependent on the specific protein system and must be optimized.[1][6] |
| UV Lamp Power | 5 x 8 W (example) | Power should be consistent; allow the lamp to warm up.[4] |
| Sample Distance | ~5 cm from the lamp | Keep this distance consistent across experiments.[4] |
| Temperature | On ice or chilled surface | Prevents sample overheating during irradiation.[1][4] |
Table 2: Example Cross-linker to Protein Ratios
| Cross-linker | Protein | Molar/Weight Ratios Used |
| sulfo-SBP | Human Serum Albumin (HSA) | 0.187:1 to 2:1 (w/w) |
Note: This data is from a specific study and should be used as a starting point for optimization.[4]
Experimental Protocols
General Protocol for In Vitro UV Cross-linking with a Benzophenone Probe
This protocol provides a general framework. Optimization of specific parameters is essential for each experimental system.
-
Sample Preparation:
-
Reconstitute the purified protein containing the benzophenone probe and its interacting partner in a suitable reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Avoid Tris-based buffers.[1]
-
The final concentrations of the proteins should be optimized. A starting point could be in the low micromolar range.
-
-
Incubation:
-
Mix the benzophenone-containing protein and its binding partner.
-
Allow the protein interactions to equilibrate by incubating for 20-30 minutes at an appropriate temperature (e.g., room temperature or 4°C).[6]
-
-
UV Irradiation:
-
Place the samples in a UV-transparent plate (e.g., quartz or a clear 96-well plate) or as a thin film on the inside of a microcentrifuge tube lid.[4][6]
-
Position the samples on a chilled surface directly under a 360-365 nm UV lamp at a fixed distance.[1][4]
-
Irradiate the samples for a predetermined amount of time (start with a time-course experiment, e.g., 0, 15, 30, 60 minutes).
-
Include a non-irradiated control sample which is treated identically but kept in the dark.[6]
-
-
Analysis:
Visualizations
Benzophenone Photo-Activation and Cross-linking Mechanism
Caption: Benzophenone activation and cross-linking.
Experimental Workflow for UV Cross-linking
Caption: Workflow for a typical UV cross-linking experiment.
Pathways of UV-Induced Protein Damage
Caption: Direct and indirect pathways of protein damage from UV light.
References
- 1. benchchem.com [benchchem.com]
- 2. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of UVB-induced oxidative stress on protein expression and specific protein oxidation in normal human epithelial keratinocytes: a proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzophenone photophores in biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Acute exposure to ultraviolet radiation targets proteins involved in collagen fibrillogenesis [frontiersin.org]
- 10. CSR, a scavenger receptor-like protein with a protective role against cellular damage causedby UV irradiation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benzophenone-Based In-Gel Protein Capture
Welcome to the technical support center for benzophenone-based in-gel protein capture. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of benzophenone-based in-gel protein capture?
A1: Benzophenone (B1666685) (BP) is a photo-reactive compound used to covalently capture proteins within a polyacrylamide gel matrix. Upon exposure to UV light at approximately 350-365 nm, the benzophenone molecule undergoes an n to π* electronic transition, forming an excited triplet diradical state.[1][2] This highly reactive species can abstract a hydrogen atom from a nearby C-H bond on a protein, creating a carbon-centered radical on the protein and a ketyl radical on the benzophenone. Subsequent recombination of these radicals forms a stable covalent C-C bond, effectively crosslinking the protein to the gel matrix.[1][2] Unlike some other crosslinkers, photoexcited benzophenone is not reactive with water.[3]
Q2: What are the main advantages of using benzophenone for protein capture?
A2: Key advantages include:
-
Temporal Control: Crosslinking is initiated by UV light, allowing for precise control over the timing of the capture event.[4]
-
Broad Reactivity: The excited benzophenone can react with various C-H bonds present in most amino acid side chains, leading to broad protein capture capabilities.[2]
-
Relative Stability: Benzophenone is metabolically stable and the ground state is relatively inert within a biological context until photoactivation.[2]
-
Reversibility of Excitation: If a suitable C-H bond is not immediately available for reaction, the excited triplet state can relax back to the ground state and be re-excited, which can contribute to reaction efficiency despite a low quantum yield.[5][6]
Q3: What is the optimal UV wavelength for activating benzophenone?
A3: The optimal UV wavelength for activating the n-π* transition of benzophenone is in the range of 350-365 nm.[1][7] Using lower wavelengths, such as 254 nm, can be detrimental as it may induce a π-π* transition, which can lead to undesirable side reactions, including polymer chain scission of the polyacrylamide gel, rather than crosslinking.[1][8][9]
Troubleshooting Guides
Problem 1: Low Protein Capture Efficiency or Weak Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient UV Exposure | Optimize the UV irradiation time and energy dose. Longer exposure times may be necessary, but be mindful of potential protein damage.[2] Ensure the UV source is emitting at the correct wavelength (350-365 nm).[1][8] |
| Low Benzophenone Concentration | If using a benzophenone co-monomer (e.g., benzophenone methacrylamide), increasing its concentration in the gel formulation can enhance capture efficiency.[10] |
| Low Protein Load | Ensure an adequate amount of protein is loaded onto the gel. For silver staining, a minimum of 1-5 ng of protein is recommended.[11] |
| Suboptimal Buffer Conditions | Ensure the pH and composition of the buffer during phot-crosslinking are optimal for maintaining protein structure and solubility. |
| Low Reactivity of Benzophenone Derivative | The inherent low molar absorptivity and quantum yield of some benzophenone derivatives can limit crosslinking.[5] Consider using benzophenone analogs with electron-withdrawing groups, which have been shown to increase crosslinking yields.[5] |
Problem 2: High Background Signal or Non-Specific Staining
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Autofluorescence of Benzophenone | The aromatic structure of benzophenone can contribute to background fluorescence.[10] Consider using an alternative photo-crosslinker like a diazirine derivative if fluorescence is the primary detection method, as they tend to have lower autofluorescence.[10] |
| Non-Specific Hydrophobic Interactions | Benzophenone's aromatic rings can cause non-specific binding of antibodies or fluorescent probes.[10] Ensure stringent wash steps are included in your protocol after antibody or probe incubation. Using blocking buffers (e.g., BSA) can also help minimize non-specific interactions. |
| Non-Specific Crosslinking | The high reactivity of the excited benzophenone can lead to random crosslinking to other molecules in the vicinity.[12] While difficult to eliminate completely, ensuring the target protein is the most abundant species in the local environment during UV activation can help. |
| Overloaded Protein | Loading too much protein can lead to band smearing and high background. A serial dilution may be necessary to determine the optimal protein load.[11][13] |
Problem 3: Protein Loss During Downstream Processing (e.g., Western Blotting, Mass Spectrometry)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Harsh Stripping Conditions | In multiplexed immunoassays, stripping buffers containing SDS and β-mercaptoethanol at elevated temperatures can disrupt the covalent linkage or the protein itself, leading to signal loss.[14] Studies have observed up to 50% signal loss during stripping rounds.[14] |
| Inefficient Covalent Immobilization | If crosslinking was incomplete, a significant portion of the protein may only be physically entrapped and can be lost during washing or staining/destaining steps. Re-optimize the UV crosslinking parameters (time, energy). |
| Contamination | Ensure gels are handled with gloves to avoid keratin (B1170402) contamination. Use clean blades for excision and clean tubes for processing.[15] |
| Improper Sample Prep for Mass Spec | After in-gel digestion, ensure complete extraction of peptides from the gel pieces. Follow established protocols for destaining, reduction, alkylation, and digestion.[15] |
Quantitative Data Summary
The efficiency of benzophenone-based protein capture can vary depending on the specific protein and experimental conditions.
Table 1: Photocapture Efficiency of Different Proteins in Benzophenone-Modified Hydrogels
| Protein | Molecular Weight (kDa) | Reported Photocapture Efficiency |
| Trypsin Inhibitor (TI) | 20.1 | 75.2% |
| Ovalbumin (OVA) | 42.7 | 93.1% |
| Beta-galactosidase | 116 | 97.5% |
| Data sourced from a study on benzophenone-functionalized hydrogels and may vary with different systems.[14] |
Table 2: Comparison of Benzophenone and Diazirine Crosslinkers for In-Gel Immunoassays
| Feature | 3 mM Benzophenone (BPMA) | 12 mM Diazirine (DZMA) |
| Protein Capture Efficiency | Higher | Comparable to 3 mM BPMA |
| Autofluorescence | Present | Negligible |
| Immunoassay Background | Higher | ~50% reduction compared to BPMA |
| Signal-to-Noise Ratio (SNR) | Comparable | Comparable |
| This table summarizes findings from a comparative study and highlights the trade-offs between these two common photo-crosslinkers.[10] |
Experimental Protocols & Methodologies
Protocol 1: General Workflow for In-Gel Protein Capture using Benzophenone
This protocol outlines a general procedure for incorporating a benzophenone-containing monomer into a polyacrylamide gel for subsequent protein capture.
-
Gel Preparation: Prepare the polyacrylamide gel solution, including the desired concentration of benzophenone methacrylamide (B166291) (e.g., 3 mM).[10] Polymerize the gel as usual.
-
Electrophoresis: Load the protein sample and perform SDS-PAGE to separate the proteins.
-
Equilibration: After electrophoresis, equilibrate the gel in a suitable buffer (e.g., TBST) to remove SDS and prepare for crosslinking.
-
UV Crosslinking: Place the gel on a non-UV-absorbing surface (e.g., plastic wrap) over an ice bath to dissipate heat. Irradiate with a UV lamp at 365 nm.[4] The distance from the lamp (e.g., 5 cm) and duration (e.g., 15-50 minutes) should be optimized.[4]
-
Washing: Thoroughly wash the gel to remove non-covalently bound proteins.
-
Detection: Proceed with downstream applications such as Coomassie staining, fluorescence imaging, or Western blotting.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
-
Excision: Carefully excise the protein band of interest from the Coomassie-stained gel, minimizing excess gel.[15]
-
Destaining: Cut the gel band into small pieces (1-2 mm) and destain using a solution of 10% acetic acid and 50% methanol (B129727) until the gel is clear.[15]
-
Reduction and Alkylation: Reduce the disulfide bonds with a reducing agent (e.g., DTT) and then alkylate the resulting free thiols with an alkylating agent (e.g., iodoacetamide) to prevent re-formation.
-
In-Gel Digestion: Incubate the gel pieces with a proteolytic enzyme such as Trypsin/Lys-C overnight to digest the captured protein into smaller peptides.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of buffers with increasing organic solvent concentration (e.g., acetonitrile (B52724) with formic acid).
-
Analysis: The extracted peptides are then ready for analysis by LC-MS/MS.
Visualizations
References
- 1. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 13. youtube.com [youtube.com]
- 14. escholarship.org [escholarship.org]
- 15. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
Technical Support Center: Benzophenone-Based Photoaffinity Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing benzophenone-based photoaffinity probes in their experiments. The information is tailored for scientists and professionals in drug development and related fields to help overcome common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the advantages and disadvantages of using benzophenone (B1666685) as a photo-crosslinker compared to other photoreactive groups?
Benzophenone is a widely used photoreactive group in photoaffinity labeling due to its unique properties. However, like any tool, it has both advantages and disadvantages that researchers should consider.
Table 1: Comparison of Common Photoreactive Groups
| Feature | Benzophenone | Aryl Azide | Diazirine |
| Activation Wavelength | ~350-365 nm | ~260-300 nm | ~350-380 nm |
| Reactive Intermediate | Triplet Diradical | Nitrene | Carbene |
| Reactivity | Inserts into C-H, N-H, and O-H bonds | Inserts into N-H, O-H, and C=C bonds | Inserts into C-H, N-H, and O-H bonds |
| Chemical Stability | High | Moderate (can be reduced by thiols) | Moderate (can isomerize to linear diazo) |
| Crosslinking Efficiency | Moderate | Low to Moderate | High |
| Reversibility | Reversible excitation allows for multiple activation cycles[1] | Irreversible | Irreversible |
| Bulky/Steric Hindrance | Can be bulky, potentially affecting ligand binding[2] | Smaller than benzophenone | Smallest of the three |
| Potential for Protein Damage | Minimized due to longer activation wavelength[1] | Higher potential due to shorter wavelength | Low |
| Irradiation Time | Longer (minutes to hours)[1] | Shorter (seconds to minutes) | Shorter (seconds to minutes) |
Key Advantages of Benzophenone:
-
Chemical Stability: Benzophenones are chemically stable and less prone to unwanted side reactions compared to aryl azides.[2]
-
Longer Wavelength Activation: Activation at 350-365 nm minimizes damage to proteins and other biological molecules that can occur at shorter UV wavelengths.[1]
-
Reversible Excitation: The benzophenone diradical can revert to the ground state if it does not react, allowing for repeated excitation and potentially increasing the overall labeling efficiency with prolonged irradiation.[1]
Key Disadvantages of Benzophenone:
-
Bulky Structure: The size of the benzophenone group can sometimes interfere with the binding of the probe to its target protein.[2]
-
Longer Irradiation Times: Achieving efficient crosslinking often requires longer exposure to UV light, which can potentially lead to non-specific labeling or sample degradation.[1]
-
Photosensitizer: Benzophenones can act as photosensitizers, leading to oxidative damage of proteins.[1]
Q2: How does the linker between the benzophenone and the ligand affect the photoaffinity probe's performance?
The linker is a critical component of a photoaffinity probe, influencing its solubility, cell permeability, and the efficiency and specificity of target labeling.[2][3] The length, composition, and attachment point of the linker must be carefully considered.
-
Linker Length:
-
Too short: A short linker may lead to steric hindrance, preventing the ligand from binding effectively to its target. It could also cause the probe to cross-link with itself.[3]
-
Too long: An excessively long linker might position the benzophenone too far from the binding site, leading to labeling of non-target proteins in the vicinity or no labeling at all.[3] However, longer linkers can sometimes be necessary to reach binding pockets.[4] Studies have shown that linker length can dramatically affect target binding and cell uptake.[5][6]
-
-
Linker Composition:
-
Flexibility: Flexible linkers, such as polyethylene (B3416737) glycol (PEG), can provide the necessary conformational freedom for the ligand to bind optimally.[2]
-
Rigidity: In some cases, a more rigid linker might be beneficial to hold the ligand in a specific orientation for binding.[7]
-
Hydrophilicity: Incorporating hydrophilic linkers can improve the probe's solubility in aqueous buffers.
-
-
Attachment Point: The linker should be attached to a position on the ligand that is not critical for target recognition to avoid disrupting the binding interaction.[3]
Troubleshooting Guides
Problem 1: Low or No Crosslinking Efficiency
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal UV Irradiation: Incorrect wavelength, insufficient duration, or low intensity of the UV light source. | Verify the UV lamp's output wavelength is optimal for benzophenone (~350-365 nm). Increase the irradiation time incrementally (e.g., 5, 15, 30, 60 minutes) to find the optimal duration.[1] Ensure the sample is placed at an appropriate distance from the lamp for sufficient intensity. |
| Probe Concentration Too Low: Insufficient probe concentration to achieve detectable labeling. | Increase the concentration of the photoaffinity probe. However, be mindful that excessively high concentrations can lead to non-specific binding and aggregation.[8] |
| Inefficient Binding: The probe may not be binding to the target protein with high enough affinity. | Confirm the binding of the unmodified ligand to the target protein. If the probe's affinity is significantly lower, consider redesigning the probe with a different linker attachment point or a linker that better mimics the natural interaction.[3] |
| Quenching of the Excited State: Components in the buffer (e.g., dithiothreitol (B142953) (DTT), β-mercaptoethanol) can quench the excited benzophenone diradical. | Remove reducing agents from the buffer immediately before UV irradiation. If a reducing agent is necessary for protein stability, perform a buffer exchange. |
| Incorrect Probe Design: The linker may be too long or too short, or the benzophenone moiety may be sterically hindered from interacting with the target. | Synthesize and test a series of probes with varying linker lengths and compositions to empirically determine the optimal design.[9][10] |
Problem 2: High Non-Specific Binding
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excessive Probe Concentration: High concentrations of the probe can lead to non-specific hydrophobic interactions with abundant proteins. | Titrate the probe concentration to find the lowest effective concentration that still provides specific labeling.[8] |
| Prolonged UV Irradiation: Extended exposure to UV light can increase the chances of random, non-specific crosslinking. | Optimize the irradiation time to the minimum required for specific labeling. |
| Probe Aggregation: Hydrophobic probes may form aggregates that bind non-specifically to proteins. | Include a small amount of a non-ionic detergent (e.g., Tween-20, Triton X-100) in the buffer to prevent aggregation. Assess probe solubility. |
| Crosslinking to Abundant Proteins: Highly abundant proteins are more likely to be non-specifically labeled. | Perform competition experiments by co-incubating the photoaffinity probe with an excess of the unmodified ligand.[3] A decrease in labeling of a particular protein in the presence of the competitor suggests specific binding. |
| Inherent Reactivity of the Linker: The linker itself may have some inherent reactivity or affinity for certain proteins. | Test a "linker-only" control probe (without the ligand) to identify proteins that bind non-specifically to the linker.[11] |
Problem 3: Difficulty Identifying Crosslinked Peptides by Mass Spectrometry
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low Stoichiometry of Labeling: The crosslinked peptide may be present in very low abundance, making it difficult to detect. | Optimize crosslinking conditions to increase labeling efficiency. Consider enrichment strategies for the labeled protein before digestion. |
| Complex MS/MS Spectra: The crosslinked peptide-probe adduct can result in complex fragmentation patterns that are difficult to interpret. | Use cleavable linkers.[12][13] These linkers can be cleaved after crosslinking, leaving a small mass tag on the target peptide, which simplifies mass spectrometry analysis.[12][13] |
| Suppression of Ionization: The probe-modified peptide may not ionize as efficiently as unmodified peptides. | Optimize mass spectrometry parameters. Consider using different ionization sources or fragmentation methods. |
| Database Search Challenges: Standard search algorithms may not be optimized for identifying peptides with large, complex modifications. | Use specialized software or modify search parameters to account for the mass and potential fragmentation of the crosslinker and probe. |
Experimental Protocols
Protocol 1: General Photoaffinity Labeling Workflow
This protocol outlines a general workflow for a photoaffinity labeling experiment using a benzophenone-based probe.
-
Incubation:
-
Prepare the biological sample (e.g., cell lysate, purified protein).
-
Add the benzophenone photoaffinity probe to the sample at the desired final concentration.
-
For competition experiments, add an excess of the unmodified ligand to a control sample.
-
Incubate the samples for a sufficient time to allow for binding equilibrium to be reached (e.g., 30-60 minutes at 4°C or room temperature).
-
-
UV Irradiation:
-
Place the samples in a suitable container (e.g., quartz cuvette, petri dish on ice).
-
Irradiate the samples with a UV lamp at ~350-365 nm.
-
The duration of irradiation should be optimized (typically 5-60 minutes). Keep the sample cool during irradiation to prevent denaturation.
-
-
Post-Irradiation Processing:
-
If the probe contains a reporter tag (e.g., biotin, alkyne), proceed with the appropriate downstream processing.
-
For "click chemistry" enabled probes, perform the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag.[14]
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an appropriate method (e.g., streptavidin-HRP blot for biotinylated probes, in-gel fluorescence for fluorescently tagged probes).
-
For target identification, excise the band of interest and subject it to in-gel digestion followed by mass spectrometry analysis.
-
dot
Caption: General experimental workflow for photoaffinity labeling.
Protocol 2: Troubleshooting Non-Specific Binding with a Competition Assay
This workflow helps to distinguish between specific and non-specific binding.
-
Prepare Samples:
-
Sample A (No Competitor): Biological sample + photoaffinity probe.
-
Sample B (Competitor): Biological sample + photoaffinity probe + excess unmodified ligand (e.g., 50-100 fold molar excess).
-
Sample C (No UV Control): Biological sample + photoaffinity probe (no irradiation).
-
Sample D (Probe Only Control): Biological sample only (with irradiation).
-
-
Incubation and Irradiation:
-
Incubate all samples under the same conditions.
-
Irradiate samples A, B, and D with UV light. Keep sample C in the dark.
-
-
Analysis:
-
Separate all samples by SDS-PAGE.
-
Visualize the labeled proteins.
-
-
Interpretation:
-
A band that appears in Sample A but is significantly reduced or absent in Sample B indicates specific binding.
-
Bands that appear in both Sample A and Sample B are likely due to non-specific binding.
-
The absence of bands in Samples C and D confirms that labeling is dependent on both the probe and UV light.
-
dot
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Linker Length and Composition on Fragment Binding and Cell Permeation: Story of a Bisbenzimidazole Dye Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Linker Length on the Function of Biotinylated OSW-1 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Benzophenone and its analogs bind to human glyoxalase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Probing for optimal photoaffinity linkers of benzophenone-based photoaffinity probes for adenylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
preventing premature activation of 5-Nitro-2-(bromoacetamido)benzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature activation of 5-Nitro-2-(bromoacetamido)benzophenone during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical compound often used as a precursor or intermediate in the synthesis of other molecules, particularly benzodiazepines such as nitrazepam and nimetazepam.[1] Its bifunctional nature, containing a reactive bromoacetamide group and a photolabile benzophenone (B1666685) core, makes it a versatile reagent in medicinal chemistry and drug development.
Q2: What constitutes "premature activation" of this compound?
Premature activation refers to any unintended chemical transformation of this compound before its intended use in a reaction. This can lead to a loss of reagent activity, formation of impurities, and inaccurate experimental results. The primary pathways of premature activation include:
-
Hydrolysis: The breakdown of the acetamide (B32628) bond.
-
Nucleophilic Substitution: The displacement of the bromide ion by a nucleophile.
-
Photodegradation: Light-induced decomposition of the benzophenone structure.
Q3: How should I properly store this compound?
To ensure its stability, the compound should be stored under the following conditions:
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Temperature: Store at -20°C for long-term storage.[1] Some suppliers recommend 2-8°C for shorter periods.
-
Light: Protect from light by storing in a dark, opaque container. Benzophenone derivatives are known to be sensitive to UV light.
-
Moisture: Keep in a tightly sealed container to prevent hydrolysis from atmospheric moisture.
Under these conditions, the compound is reported to be stable for at least two years.[1]
Q4: In which solvents is this compound soluble?
The solubility of this compound is as follows:
It is crucial to prepare solutions fresh before use to minimize the risk of degradation in solution.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Loss of Reactivity or Low Yield in Subsequent Reactions
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis of the bromoacetamide group | 1. Ensure all solvents are anhydrous. 2. Avoid acidic or basic aqueous workup conditions if possible. 3. Prepare solutions fresh and use them immediately. | The acetamide bond can be cleaved by water, especially under acidic or basic conditions, rendering the compound inactive for its intended reaction.[2][3][4] |
| Degradation due to improper storage | 1. Verify that the compound has been stored at the recommended temperature (-20°C or 2-8°C) and protected from light and moisture.[1] 2. If storage conditions were not optimal, consider using a fresh batch of the reagent. | Improper storage can lead to gradual degradation over time, reducing the purity and reactivity of the compound. |
| Reaction with nucleophilic solvents or impurities | 1. Use non-nucleophilic solvents for your reaction if the bromoacetamide group is the desired reactive site. 2. Ensure the purity of all reagents and solvents used in the reaction. | The bromoacetamide group is an alkylating agent that can react with nucleophiles.[5][6] Solvents with nucleophilic groups (e.g., alcohols in the presence of a base) or nucleophilic impurities can consume the reagent. |
Issue 2: Appearance of Unexpected Byproducts in the Reaction Mixture
| Possible Cause | Troubleshooting Step | Rationale |
| Photodegradation | 1. Conduct all experiments, including solution preparation and reaction setup, under amber or red light, or in a light-protected environment (e.g., by wrapping glassware in aluminum foil). | Benzophenone and its derivatives are known to be photolabile and can undergo photochemical reactions upon exposure to UV light, leading to the formation of various degradation products.[7][8] |
| Intramolecular Cyclization | 1. Maintain a neutral or slightly acidic pH during the reaction. 2. Keep the reaction temperature as low as reasonably possible. | In the presence of a base, the amide nitrogen could potentially displace the bromide to form a cyclic product, although this is less common than intermolecular reactions. |
| Reaction with Buffer Components | 1. If using a buffer, ensure it does not contain primary or secondary amines or other nucleophilic species (e.g., Tris buffer). 2. Opt for non-nucleophilic buffers such as HEPES or phosphate (B84403) buffers. | The bromoacetamide moiety can react with nucleophilic buffer components, leading to the formation of adducts and reducing the concentration of the active reagent. |
Data Summary
Storage and Stability
| Parameter | Recommended Condition | Stability |
| Temperature | -20°C (long-term)[1], 2-8°C (short-term) | ≥ 2 years (at -20°C)[1] |
| Light | Protect from light | Prone to photodegradation[7][8] |
| Moisture | Store in a dry, tightly sealed container | Susceptible to hydrolysis[2][3][4] |
Solubility
| Solvent | Solubility |
| DMF | ~12 mg/mL[1] |
| DMSO | ~2 mg/mL[1] |
| Ethanol | Slightly soluble[1] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Solution Preparation
-
Acclimatization: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the solid.
-
Weighing: Weigh the desired amount of the compound quickly in a low-humidity environment.
-
Dissolution: In a light-protected vessel (e.g., an amber vial or a flask wrapped in aluminum foil), add the appropriate anhydrous solvent to the solid.
-
Mixing: Gently vortex or sonicate the mixture until the solid is fully dissolved.
-
Usage: Use the freshly prepared solution immediately in your experiment. Do not store solutions for extended periods.
Protocol 2: Monitoring for Degradation by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the solid compound in a suitable solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).
-
Spotting: Spot the solution onto a silica (B1680970) gel TLC plate.
-
Elution: Develop the TLC plate using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The optimal ratio will need to be determined empirically.
-
Visualization: Visualize the spots under a UV lamp (254 nm and/or 365 nm).
-
Analysis: A pure, non-degraded sample should show a single major spot. The presence of additional spots may indicate degradation or impurities. This can be used to check the quality of a newly received batch or a batch that has been stored for a long time.
Visualizations
Caption: Potential pathways for premature activation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. CAS 683-57-8: Bromoacetamide | CymitQuimica [cymitquimica.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
Technical Support Center: Purification of Proteins Labeled with 5-Nitro-2-(bromoacetamido)benzophenone
Welcome to the technical support center for the purification of proteins labeled with 5-Nitro-2-(bromoacetamido)benzophenone (NAB). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this photo-reactive crosslinking agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NAB) and what is it used for?
This compound (NAB) is a heterobifunctional crosslinking reagent. It contains a bromoacetamido group that reacts primarily with sulfhydryl groups on cysteine residues, and a benzophenone (B1666685) group that can be photo-activated by UV light to form a covalent bond with interacting molecules. This makes it a valuable tool for photo-affinity labeling to identify and characterize protein-protein interactions.
Q2: What is the primary target for the bromoacetamido group on NAB?
The bromoacetamido group is an α-haloacetyl derivative that specifically reacts with nucleophiles. In proteins, the most reactive nucleophile under mild conditions is the sulfhydryl group of cysteine residues. Therefore, NAB is primarily used for the cysteine-specific labeling of proteins.
Q3: Can NAB react with other amino acid residues?
While the primary target is cysteine, the bromoacetamido group can also react with other nucleophilic residues such as histidine, lysine, and methionine at higher pH or with prolonged incubation times. However, the reaction with cysteine is significantly faster and more specific, especially at a pH around 7.0-7.5.
Q4: Does the NAB label interfere with common affinity tags like His-tag or GST-tag?
The bulky and hydrophobic nature of the benzophenone moiety could potentially interfere with the binding of an affinity tag to its corresponding resin if the labeling site is sterically close to the tag. It is crucial to consider the location of the cysteine residue to be labeled in relation to the affinity tag. If possible, introduce a cysteine residue for labeling that is distant from the N- or C-terminal tag.
Q5: Should I perform the purification before or after UV crosslinking?
Typically, the purification of the NAB-labeled protein is performed before UV irradiation. This ensures that you are starting the crosslinking experiment with a pure population of your labeled protein of interest, which helps in correctly identifying its interaction partners. Purifying after crosslinking would involve isolating a larger, covalently linked protein complex, which presents a different set of challenges.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of proteins labeled with NAB.
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Protein's cysteine residues are oxidized (disulfide bonds). | Reduce the protein with a sufficient concentration of a reducing agent like DTT or TCEP prior to labeling. Ensure complete removal of the reducing agent before adding NAB, as it will react with the label.[1][2] |
| NAB reagent is hydrolyzed or degraded. | Prepare fresh stock solutions of NAB in an anhydrous solvent like DMSO or DMF immediately before use. Store the solid reagent in a desiccator. | |
| Incorrect pH for labeling reaction. | The optimal pH for the reaction of bromoacetamide with cysteine is typically between 7.0 and 8.0. Perform the labeling reaction in a buffer within this pH range. | |
| Low Protein Recovery After Purification | Labeled protein has aggregated and precipitated. | The hydrophobicity of the benzophenone group can promote aggregation. Include non-ionic detergents (e.g., 0.1% Tween-20 or Triton X-100) or a moderate concentration of a denaturant (e.g., 1-2 M urea) in the purification buffers. |
| Labeled protein is not binding to the affinity resin. | The NAB label may be sterically hindering the affinity tag. Consider moving the affinity tag to the other terminus of the protein or introducing a flexible linker between the tag and the protein. Alternatively, perform the purification under denaturing conditions to expose the tag. | |
| Labeled protein is eluting during the wash steps. | The wash buffer may be too stringent. Decrease the concentration of the competing agent (e.g., imidazole (B134444) for His-tags) or the salt concentration in the wash buffer. | |
| Presence of Unlabeled Protein in the Final Eluate | Incomplete labeling reaction. | Increase the molar excess of NAB to protein during the labeling reaction. Optimize the incubation time and temperature. |
| Inefficient removal of unlabeled protein. | Ensure stringent washing steps during affinity chromatography. Consider an additional purification step, such as ion-exchange or size-exclusion chromatography, to separate labeled from unlabeled protein. | |
| Non-specific Binding to the Affinity Resin | Hydrophobic interactions between the benzophenone group and the resin. | Increase the salt concentration (e.g., up to 500 mM NaCl) in the binding and wash buffers to minimize non-specific hydrophobic interactions. The inclusion of a non-ionic detergent can also be beneficial. |
Experimental Protocols
General Workflow for Labeling and Purification of NAB-Proteins
This protocol provides a general framework. Optimization will be required for specific proteins.
Caption: General experimental workflow for labeling a protein with NAB and subsequent purification.
Key Methodologies
1. Reduction of Cysteine Residues:
-
Before labeling, it is critical to ensure that the target cysteine residues are in their reduced, free thiol state.
-
Incubate the purified protein with 5-10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1-2 hours at 4°C. TCEP is often preferred as it is more stable and does not interfere with subsequent metal affinity chromatography.[1][2]
2. Removal of Reducing Agent:
-
The reducing agent must be completely removed before the addition of NAB, as it will compete for reaction with the bromoacetamido group.
-
Use a desalting column (e.g., G-25) or dialysis to exchange the protein into a labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2).
3. NAB Labeling Reaction:
-
Prepare a fresh stock solution of NAB (e.g., 10-50 mM) in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of NAB to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching the Reaction:
-
To stop the labeling reaction, add a small molecule thiol-containing compound, such as free cysteine or DTT, to a final concentration of 10-20 mM to consume any unreacted NAB.
5. Affinity Purification of NAB-Labeled Protein:
-
The general principles of affinity chromatography apply. The following table provides a starting point for buffer compositions for a His-tagged protein.
| Buffer Type | Composition |
| Binding/Wash Buffer | 50 mM HEPES, 300-500 mM NaCl, 10-20 mM Imidazole, 0.1% Tween-20, pH 7.4 |
| Elution Buffer | 50 mM HEPES, 300 mM NaCl, 250-500 mM Imidazole, pH 7.4 |
Logical Relationships and Pathways
Chemical Reaction of NAB with Cysteine
The following diagram illustrates the two key reactions of the NAB molecule: the alkylation of a cysteine residue and the photo-activation of the benzophenone group for crosslinking.
Caption: Two-step reaction mechanism of NAB: cysteine labeling and photo-crosslinking.
References
Technical Support Center: Optimizing Irradiation Time for Benzophenone Cross-Linking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzophenone-mediated photocross-linking. The following sections offer detailed information to help you optimize your experimental parameters and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for activating benzophenone (B1666685)?
The optimal UV wavelength for activating the benzophenone moiety is approximately 350–365 nm.[1][2][3] This long-wavelength UV light is preferred because it minimizes potential damage to proteins and other cellular components that can occur with shorter, higher-energy UV radiation.[4]
Q2: What is a typical UV irradiation time for benzophenone cross-linking?
The recommended UV exposure time can vary significantly, generally ranging from a few minutes to over an hour.[4][5] It is crucial to empirically determine the optimal time for each specific experimental system to maximize cross-linking efficiency while minimizing potential sample degradation.[4] For some systems, irradiation times as short as 5 minutes have been effective, while others may require up to 120 minutes.[4][5]
Q3: What are the key factors that influence the required irradiation time?
Several factors can affect the optimal irradiation time, including:
-
UV Light Intensity: Higher intensity sources will generally require shorter exposure times to deliver the same total energy dose.[6]
-
Distance from UV Source: The intensity of UV light decreases with distance, so placing the sample as close as possible to the lamp is recommended.[4][6]
-
Concentration of Benzophenone: A sufficient concentration of the benzophenone cross-linker is necessary for efficient cross-linking.
-
Properties of the Polymer/Molecule: The chemical environment, such as the polarity and thermal properties of a polymer matrix, can influence the reactivity of benzophenone. For instance, increased polarity can decrease the cross-linking rate.[7][8]
-
Sample Geometry and Volume: For small sample volumes, a higher intensity of free radical generation is needed to overcome the effects of oxygen in the air, which can quench the excited benzophenone.[6]
Q4: How can I determine the optimal irradiation time for my specific experiment?
The most effective method is to perform a time-course experiment. Expose your samples to UV light for varying durations (e.g., 0, 15, 30, 60, 90, 120 minutes) and then analyze the cross-linking efficiency at each time point.[4] This will allow you to identify the time that yields the highest amount of cross-linked product without causing significant sample degradation.
Q5: What could be the cause of low or no cross-linking?
Several factors can lead to poor cross-linking efficiency. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Troubleshooting Guide
This guide addresses common issues encountered during benzophenone cross-linking experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Cross-Linking Yield | Insufficient UV Exposure Time: The duration of UV irradiation may not be long enough to achieve a detectable level of cross-linking.[4] | Increase the UV exposure time incrementally (e.g., in 15-30 minute intervals) to find the optimal duration for your specific system.[4] |
| Low UV Intensity: The UV lamp may be too far from the sample, its power output may be too low, or the lamp may be old.[4][6] | - Position the UV lamp as close as possible to the sample without causing excessive heating.[4]- Ensure the UV light is evenly distributed across all samples.- Use a higher intensity UV source if available.[4]- Check the age and output of your UV lamp. | |
| Incorrect UV Wavelength: The wavelength of the UV source is outside the optimal range for benzophenone excitation (350-365 nm).[1][2] | Verify that your UV source emits light in the 350-365 nm range. Using a wavelength that is too short (e.g., 254 nm) can lead to polymer chain scission.[1][2][3] | |
| Quenching by Oxygen: The excited triplet state of benzophenone can be quenched by molecular oxygen, reducing cross-linking efficiency. | If possible, perform the irradiation in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxygen quenching. | |
| Sub-optimal Sample Conditions: The concentration of the benzophenone-containing molecule may be too low, or the conformation of the interacting molecules may not be favorable for cross-linking. | - Increase the concentration of the cross-linking agent.- Optimize buffer conditions (pH, salt concentration) to promote the desired molecular interactions. | |
| Sample Degradation | Excessive UV Exposure: Prolonged exposure to UV light, even at the correct wavelength, can lead to damage of proteins and other biomolecules.[9] | Reduce the irradiation time. If a longer time is required for cross-linking, consider using a higher intensity lamp for a shorter duration to deliver the same energy dose. |
| Overheating: The UV lamp may be generating excessive heat, leading to thermal degradation of the sample. | Ensure adequate cooling of the sample during irradiation, for example, by placing the sample on ice.[10] |
Experimental Protocols
Protocol 1: Time-Course Optimization of UV Irradiation
This protocol outlines the steps to determine the optimal UV irradiation time for your specific benzophenone cross-linking experiment.
Materials:
-
Your sample containing the benzophenone cross-linker and its binding partner.
-
UV lamp with an emission peak at ~365 nm.
-
UV intensity meter (optional but recommended).[11]
-
Reaction tubes or plates suitable for UV irradiation (e.g., quartz cuvettes, UV-transparent microplates).
-
Ice or a cooling block.
-
Appropriate buffers and reagents for sample analysis (e.g., SDS-PAGE for proteins).
Procedure:
-
Sample Preparation: Prepare multiple identical aliquots of your reaction mixture. Include a negative control sample that will not be exposed to UV light.
-
UV Source Setup:
-
Irradiation:
-
Place your samples on ice or a cooling block to prevent overheating during irradiation.[10]
-
Position the samples at a fixed distance from the UV lamp.
-
Expose the samples to UV light for different durations. A good starting range is 0, 15, 30, 60, and 90 minutes.
-
-
Analysis:
-
After irradiation, analyze the cross-linking efficiency for each time point using an appropriate technique (e.g., SDS-PAGE, Western blotting, mass spectrometry).
-
Compare the amount of cross-linked product at each time point to the non-irradiated control.
-
-
Determination of Optimal Time: Identify the irradiation time that provides the highest yield of the cross-linked product with minimal non-specific products or sample degradation.
Protocol 2: Measuring UV Lamp Intensity
Consistent UV lamp intensity is critical for reproducible cross-linking results.
Materials:
-
UV lamp.
-
UV intensity meter (radiometer) calibrated for the wavelength of your lamp (~365 nm).[11]
Procedure:
-
Turn on the UV lamp and allow it to stabilize for the manufacturer-recommended warm-up time.
-
Place the sensor of the UV intensity meter at the exact position where your samples will be irradiated.
-
Record the reading from the meter in mW/cm².
-
It is good practice to periodically check the lamp intensity, as the output of UV lamps can decrease over time.
Visualizations
Caption: Workflow for optimizing UV irradiation time.
Caption: Troubleshooting logic for low cross-linking yield.
References
- 1. mdpi.com [mdpi.com]
- 2. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 7. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ebeammachine.com [ebeammachine.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agiltron.com [agiltron.com]
- 12. Quantifying energy emitted from UV curing sources [gewuv.com]
- 13. How to Measure Ultraviolet Radiation Intensity by UV Lamp Intensity Meter? [linshangtech.com]
dealing with autofluorescence from benzophenone-containing hydrogels
Welcome to the technical support center for researchers working with benzophenone-containing hydrogels. This resource provides troubleshooting guides and frequently asked questions to help you address challenges related to autofluorescence during your experiments.
Troubleshooting Guides
This section offers step-by-step guidance for specific issues you may encounter.
Issue 1: High background fluorescence is obscuring my signal.
High background, often caused by the hydrogel's intrinsic autofluorescence, can make it difficult to distinguish your specific signal.[1][2] Benzophenone (B1666685), as a Type II photoinitiator, and the resulting hydrogel network can inherently fluoresce, especially under UV or blue light excitation.[3][4][5]
Troubleshooting Workflow:
Here is a systematic approach to diagnose and mitigate high background fluorescence.
Caption: Troubleshooting workflow for hydrogel autofluorescence.
Detailed Steps:
-
Confirm Autofluorescence: Image a control hydrogel sample (without your specific fluorescent labels) using the same imaging parameters. If you observe a signal, this confirms the issue is autofluorescence from the material itself.[2]
-
Optimize Experimental Conditions:
-
Shift Wavelengths: Autofluorescence is often strongest with shorter wavelength excitation (UV-blue).[1] If possible, switch to fluorophores that excite and emit at longer wavelengths (e.g., red or far-red).
-
Adjust UV Curing Parameters: The degree of cross-linking can affect autofluorescence.[6] Systematically vary the UV exposure time and intensity during hydrogel polymerization to find a balance between sufficient cross-linking and minimal autofluorescence.[7]
-
-
Implement a Reduction Strategy:
-
Photobleaching: Before imaging your stained sample, intentionally expose the hydrogel to intense excitation light to destroy the endogenous fluorophores.[8][9] This can significantly reduce background noise but should be tested to ensure it doesn't harm your specific signal.
-
Chemical Quenching: Treat the hydrogel with a quenching agent. Agents like Sudan Black B or commercial kits (e.g., TrueVIEW™) can effectively reduce autofluorescence.[10][11][12]
-
Spectral Unmixing: If your imaging system has spectral capabilities, you can capture the emission spectrum of a blank hydrogel and use software to computationally subtract this "autofluorescence signature" from your experimental images.[13][14]
-
Issue 2: My photobleaching protocol is not working effectively.
Ineffective photobleaching can result from insufficient light exposure or suboptimal conditions.
Troubleshooting Steps:
-
Increase Exposure Time and Intensity: Autofluorescence reduction is a function of total light dose.[15] Gradually increase the duration of light exposure or the intensity of the light source.
-
Use a Broad-Spectrum Light Source: A light source that covers a wide range of wavelengths (from UV to visible) can be more effective at bleaching the diverse population of fluorescent molecules in the hydrogel.[16]
-
Consider Accelerated Photobleaching: For formalin-fixed tissues, which share autofluorescence issues, treatment with hydrogen peroxide (H₂O₂) during light exposure has been shown to dramatically speed up the photobleaching process.[15] This may be adaptable for hydrogels compatible with H₂O₂.
Frequently Asked Questions (FAQs)
General Questions
Q1: What causes autofluorescence in benzophenone-containing hydrogels?
Autofluorescence in these hydrogels primarily arises from:
-
The Benzophenone Moiety: Benzophenone itself is a fluorophore that absorbs UV light to initiate polymerization. Residual or reacted benzophenone within the polymer network can contribute to the background signal.[3][17]
-
Polymer Network: The cross-linked polymer structure, particularly those containing carbonyl groups, can exhibit intrinsic fluorescence.[4][5] The fluorescence intensity can be related to the degree of cross-linking and the water content of the gel.[4]
-
Fixatives: If the hydrogel is used in a biological context with cell fixation, aldehyde fixatives like glutaraldehyde (B144438) or formaldehyde (B43269) can react with amines to create highly fluorescent products.[10][18]
Caption: Benzophenone photoinitiation and sources of autofluorescence.
Q2: Does the concentration of benzophenone affect autofluorescence?
Yes. While a sufficient concentration of benzophenone is required for efficient cross-linking, higher concentrations can lead to increased residual photoinitiator in the hydrogel matrix, potentially increasing autofluorescence.[19] It is crucial to titrate the benzophenone concentration to find the minimum level required for desired hydrogel properties.
Experimental Protocols & Data
Q3: Can you provide a baseline protocol for fabricating a benzophenone-crosslinked hydrogel?
Yes, here is a general protocol based on common formulations.[7][20] Note that specific concentrations and UV exposure times should be optimized for your specific polymer and application.
Protocol: Hydrogel Synthesis via Photopolymerization
-
Precursor Solution Preparation:
-
Dissolve the base polymer (e.g., PEG-norbornene, Poly(vinyl alcohol)) in a suitable buffer (e.g., PBS) to the desired weight percentage.
-
Add the benzophenone-based photoinitiator (e.g., 4-Benzoylbenzoic acid, 3-Acetylbenzophenone) to the solution.[20][21] The concentration is typically in the range of 0.1 - 2.0 mol% relative to the polymer monomer units.[21]
-
If a co-initiator is needed (for Type II initiation), add it to the solution (e.g., an amine like triethanolamine).[20]
-
Mix thoroughly until all components are fully dissolved. Degas the solution by purging with nitrogen.[7]
-
-
Molding: Pipette the precursor solution into a mold of the desired shape and size.
-
Photopolymerization: Expose the solution to UV light. The specific wavelength and duration will depend on the initiator. For benzophenone derivatives, a wavelength of ~365 nm is common.[7][21]
-
Washing and Swelling: After polymerization, carefully remove the hydrogel from the mold. Wash it extensively with buffer (e.g., PBS) to remove any unreacted components. Allow the hydrogel to swell to equilibrium.[20][21]
Table 1: Example UV Curing Parameters
| Parameter | Typical Range | Notes |
| UV Wavelength | 320 - 380 nm | Benzophenone has a strong absorbance peak around 365 nm.[21] |
| UV Intensity | 5 - 20 mW/cm² | Higher intensity can speed up curing but may also cause polymer degradation.[21] |
| Exposure Time | 30 seconds - 10 minutes | Highly dependent on initiator concentration, intensity, and desired cross-link density.[7][21] |
Q4: How do I perform chemical quenching of autofluorescence?
Chemical quenchers are reagents that reduce fluorescence from endogenous sources.[11] Sudan Black B is a commonly used agent for reducing lipofuscin-based autofluorescence, which can be a problem in biological samples.[10][11]
Protocol: Quenching with Sudan Black B
-
Prepare Solution: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Mix overnight and filter the solution before use.[11]
-
Incubate Sample: After performing your fluorescent staining protocol and final washes, incubate the hydrogel sample in the Sudan Black B solution. Incubation times can range from 10 to 30 minutes at room temperature.
-
Wash: Briefly wash the sample with 70% ethanol and then rinse thoroughly with PBS or your imaging buffer.
-
Image: Proceed with imaging. Note that Sudan Black B may produce a dark color but should reduce background fluorescence.[11]
Table 2: Efficacy of Different Autofluorescence Quenching Methods (Data adapted from tests on mouse adrenal cortex tissue, indicative of relative performance)
| Method | Reduction at 405 nm Ex. | Reduction at 488 nm Ex. |
| MaxBlock™ Reagent Kit | 95% | 90% |
| TrueBlack™ Quencher | 93% | 89% |
| Sudan Black B | 88% | 82% |
| Ammonia/Ethanol | 70% | 65% |
| TrueVIEW™ Quenching Kit | 70% | 65% |
| (Source: Adapted from University of Helsinki Wiki)[16] |
Advanced Techniques
Q5: What is spectral unmixing and how can it help?
Spectral unmixing is a computational technique used to separate the spectra of multiple fluorophores (including autofluorescence) in a single image.[13] It is a powerful method for improving signal-to-noise when autofluorescence cannot be eliminated physically.[13][14]
Logical Workflow for Spectral Unmixing:
Caption: Workflow for applying spectral unmixing.
To use this technique, you need:
-
A Spectral Imaging System: A confocal microscope or flow cytometer equipped with a multi-channel detector that can capture the full emission spectrum.
-
Reference Spectra: You must acquire images of control samples:
-
An unstained hydrogel to capture the pure autofluorescence spectrum.[22]
-
Samples stained with each of your individual fluorophores to get their pure emission spectra.
-
-
Unmixing Software: The system's software uses the reference spectra to deconvolve the mixed signals from your fully stained experimental sample, creating separate images for each signal and the autofluorescence.[14][23]
References
- 1. researchgate.net [researchgate.net]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Autofluorescence of hydrogels without a fluorophore - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. Autofluorescence Quenching | Visikol [visikol.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 14. beckman.com [beckman.com]
- 15. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 17. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. docs.research.missouri.edu [docs.research.missouri.edu]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. m.youtube.com [m.youtube.com]
- 23. scholarworks.uark.edu [scholarworks.uark.edu]
Technical Support Center: Improving Signal-to-Noise Ratio in Fluorescence Immunoassays with Benzophenone Crosslinkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing benzophenone-based crosslinkers to enhance the signal-to-noise ratio in fluorescence immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which benzophenone (B1666685) crosslinkers improve fluorescence immunoassay performance?
Benzophenone crosslinkers enhance fluorescence immunoassays by enabling the covalent immobilization of capture antibodies to a solid phase (e.g., microplate). Upon activation with UV light (typically around 365 nm), the benzophenone moiety forms a highly reactive triplet diradical. This radical can then abstract a hydrogen atom from a nearby C-H bond on the assay surface or the antibody itself, forming a stable, covalent C-C bond. This covalent attachment prevents antibody leaching during washing steps, leading to a more stable and reproducible assay with potentially higher signal retention.
Q2: What are the main causes of a low signal-to-noise ratio when using benzophenone crosslinkers?
The primary contributors to a poor signal-to-noise ratio in this context are high background fluorescence and low specific signal. High background can be caused by the intrinsic autofluorescence of the benzophenone molecule itself and non-specific binding of detection reagents due to the hydrophobic nature of benzophenone.[1][2] Low specific signal can result from inefficient crosslinking, damage to the antibody during UV exposure, or steric hindrance of the antigen-binding site.
Q3: What are the optimal storage and handling conditions for benzophenone-conjugated antibodies?
Proper storage is critical to maintain the functionality of your conjugated antibodies. Here are some key guidelines:
-
Storage Temperature: For long-term storage, it is recommended to store the conjugated antibody at -20°C. To prevent damage from repeated freeze-thaw cycles, it is best to aliquot the antibody into smaller, single-use volumes.
-
Light Protection: Benzophenone is a photo-activatable molecule. Therefore, it is crucial to protect the conjugated antibody from light at all stages of storage and handling to prevent premature activation. Store vials in the dark or wrapped in aluminum foil.
-
Avoid Frost-Free Freezers: The temperature cycling in frost-free freezers can denature antibodies. Use a standard manual-defrost freezer.
-
Additives: For liquid storage at 4°C for short periods, the addition of a bacteriostatic agent like sodium azide (B81097) (0.02-0.05%) can be beneficial. However, be aware that sodium azide can interfere with some enzymatic assays.
Troubleshooting Guide
Issue 1: High Background Fluorescence
Q: My fluorescence background is unacceptably high, masking the specific signal. What are the possible causes and solutions?
| Possible Cause | Suggested Solution(s) |
| Intrinsic Autofluorescence of Benzophenone | While inherent to the molecule, ensure you are using the minimal effective concentration of the benzophenone crosslinker during conjugation. Consider alternative crosslinkers like diazirines, which have been shown to have negligible autofluorescence.[1][2] |
| Non-Specific Binding of Detection Antibody | The hydrophobic nature of benzophenone can promote non-specific binding.[1][2] Increase the number and duration of wash steps after each incubation. Optimize your blocking buffer; consider adding detergents like Tween-20 (0.05%) to both blocking and wash buffers. |
| Excessive Concentration of Detection Antibody | Titrate your fluorescently labeled secondary antibody to determine the optimal concentration that provides a good signal without contributing to high background. |
| Contaminated Buffers or Reagents | Prepare fresh buffers for each experiment. Ensure all reagents are free from microbial contamination. |
Issue 2: Low or No Specific Signal
Q: I am not observing a sufficient fluorescent signal from my target analyte. What could be the problem?
| Possible Cause | Suggested Solution(s) |
| Inefficient UV Crosslinking | The duration or intensity of UV exposure may be insufficient. Increase the UV exposure time incrementally (e.g., in 15-30 minute intervals). Position the UV lamp as close as possible to the sample without causing excessive heating. Ensure the UV source emits at the optimal wavelength for benzophenone activation (~365 nm). |
| Antibody Inactivation | Prolonged or high-intensity UV exposure can damage the antibody, reducing its antigen-binding capacity. Perform a titration of UV exposure time to find the optimal balance between crosslinking efficiency and antibody activity. |
| Steric Hindrance of Antigen-Binding Sites | The covalent immobilization process may orient the antibody in a way that blocks the antigen-binding sites. Consider using a benzophenone crosslinker with a longer spacer arm to increase the distance between the antibody and the surface. |
| Low Antibody Conjugation Efficiency | The initial conjugation of the benzophenone-NHS ester to the antibody may have been inefficient. Verify the pH of the conjugation buffer (should be pH 8.0-8.5). Ensure the antibody buffer is free of primary amines (e.g., Tris) that compete with the NHS ester reaction. |
| Loss of Immobilized Protein | Even with covalent crosslinking, some protein loss can occur, especially with harsh washing or stripping procedures.[3] Use milder washing conditions if possible. |
Quantitative Data Summary
The use of covalent immobilization strategies, such as those employing benzophenone crosslinkers, is intended to improve assay performance by reducing antibody washout and providing a more stable surface. This can lead to significant improvements in the signal-to-noise ratio compared to passive adsorption.
| Comparison Metric | Passive Adsorption | Covalent Immobilization | Key Finding |
| Signal-to-Noise (S/N) Ratio | Lower (e.g., S/N of 3.1 in a particle-based immunoassay) | Significantly Higher (e.g., S/N of 30.7 in the same assay with a PEG layer) | Covalent immobilization can lead to a tenfold improvement in the signal-to-noise ratio.[4] |
While benzophenone is effective for covalent immobilization, its chemical structure can contribute to background fluorescence. Alternative photo-activatable crosslinkers have been developed to address this issue.
| Crosslinker | Relative Immunoassay Background Signal | Key Finding |
| Benzophenone Methacrylamide (BPMA) | Higher | |
| Diazirine Methacrylamide (DZMA) | 50% Lower than BPMA | Diazirine-based crosslinkers can significantly reduce background fluorescence compared to benzophenone-based ones.[2] |
Experimental Protocols
Protocol 1: Conjugation of Antibody with Benzophenone-NHS Ester
This protocol outlines the steps for covalently attaching a benzophenone photo-activatable group to a primary antibody using an N-Hydroxysuccinimide (NHS) ester derivative.
-
Antibody Preparation:
-
Dialyze the antibody (typically 1-2 mg/mL) against a carbonate-bicarbonate buffer (100 mM, pH 8.0-8.5) to remove any primary amine-containing substances (e.g., Tris, glycine).
-
Ensure the final antibody concentration is accurately determined.
-
-
Benzophenone-NHS Ester Preparation:
-
Allow the vial of Benzophenone-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO. This solution should be prepared fresh immediately before use.
-
-
Conjugation Reaction:
-
Add the Benzophenone-NHS ester stock solution to the antibody solution at a molar excess (a starting point of 10:1 to 20:1 ester-to-antibody is recommended, but should be optimized).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification of the Conjugated Antibody:
-
Remove the unreacted crosslinker using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Determine the final concentration of the conjugated antibody. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage, always protected from light.
-
Protocol 2: Covalent Immobilization of Benzophenone-Conjugated Antibody on a Microplate
This protocol describes the immobilization and UV crosslinking of the benzophenone-conjugated antibody to a high-binding polystyrene microplate.
-
Coating the Microplate:
-
Dilute the benzophenone-conjugated antibody to the desired coating concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted antibody solution to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
UV Crosslinking:
-
Place the microplate in a UV crosslinker equipped with 365 nm bulbs.
-
Expose the plate to UV radiation. The optimal exposure time needs to be determined empirically but can range from 15 to 60 minutes.
-
Ensure the plate is placed on a cold surface during irradiation to prevent excessive heating.
-
-
Blocking:
-
After UV exposure, wash the plate once with the wash buffer.
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Immunoassay Procedure:
-
Wash the plate three times with wash buffer.
-
Proceed with the remaining steps of your fluorescence immunoassay (i.e., sample/antigen incubation, detection antibody incubation, and signal detection).
-
Visualizations
Caption: Experimental workflow for fluorescence immunoassay with benzophenone crosslinkers.
Caption: Photo-activation mechanism of benzophenone for covalent crosslinking.
Caption: Troubleshooting logic for poor signal-to-noise (S/N) ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiplexed in-gel microfluidic immunoassays: characterizing protein target loss during reprobing of benzophenone-modified hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifouling Surface Layers for Improved Signal-to-Noise of Particle-Based Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Limitations of Benzophenone in Photoaffinity Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals utilizing benzophenone-based photoaffinity labeling (PAL). Here, you will find solutions to common experimental challenges, detailed protocols, and comparative data to optimize your experiments and overcome the inherent limitations of benzophenone (B1666685) as a photocrosslinker.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using benzophenone in photoaffinity labeling?
A1: While widely used, benzophenone (BP) as a photoaffinity probe presents several limitations:
-
Bulky Size: The benzophenone group is relatively large and can cause steric hindrance, potentially altering the natural interaction between the ligand and its target protein.[1] This bulkiness can also contribute to increased non-specific labeling.[1]
-
Long Irradiation Times: Benzophenone requires prolonged UV exposure (typically 0.5–2 hours) for efficient crosslinking.[2] This is due to the reversible nature of its photo-excitation.[2][3]
-
Potential for Protein Damage: The extended irradiation times can lead to oxidative damage of proteins, potentially affecting their structure and function.[2] The use of longer wavelength UV light (350-365 nm) with benzophenone helps to minimize but not eliminate this risk compared to shorter wavelength probes.[2]
-
Non-Specific Binding: The hydrophobic nature of the benzophenone moiety can lead to non-specific interactions with abundant cellular proteins, complicating the identification of true binding partners.[1][4]
Q2: What is the optimal UV wavelength and duration for activating benzophenone probes?
A2: The optimal UV wavelength for activating benzophenone is approximately 350-365 nm.[2][3] This longer wavelength UV light is less damaging to proteins and other biomolecules compared to the shorter wavelengths required for other photoprobes like aryl azides.[5]
The ideal irradiation time can vary significantly, ranging from 10 minutes to 2 hours, and must be determined empirically for each experimental system.[2][3] It is a trade-off between maximizing the crosslinking efficiency and minimizing potential protein degradation. A time-course experiment is recommended to find the optimal exposure time.[3]
Q3: How can I reduce non-specific binding when using a benzophenone-based probe?
A3: Reducing non-specific binding is crucial for successful photoaffinity labeling. Here are several strategies:
-
Competition Experiments: Perform a competition assay by pre-incubating your sample with an excess of the unlabeled parent compound.[5][6] A true interaction will show a significant reduction in labeling of the target protein in the presence of the competitor.
-
Probe Design: Minimize the hydrophobicity of the linker connecting the benzophenone to the ligand. The design of the photoaffinity linker can significantly influence non-specific interactions.[4] Incorporating a "clickable" tag, such as an alkyne, allows for the use of smaller, more cell-permeable probes, with the larger reporter tag added after cross-linking and cell lysis.[5][7]
-
Control Experiments: Include essential controls in your experimental setup. A "no UV irradiation" control will identify proteins that bind non-covalently to the probe, while a "no probe" control helps to identify endogenous proteins that might interfere with detection.[6]
-
Alternative Probes: If non-specific binding remains a major issue, consider using alternative photo-crosslinkers like diazirines, which are smaller and often exhibit higher crosslinking efficiency with shorter irradiation times.[2]
Q4: My crosslinking efficiency is very low. What are the possible causes and how can I improve it?
A4: Low crosslinking efficiency is a common problem. Consider the following troubleshooting steps:
-
Insufficient UV Exposure: The UV irradiation time may be too short, or the UV lamp intensity may be too low.[3] Increase the exposure time incrementally or move the UV lamp closer to the sample.[3]
-
Probe-Target Affinity: The binding affinity of your probe for the target protein might be low. The labeling efficiency often depends on the binding affinity.[8]
-
Probe Design: The position of the benzophenone group on the ligand is critical. If it is not in close proximity to the interacting protein surface upon binding, crosslinking will be inefficient. It may be necessary to synthesize and test probes with the benzophenone at different positions.[2]
-
Reaction Buffer: Avoid using Tris-based buffers, as the primary amines can react with the photoactivated benzophenone.[3] Buffers like HEPES are a better choice.[3]
-
Oxygen Quenching: The presence of oxygen can quench the excited triplet state of benzophenone. While technically challenging for many biological experiments, de-gassing the sample can sometimes improve efficiency.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Crosslinking Yield | Insufficient UV exposure time or intensity.[3] | Increase irradiation time in 15-30 minute increments. Position the UV lamp closer to the sample.[3] |
| Low binding affinity of the probe.[8] | Confirm probe binding through other methods (e.g., thermal shift assay, ITC). Consider redesigning the probe to improve affinity. | |
| Inappropriate buffer composition.[3] | Avoid Tris-based buffers. Use buffers like HEPES.[3] | |
| Steric hindrance from the benzophenone group.[1] | Synthesize probes with the benzophenone at different positions or use a smaller photo-crosslinker like a diazirine.[2] | |
| High Background/Non-specific Labeling | Hydrophobic interactions of the benzophenone probe.[1][4] | Include competition experiments with excess unlabeled ligand.[5][6] Optimize probe concentration. |
| Long UV irradiation time.[1] | Perform a time-course experiment to find the shortest effective irradiation time. | |
| Probe is labeling highly abundant proteins. | Use quantitative proteomics (e.g., SILAC) to distinguish specific targets from background proteins.[1] | |
| Protein Degradation | Excessive UV exposure.[2] | Reduce irradiation time. Ensure the sample is kept cool during irradiation.[3] |
| Use of shorter wavelength UV light. | Confirm your UV source is emitting at 350-365 nm. | |
| Difficulty Identifying Cross-linked Products | Low abundance of the target protein. | Use a probe with a biotin (B1667282) tag for enrichment via streptavidin affinity purification.[5][9] |
| Inefficient "click" reaction for tag conjugation. | Optimize click chemistry conditions (catalyst, ligands, temperature, and time). |
Quantitative Data Summary
Table 1: Comparison of Common Photoaffinity Probes
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |
| Benzophenone | 350-365[2] | Triplet Diradical[5] | Chemically stable, can be handled in ambient light.[10] Longer wavelength activation minimizes protein damage.[2] | Bulky size, long irradiation times, potential for non-specific labeling.[1][2] |
| Aryl Azide | 254-300[5] | Nitrene[5] | Small size, relatively easy to synthesize.[5] | Shorter wavelength can damage proteins. Nitrene can rearrange to less reactive species.[5] |
| Diazirine | ~350[2] | Carbene[5] | Small size, highly reactive carbene leads to efficient crosslinking with short irradiation times.[2] | Can be less stable than benzophenone. Carbene can be quenched by water.[2] |
Experimental Protocols
Protocol 1: General Workflow for In-Cell Photoaffinity Labeling
This protocol provides a general framework for identifying protein targets of a small molecule using a benzophenone-based photoaffinity probe in living cells.
Materials:
-
Photoaffinity probe with a benzophenone moiety and a clickable alkyne tag.
-
Unlabeled parent compound for competition.
-
Cultured cells of interest.
-
Cell lysis buffer (e.g., RIPA buffer).
-
UV crosslinker with 365 nm bulbs.
-
Reagents for click chemistry (e.g., biotin-azide, copper(II) sulfate, reducing agent like sodium ascorbate).
-
Streptavidin-coated beads.
-
SDS-PAGE gels and Western blot reagents or mass spectrometry facility access.
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with the photoaffinity probe at various concentrations. For competition experiments, pre-incubate a set of cells with a 50-fold excess of the unlabeled parent compound before adding the probe.[1] Include a vehicle-only control.
-
UV Crosslinking: After incubation, wash the cells with ice-cold PBS to remove unbound probe. Place the cell culture plates on ice and irradiate with 365 nm UV light for an optimized duration (e.g., 10-60 minutes).[1]
-
Cell Lysis: After irradiation, scrape the cells in ice-cold lysis buffer containing protease inhibitors.
-
Click Chemistry: To the cell lysate, add the click chemistry reagents (e.g., biotin-azide, copper catalyst, and reducing agent) to attach the reporter tag to the cross-linked proteins.
-
Affinity Purification: Incubate the lysate with streptavidin-coated beads to enrich for biotin-tagged proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
Analysis: Elute the bound proteins from the beads. Analyze the eluates by SDS-PAGE and Western blotting using an antibody against a suspected target, or submit for identification by mass spectrometry.[5][11]
Protocol 2: Optimizing UV Crosslinking Conditions
Objective: To determine the optimal UV irradiation time for maximizing specific crosslinking while minimizing non-specific labeling and protein damage.
Procedure:
-
Prepare multiple identical samples of your protein of interest and the benzophenone probe.
-
Expose the samples to 365 nm UV light for varying durations (e.g., 0, 5, 10, 20, 30, 45, 60 minutes).[3]
-
Ensure the distance from the UV lamp to the samples is consistent. Keep samples on a cold block to prevent heating.[3]
-
Analyze the crosslinking efficiency for each time point by SDS-PAGE and Western blotting or in-gel fluorescence if the probe is fluorescently tagged.
-
Concurrently, assess for protein degradation by observing the integrity of the protein bands on a Coomassie-stained gel.
-
Select the shortest irradiation time that gives a robust specific crosslinking signal with minimal non-specific background and no observable protein degradation.
Visualizations
Caption: General workflow for photoaffinity labeling in live cells.
Caption: Troubleshooting logic for common photoaffinity labeling issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Nitro-2-(bromoacetamido)benzophenone (5-N-BABP) Labeling
Welcome to the technical support center for 5-Nitro-2-(bromoacetamido)benzophenone (5-N-BABP) labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity and success of their labeling experiments.
Mechanism of 5-N-BABP Labeling
5-N-BABP is a hetero-bifunctional labeling reagent. Its utility stems from two key reactive moieties:
-
Benzophenone (B1666685) Moiety: Upon activation with UV light (typically ~350-360 nm), the benzophenone group forms a reactive triplet diradical. This highly reactive species can insert into C-H bonds in close proximity, forming a stable covalent bond with the target protein. This photo-inducible reactivity allows for temporal control of the labeling reaction.[1][2]
-
Bromoacetamido Moiety: The bromoacetamide group is an alkylating agent that preferentially reacts with nucleophilic side chains of amino acids. It exhibits high reactivity towards the thiol group of cysteine residues under neutral to slightly alkaline conditions (pH 7.5-8.5), forming a stable thioether bond.[3] While reactions with other residues like histidine and lysine (B10760008) are possible, they are generally slower and occur at different pH optima.[3]
The nitro group (–NO2) is a strong electron-withdrawing group which can influence the electronic properties of the benzophenone ring system and may play a role in modulating the photoreactivity or the binding affinity of the probe to its target.[4][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during 5-N-BABP labeling experiments and provides systematic approaches to resolve them.
Issue 1: Low or No Labeling of the Target Protein
Question: I am not observing any labeling of my protein of interest after the experiment. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a lack of labeling. A systematic evaluation of the following experimental parameters is recommended:
-
Suboptimal pH: The bromoacetamide group's reaction with cysteine is pH-dependent. Ensure the buffer pH is in the optimal range of 7.5-8.5 to facilitate the deprotonation of the cysteine thiol group, which is the more nucleophilic species.[3]
-
Inaccessible Cysteine Residue: The target cysteine may be buried within the protein's three-dimensional structure, making it inaccessible to the 5-N-BABP reagent.
-
Inefficient UV Crosslinking: Insufficient UV energy or incorrect wavelength will lead to poor activation of the benzophenone moiety.
-
Reagent Instability: 5-N-BABP may degrade if not stored or handled properly.
Troubleshooting Steps:
-
Verify Reagent Integrity: Use a fresh stock of 5-N-BABP.
-
Optimize Reaction Buffer: Confirm the pH of your reaction buffer. If possible, perform the labeling reaction in a buffer known to maintain your protein's stability and activity within the pH 7.5-8.5 range.
-
Optimize UV Crosslinking: Systematically vary the UV irradiation time and the distance from the UV source to the sample. Ensure you are using a UV lamp with an appropriate wavelength for benzophenone activation (~350-360 nm).
-
Denaturing Conditions (for bromoacetamide labeling): If targeting a cysteine via the bromoacetamide group is the primary goal and the cysteine is suspected to be buried, consider performing the labeling under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride), if compatible with your experimental goals. This will unfold the protein and expose the cysteine residue.
-
Control Reactions: Include a positive control protein with a known reactive and accessible cysteine to validate the labeling protocol and reagent activity.
Issue 2: High Background or Non-Specific Labeling
Question: My results show labeling of multiple proteins, or a general smear on my gel, in addition to my target of interest. How can I increase the specificity of the labeling?
Answer:
Non-specific labeling is a common challenge in photoaffinity labeling and can arise from several sources. The benzophenone diradical is highly reactive and can label any protein in its vicinity upon UV activation. Additionally, the bromoacetamide group can react with other nucleophiles besides cysteine, especially at non-optimal pH.
Strategies to Enhance Specificity:
-
Optimize 5-N-BABP Concentration: High concentrations of the labeling reagent can lead to increased non-specific binding. Perform a titration experiment to determine the lowest concentration of 5-N-BABP that still provides adequate labeling of the target protein.
-
Reduce UV Irradiation Time: Prolonged exposure to UV light can increase the chances of non-specific labeling.[1] Optimize the irradiation time to the minimum required for target labeling.
-
Incorporate a Quencher: After the labeling reaction with the bromoacetamide group, add a thiol-containing reagent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to quench any unreacted 5-N-BABP before UV irradiation. This will prevent the unreacted probe from labeling non-specifically during the photo-crosslinking step.
-
Competition Experiments: To confirm that the labeling of your target protein is specific, perform a competition experiment. Pre-incubate your protein sample with an excess of an unlabeled competitor ligand that is known to bind to the same site as 5-N-BABP. A significant reduction in the labeling of your target protein in the presence of the competitor indicates specific binding.[1][7]
-
Control for Non-Specific Binding to Abundant Proteins: Highly abundant proteins are more likely to be non-specifically labeled. Compare the labeling pattern of your sample with a control sample containing only the abundant proteins to identify non-specific interactions.
| Parameter | Low Specificity Condition | Optimized for High Specificity | Rationale |
| 5-N-BABP Concentration | > 50 µM | 1-10 µM | Lower concentrations reduce non-specific binding. |
| UV Irradiation Time | > 30 minutes | 5-15 minutes | Minimizes random photo-crosslinking events.[1] |
| Competitor Ligand | Absent | 100-fold molar excess | Displaces specific binding of 5-N-BABP from the target.[1][7] |
| pH (for bromoacetamide) | > 9.0 | 7.5-8.5 | Favors cysteine reaction over lysine and other nucleophiles.[3] |
Table 1: Recommended adjustments to experimental parameters to enhance labeling specificity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength of UV light for activating the benzophenone moiety of 5-N-BABP?
A1: The optimal UV wavelength for activating benzophenone-based photoprobes is in the range of 350-360 nm.[2] This longer wavelength is advantageous as it is less likely to cause damage to proteins and other biomolecules compared to shorter wavelength UV light.[8]
Q2: How can I confirm that 5-N-BABP is labeling the intended amino acid residue(s) on my target protein?
A2: Identifying the precise site of labeling requires mass spectrometry analysis. After labeling and purification of the target protein, it is subjected to proteolytic digestion (e.g., with trypsin). The resulting peptide fragments are then analyzed by mass spectrometry (MS) and tandem mass spectrometry (MS/MS). The labeled peptides will have a mass shift corresponding to the addition of the 5-N-BABP molecule, and MS/MS sequencing can pinpoint the modified amino acid.[1][9][10]
Q3: Can I use 5-N-BABP for in-cell labeling experiments?
A3: Yes, benzophenone-based photoaffinity probes are suitable for labeling experiments in living cells.[11] The cell permeability of 5-N-BABP would need to be considered. The ability to trigger the labeling with an external UV light source provides temporal control over the labeling process within a cellular context.
Q4: What are the appropriate negative controls for a 5-N-BABP labeling experiment?
A4: To ensure the observed labeling is specific and meaningful, several negative controls are essential:[1]
-
No UV Irradiation: A sample prepared identically but not exposed to UV light. This control will show any labeling that occurs solely through the bromoacetamide reaction or non-covalent interactions.
-
No 5-N-BABP: A sample that undergoes the entire procedure, including UV irradiation, but without the addition of the labeling reagent. This control identifies any UV-induced cross-linking of the protein itself.
-
Competition Control: As mentioned in the troubleshooting section, pre-incubation with an excess of an unlabeled competitor ligand will demonstrate the specificity of the labeling.[1][7]
Experimental Protocols
Protocol 1: General Procedure for 5-N-BABP Labeling of a Purified Protein
-
Protein Preparation: Prepare the purified target protein in a suitable buffer (e.g., PBS or HEPES) at a concentration of 1-5 mg/mL. The optimal buffer pH for targeting cysteine residues with the bromoacetamide group is 7.5-8.5.[3]
-
Reagent Preparation: Prepare a stock solution of 5-N-BABP (e.g., 10 mM) in an organic solvent such as DMSO.
-
Labeling Reaction (Bromoacetamide):
-
Add a 10- to 20-fold molar excess of the 5-N-BABP stock solution to the protein solution.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
-
Quenching (Optional but Recommended): To quench the unreacted bromoacetamide groups, add DTT or 2-mercaptoethanol (B42355) to a final concentration of 10-20 mM and incubate for 30 minutes at room temperature.
-
Removal of Excess Reagent: Remove unreacted 5-N-BABP and quenching reagents using a desalting column or dialysis.
-
UV Crosslinking (Benzophenone):
-
Place the sample in a UV-transparent container (e.g., a quartz cuvette or on the lid of a microcentrifuge tube).
-
Irradiate the sample with a 350-360 nm UV lamp. The distance from the lamp and the irradiation time will need to be optimized (a starting point is 5-15 minutes at a distance of 5 cm).[9] Keep the sample on ice during irradiation to minimize heat-induced damage.
-
-
Analysis: Analyze the labeled protein by SDS-PAGE. The labeled protein can be visualized by Coomassie staining, silver staining, or Western blotting if an antibody against the target protein is available. A successful labeling will result in a band shift corresponding to the molecular weight of the protein plus the attached 5-N-BABP.
Protocol 2: Competition Assay to Verify Labeling Specificity
-
Follow steps 1 and 2 from the general labeling protocol.
-
Prepare two reaction mixtures:
-
Test Sample: Add the desired concentration of 5-N-BABP to the protein solution.
-
Competition Sample: First, add a 100-fold molar excess of an unlabeled competitor ligand to the protein solution and incubate for 30 minutes at room temperature. Then, add the same concentration of 5-N-BABP as in the test sample.
-
-
Proceed with the incubation, quenching, removal of excess reagent, UV crosslinking, and analysis steps as described in the general protocol for both samples.
-
Result Interpretation: Compare the labeling intensity of the target protein in the test and competition samples. A significant decrease in labeling in the competition sample confirms that 5-N-BABP binds to a specific site on the target protein.[1][7]
| Parameter | Recommended Starting Condition | Range for Optimization |
| Protein Concentration | 1 mg/mL | 0.1 - 5 mg/mL |
| 5-N-BABP:Protein Molar Ratio | 10:1 | 1:1 - 50:1 |
| Reaction Time (Bromoacetamide) | 2 hours at RT | 1-4 hours at RT, or overnight at 4°C |
| UV Wavelength | 365 nm | 350 - 370 nm |
| UV Irradiation Time | 10 minutes | 5 - 30 minutes |
| Distance from UV Source | 5 cm | 2 - 10 cm |
Table 2: Typical parameter ranges for optimizing 5-N-BABP labeling.
Visualizations
Caption: Workflow for 5-N-BABP Labeling of a Target Protein.
Caption: Logic of a Competition Assay for Specificity.
Caption: Troubleshooting Logic for 5-N-BABP Labeling.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CCLIV.—The influence of nitro-groups on the reactivity of substituents in the benzene nucleus - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. svedbergopen.com [svedbergopen.com]
- 7. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 8. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating Binding Sites: 5-Nitro-2-(bromoacetamido)benzophenone and its Alternatives
For researchers, scientists, and drug development professionals, the precise identification and validation of small molecule binding sites on their protein targets is a critical step in understanding drug mechanism of action and advancing drug discovery programs. 5-Nitro-2-(bromoacetamido)benzophenone (5N2B) is a valuable tool in this endeavor, combining two reactive functionalities to map these interactions. This guide provides an objective comparison of 5N2B's performance with other common photoaffinity labeling alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
5N2B is a hetero-bifunctional reagent that integrates an affinity labeling component (a bromoacetamido group) with a photoaffinity labeling component (a benzophenone (B1666685) group). The bromoacetamido moiety allows for the initial, targeted covalent modification of nucleophilic residues like cysteine within or near a binding pocket. Subsequent activation of the benzophenone group with UV light initiates a second, indiscriminate crosslinking event to nearby amino acids, providing a more detailed snapshot of the binding site.
Performance Comparison of Photoaffinity Probes
The selection of a photoaffinity probe is a critical decision that impacts the efficiency, specificity, and interpretability of binding site validation experiments. The three most common classes of photoactivatable moieties are benzophenones (as in 5N2B), diazirines, and aryl azides. Each possesses distinct photochemical properties, advantages, and disadvantages.
| Feature | Benzophenone Probes (e.g., 5N2B) | Diazirine Probes | Aryl Azide (B81097) Probes |
| Reactive Intermediate | Triplet Diradical | Carbene | Nitrene |
| Activation Wavelength | ~350-365 nm | ~350-370 nm | ~260-365 nm (can be longer with modifications) |
| Crosslinking Efficiency | Moderate to High | High, but can be quenched by water | Generally lower, but can be improved |
| Specificity | Preferential for C-H bonds | Highly reactive and non-selective | Can undergo rearrangements leading to lower specificity |
| Chemical Stability | High | Generally stable, but can be less stable than benzophenones | Stable in the dark, but can be reduced by thiols |
| Steric Hindrance | Larger, bulkier structure | Small, minimally perturbing | Small |
| Irradiation Time | Typically longer | Shorter | Variable, can be long at higher wavelengths |
| Off-Target Labeling | Can occur with longer irradiation | Lower due to short-lived reactive species | Can be significant due to longer-lived intermediates |
Quantitative Comparison:
A study comparing benzophenone- and diazirine-based probes for identifying histone modification 'readers' provided the following insights:
| Probe Type | Relative Labeling Efficiency (vs. Benzophenone) | Required UV Irradiation Time | Non-Specific Labeling |
| Benzophenone | 1.0 | 60 min | Higher |
| Diazirine | 1.5 - 2.0 | 20 min | Lower |
These data suggest that diazirine-based probes can offer higher labeling efficiency with shorter irradiation times, potentially reducing non-specific background. However, the choice of probe will always be target-dependent. For instance, in some cases, the longer-lived reactive species of benzophenones may be advantageous for capturing weaker or more transient interactions. Aryl azides, while generally having lower crosslinking yields, have been shown to achieve high photoattachment efficiency in specific applications, such as with a progesterone (B1679170) receptor probe[1].
Experimental Protocols
Protocol for Validating Binding Sites using a this compound (5N2B)-based Probe
This protocol outlines a general workflow for a two-step affinity and photoaffinity labeling experiment.
1. Probe Incubation (Affinity Labeling): a. Prepare the target protein in a suitable, non-nucleophilic buffer (e.g., HEPES or phosphate (B84403) buffer). b. Add the 5N2B-containing probe to the protein solution at a desired final concentration (typically in the low micromolar range). c. Incubate the mixture in the dark at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to allow for specific covalent modification by the bromoacetamido group. This time should be optimized for each target. d. Include control samples, such as a no-probe control and a competition control where the protein is pre-incubated with an excess of a non-crosslinking parent compound to demonstrate specific binding.
2. Removal of Unbound Probe: a. Remove excess, unbound probe by methods such as dialysis, size-exclusion chromatography, or centrifugal filtration. This step is crucial to minimize non-specific crosslinking in the subsequent step.
3. UV Irradiation (Photoaffinity Labeling): a. Place the sample in a suitable UV-transparent container (e.g., quartz cuvette or on the lid of a microfuge tube) on ice to minimize heat-induced protein degradation. b. Irradiate the sample with a long-wave UV lamp (350-365 nm) at a fixed distance. c. The optimal irradiation time needs to be determined empirically but typically ranges from 15 to 60 minutes.
4. Analysis of Labeled Proteins: a. Following irradiation, the cross-linked protein can be analyzed by SDS-PAGE. b. For probes containing a reporter tag (e.g., biotin (B1667282) or a fluorescent dye), labeled proteins can be visualized directly in-gel or detected by Western blotting. c. For identification of the binding site, the labeled protein is excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry (MS). Peptides containing the cross-linked probe will exhibit a characteristic mass shift, allowing for the identification of the binding site.
General Protocol for Photoaffinity Labeling (PAL) with Diazirine or Aryl Azide Probes
This protocol provides a general workflow for single-step photoaffinity labeling.
1. Probe Incubation: a. Incubate the target protein or cell lysate with the diazirine or aryl azide-containing probe in a suitable buffer. b. As with the 5N2B protocol, include appropriate controls (no probe, competition with parent compound).
2. UV Irradiation: a. Irradiate the sample with UV light at the appropriate wavelength (typically 350-370 nm for diazirines and variable for aryl azides). b. Irradiation times are generally shorter for diazirine probes compared to benzophenone probes.
3. Post-Irradiation Processing and Analysis: a. If the probe contains a clickable handle (e.g., an alkyne or azide), perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent-alkyne).[2] b. Enrich the labeled proteins using affinity purification (e.g., streptavidin beads for biotin-tagged proteins). c. Analyze the enriched proteins by SDS-PAGE and identify the binding sites by mass spectrometry as described above.
Visualizing Workflows and Pathways
To better illustrate the experimental processes and the biological context of these studies, Graphviz diagrams are provided below.
Caption: Workflow for binding site validation using a 5N2B probe.
Caption: General workflow for photoaffinity labeling with alternatives.
Signaling Pathway Example: Rho Signaling
Photoaffinity labeling has been instrumental in dissecting complex signaling pathways. For instance, a benzophenone-based probe was used to identify a novel inhibitor of the Rho signaling pathway, which is crucial in regulating the actin cytoskeleton and is implicated in cancer.[3]
Caption: Inhibition of the Rho signaling pathway by a benzophenone probe.
References
- 1. Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Photoactivatable Crosslinkers for Researchers and Drug Development Professionals
While 5-Nitro-2-(bromoacetamido)benzophenone is documented as a chemical intermediate in the synthesis of benzodiazepines[1][2][3][4], it is not established in scientific literature as a photoactivatable crosslinker. This guide, therefore, focuses on a comparative analysis of three prevalent classes of photoactivatable crosslinkers essential for studying molecular interactions: Aryl Azides , Diazirines , and Benzophenones .
These reagents are invaluable tools in chemical biology and drug discovery for elucidating protein-protein, protein-nucleic acid, and other molecular interactions.[5] Upon activation with UV light, they form highly reactive intermediates that covalently bond to nearby molecules, thus capturing transient interactions.[6]
Performance Comparison of Major Photoactivatable Crosslinkers
The selection of a photoactivatable crosslinker is critical and depends on the specific application, the biological system under investigation, and the available equipment. The following table summarizes the key characteristics of aryl azides, diazirines, and benzophenones to aid in this selection process.
| Feature | Aryl Azides | Diazirines | Benzophenones |
| Activation Wavelength | Short-wave UV (254-275 nm) for simple phenyl azides; Long-wave UV (300-460 nm) for nitrophenyl azides.[5] | Long-wave UV (330-370 nm).[5] | Long-wave UV (~350-365 nm).[6][7] |
| Reactive Intermediate | Nitrene.[6] | Carbene.[5] | Triplet biradical.[8] |
| Reaction Mechanism | C-H and N-H insertion, addition to double bonds.[5] | Covalent bond formation with any amino acid side chain or peptide backbone.[5] | Hydrogen abstraction from C-H bonds to form a C-C covalent bond.[7] |
| Key Advantages | Relatively small size and ease of synthesis. | Smallest photoreactive group, reducing steric hindrance.[8] Higher crosslinking efficiency than aryl azides.[8] Stable in various conditions and activated by less damaging, longer wavelength UV light.[5] Carbenes are quenched by water, minimizing non-specific labeling.[6][8] | Higher crosslinking yields than aryl azides.[8] Not reactive with water, which can be an advantage in aqueous environments.[6] |
| Key Disadvantages | Simple phenyl azides require short-wave UV light which can damage biological molecules.[5] Nitrenes can undergo intramolecular rearrangement, reducing crosslinking efficiency.[5] | Lower crosslinking yields compared to benzophenones due to quenching by water.[8] | Larger and more hydrophobic, which can lead to non-specific hydrophobic interactions and autofluorescence.[9] Can induce chain scission in polymers at certain wavelengths.[7] |
Experimental Protocols
A common application for these crosslinkers is in photo-affinity labeling (PAL) to identify the binding partners of a small molecule or to map interaction sites within a protein complex.
General Protocol for Photo-Affinity Labeling
This protocol outlines a general workflow for a pull-down experiment using a heterobifunctional photoactivatable crosslinker containing a reporter tag (e.g., biotin).
1. Probe Synthesis and Preparation:
-
Synthesize a photoaffinity probe by conjugating the photoactivatable crosslinker to the ligand of interest.
-
The probe should also contain a reporter tag (e.g., biotin) for later enrichment.
-
Dissolve the photoaffinity probe in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
2. Binding to Target:
-
Incubate the photoaffinity probe with the cell lysate or purified protein sample in the dark to allow for non-covalent binding to the target protein.
-
Perform a control experiment with an excess of the unlabeled ligand to compete for binding and identify specific interactions.
3. Photo-Crosslinking:
-
Expose the samples to UV light at the appropriate wavelength for the chosen photoactivatable group (see table above).
-
The irradiation time should be optimized to maximize crosslinking efficiency while minimizing sample damage. A typical setup involves placing the sample on ice at a close distance to a UV lamp.[10]
4. Enrichment of Crosslinked Complexes:
-
If a biotin (B1667282) tag was used, add streptavidin-coated beads to the sample to capture the biotinylated probe-protein complexes.
-
Incubate to allow for binding between the biotin tag and the streptavidin beads.
5. Washing and Elution:
-
Wash the beads several times with an appropriate buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
6. Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or western blotting.
-
For protein identification, the protein bands can be excised from the gel, digested (e.g., with trypsin), and analyzed by mass spectrometry.
Visualizing Workflows and Pathways
Diagrams are crucial for understanding the complex processes involved in photo-crosslinking experiments and the biological pathways they are used to investigate.
Caption: Experimental workflow for photo-affinity labeling.
Caption: GPCR signaling pathway with potential crosslinking.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Photo-Crosslinkers: Benzophenone's Advantages Over Aryl Azides and Diazirines
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical biology and drug discovery, photo-crosslinkers are indispensable for capturing and identifying molecular interactions within their native biological environments. By forming covalent bonds upon light activation, these reagents provide a "snapshot" of transient or weak interactions that are crucial for understanding biological processes and mechanisms of drug action. Among the most prominent classes of photoactivatable moieties are benzophenones, aryl azides, and diazirines. This guide offers an objective comparison, supported by experimental data, highlighting the distinct advantages of benzophenone-based crosslinkers.
Mechanism of Action: A Tale of Three Intermediates
The primary distinction between these photo-crosslinkers lies in the reactive species they generate upon UV irradiation. Each intermediate possesses unique reactivity, lifetime, and selectivity, which dictates its performance in a biological setting.
-
Benzophenone (B1666685) (BP): Activated by UV light in the 350-365 nm range, the benzophenone moiety transitions from its ground state to a singlet state, which rapidly converts to a more stable triplet diradical.[1] This triplet state is the workhorse of the crosslinking reaction, abstracting a hydrogen atom from a nearby C-H bond to create a pair of radicals that combine to form a stable carbon-carbon covalent bond.[1][2] A key advantage of this mechanism is the reversibility of the excited triplet state; if a suitable hydrogen donor is not immediately available, the benzophenone can return to its ground state and be re-excited, increasing the probability of a successful crosslinking event.[1][3] Furthermore, the excited benzophenone is notably unreactive with water, a critical feature for experiments in aqueous biological systems.[1][4]
-
Aryl Azide: Upon exposure to UV light (typically 250-370 nm), aryl azides release nitrogen gas (N₂) to form a highly reactive singlet nitrene.[5][6] This intermediate can insert into C-H and N-H bonds to form the desired covalent crosslink.[6] However, the singlet nitrene is short-lived and can undergo several competing reactions, including intersystem crossing to a less reactive triplet state or, significantly, ring expansion to a dehydroazepine intermediate.[6] This expanded ring is susceptible to nucleophilic attack, especially by primary amines (e.g., from Tris or glycine (B1666218) buffers), which can quench the reaction and reduce crosslinking efficiency.[6][7] Simple phenyl azides often require shorter, more biologically damaging UV wavelengths for efficient activation.[5]
-
Diazirine: These small, three-membered rings are activated by long-wave UV light (330-370 nm), leading to the irreversible elimination of N₂ and the formation of an extremely reactive carbene intermediate.[7][8] Carbenes can non-specifically insert into a wide variety of bonds, including C-H and N-H.[8] A potential complication is the light-induced isomerization of the diazirine to a linear diazo intermediate, which is more stable and can diffuse away from the initial binding site before losing nitrogen to form the carbene, potentially leading to a larger labeling radius.[8][9] While highly reactive, carbenes are readily quenched by water, which can significantly lower crosslinking yields in aqueous environments.[2][10]
Caption: Photochemical activation mechanisms of Benzophenone, Aryl Azide, and Diazirine.
Performance Comparison: Quantitative and Qualitative Insights
The distinct chemistries of these crosslinkers lead to significant differences in their experimental performance. Benzophenone often emerges as a robust and reliable choice for many biological applications due to its stability and efficiency in aqueous environments.
| Feature | Benzophenone | Aryl Azide | Diazirine |
| Activation Wavelength | ~350-365 nm[1] | ~250-370 nm (substituent dependent)[5][6] | ~330-370 nm[7] |
| Reactive Intermediate | Triplet Diradical[1] | Nitrene (Singlet/Triplet)[6] | Carbene[11] |
| Intermediate Lifetime | Nanoseconds (effective) | Picoseconds (Singlet) | Picoseconds[2][10] |
| Reaction Type | C-H Abstraction[2] | C-H / N-H Insertion, Additions | Broad Insertion (C-H, N-H, etc.)[8] |
| Reactivity with Water | Inert[4] | Low | High (easily quenched)[2] |
| Crosslinking Efficiency | Moderate to High[3] | Generally Low (<30%)[12][13] | Very Low (in aqueous buffer)[2][10] |
| Chemical Stability | High[2] | Moderate (sensitive to reducing agents)[5] | High (stable to acid/base)[11] |
| Size/Steric Hindrance | Large/Bulky[14] | Moderate | Very Small[11] |
| Common Side Reactions | Photosensitization (long irradiation) | Ring Expansion, Reaction with Amines[6] | Isomerization to Diazo Compound[8][9] |
| Key Advantage | High efficiency in water, stable [2] | Can be incorporated via metabolic labeling[13] | Minimal size, high spatial resolution [11][14] |
The Benzophenone Advantage: A Deeper Dive
Based on the comparative data, benzophenone photo-crosslinkers offer several key advantages for researchers.
-
Superior Stability and Reusability: Benzophenones exhibit high metabolic stability and are inert to a wide range of chemical conditions, making them easy to incorporate into complex probes.[2] The ability of the excited triplet state to relax back to the ground state if no reaction occurs allows for repeated photo-excitation, which can significantly increase the overall crosslinking yield.[3]
-
High Efficiency in Aqueous Systems: The non-reactivity of the excited benzophenone diradical with water is a paramount advantage.[2] In contrast, the carbene generated from diazirines is rapidly quenched by water molecules, leading to very low crosslinking yields in typical biological buffers.[2][10] This makes benzophenone a more efficient and reliable choice for studying interactions in cell lysates, in living cells, or with purified proteins in aqueous solution.
-
Biocompatible Activation Wavelength: Activation occurs at longer UV wavelengths (350-365 nm), which are less damaging to proteins, nucleic acids, and other endogenous chromophores compared to the shorter wavelengths (<300 nm) that may be required for some aryl azides.[2][5] This minimizes off-target damage and helps preserve the integrity of the biological system under investigation.
-
Versatile Reactivity: The triplet diradical preferentially abstracts hydrogen atoms from C-H bonds, a ubiquitous target in proteins, lipids, and other biomolecules.[2] This allows for the potential labeling of virtually all amino acid side chains, providing broad coverage for interaction mapping.[2]
Experimental Protocols: A General Workflow
Successful photo-crosslinking experiments rely on carefully optimized protocols. While specific conditions must be tailored to the system under study, a general workflow can be outlined.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
validation of protein-protein interactions using 5-Nitro-2-(bromoacetamido)benzophenone
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and the validation of these interactions is a critical step in molecular biology research. While a vast array of techniques exists for this purpose, this guide provides a comparative overview of several widely adopted and robust methods. The specific compound 5-Nitro-2-(bromoacetamido)benzophenone is not extensively documented in peer-reviewed literature as a mainstream reagent for PPI validation. Therefore, this guide will focus on established, alternative methodologies that offer reliable and reproducible results. We will delve into the principles, experimental protocols, and comparative performance of Co-immunoprecipitation (Co-IP), Pull-Down Assays, Yeast Two-Hybrid (Y2H), Surface Plasmon Resonance (SPR), and Proximity Ligation Assay (PLA).
Comparative Analysis of PPI Validation Methods
The choice of method for validating PPIs depends on various factors, including the nature of the proteins, the required sensitivity, and the desired throughput. The following table summarizes the key quantitative and qualitative parameters of the discussed techniques.
| Feature | Co-immunoprecipitation (Co-IP) | Pull-Down Assay | Yeast Two-Hybrid (Y2H) | Surface Plasmon Resonance (SPR) | Proximity Ligation Assay (PLA) |
| Interaction Type | Qualitative/Semi-quantitative | Qualitative/Semi-quantitative | Qualitative (Binary) | Quantitative (Kinetics) | In situ visualization |
| Environment | Endogenous (in vivo/in vitro) | In vitro | In vivo (Yeast nucleus) | In vitro | In situ (Fixed cells/tissues) |
| Throughput | Low to medium | Low to medium | High | Low to medium | Medium |
| Sensitivity | Nanomolar to picomolar | Nanomolar | Micromolar | Nanomolar to picomolar | Single-molecule detection |
| Affinity Range | Detects stable interactions | Detects stable to transient interactions | Detects relatively stable interactions | Broad (pM to mM) | Detects close proximity (<40 nm) |
| Direct/Indirect | Can detect indirect interactions | Can detect indirect interactions | Detects direct interactions | Detects direct interactions | Detects close proximity |
| Instrumentation | Standard lab equipment, Western blot setup | Standard lab equipment | Yeast genetics expertise, specific strains | SPR instrument | Fluorescence microscope |
Experimental Protocols and Workflows
Co-immunoprecipitation (Co-IP)
Co-IP is a powerful technique used to identify and validate in vivo protein-protein interactions. The principle involves using an antibody to specifically precipitate a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").
Experimental Protocol:
-
Cell Lysis: Harvest cells and lyse them using a non-denaturing lysis buffer to maintain protein interactions.
-
Pre-clearing: Incubate the lysate with beads (e.g., Protein A/G-agarose) to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody specific to the bait protein to the pre-cleared lysate and incubate to allow antibody-antigen binding.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-antigen complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody specific to the prey protein.
Pull-Down Assay
The pull-down assay is an in vitro method used to detect physical interactions between two or more proteins. It utilizes a purified, tagged "bait" protein that is immobilized on beads to capture its interacting "prey" protein(s) from a cell lysate.
Experimental Protocol:
-
Bait Protein Immobilization: Incubate a purified, tagged (e.g., GST-tagged, His-tagged) bait protein with affinity beads (e.g., glutathione-agarose for GST tags, Ni-NTA agarose (B213101) for His tags).
-
Preparation of Prey: Prepare a cell lysate containing the potential prey protein(s).
-
Binding: Incubate the immobilized bait protein with the cell lysate to allow for the interaction between the bait and prey.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bait-prey complexes from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the prey protein.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a genetic method used to discover binary protein-protein interactions in vivo within the nucleus of yeast. It relies on the reconstitution of a functional transcription factor (e.g., GAL4) when the bait and prey proteins interact.
Experimental Protocol:
-
Vector Construction: Clone the bait protein DNA sequence into a vector containing the DNA-binding domain (DBD) of a transcription factor. Clone the prey protein DNA sequence into a vector containing the activation domain (AD) of the same transcription factor.
-
Yeast Transformation: Co-transform a suitable yeast strain with both the bait and prey plasmids.
-
Selection: Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine).
-
Interaction Confirmation: If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor. This drives the expression of a reporter gene, allowing the yeast to grow on the selective medium.
-
Reporter Gene Assay: Further confirm the interaction by assaying for the expression of another reporter gene (e.g., LacZ, which results in a blue color in the presence of X-gal).
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical technique for quantifying biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip to determine the association and dissociation rates of two molecules.
Experimental Protocol:
-
Ligand Immobilization: Covalently immobilize one protein (the ligand) onto the surface of a sensor chip.
-
Analyte Injection: Flow a solution containing the other protein (the analyte) over the sensor surface.
-
Association Phase: Monitor the binding of the analyte to the immobilized ligand in real-time, which causes an increase in the SPR signal.
-
Dissociation Phase: Replace the analyte solution with a buffer and monitor the dissociation of the analyte from the ligand, which results in a decrease in the SPR signal.
-
Data Analysis: Fit the association and dissociation curves to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Proximity Ligation Assay (PLA)
PLA is an immunoassay technique that allows for the in situ detection of protein-protein interactions with high specificity and sensitivity. When two proteins are in close proximity (<40 nm), oligonucleotide-linked secondary antibodies (PLA probes) can be ligated to form a circular DNA template, which is then amplified and detected via fluorescence.
Experimental Protocol:
-
Sample Preparation: Fix and permeabilize cells or tissue sections.
-
Primary Antibody Incubation: Incubate the sample with two primary antibodies raised in different species, specific to the two proteins of interest.
-
PLA Probe Incubation: Add secondary antibodies conjugated with unique oligonucleotides (PLA probes) that bind to the primary antibodies.
-
Ligation: If the proteins are in close proximity, the oligonucleotides on the PLA probes are close enough to be ligated into a circular DNA molecule by a ligase.
-
Amplification: A DNA polymerase amplifies the circular DNA template via rolling circle amplification.
-
Detection: The amplified DNA product is detected using fluorescently labeled oligonucleotides.
-
Microscopy: Visualize the fluorescent signals as distinct spots, where each spot represents a single PPI event.
Conclusion
The validation of protein-protein interactions is a cornerstone of modern biological research. While novel chemical probes are continuously being developed, a thorough understanding and proficient application of established methods such as Co-IP, Pull-Down assays, Y2H, SPR, and PLA are essential for generating high-confidence data. Each method offers distinct advantages and is suited to answering different biological questions. A multi-faceted approach, employing at least two orthogonal methods, is often recommended to robustly validate a putative protein-protein interaction. This guide provides a foundational framework for researchers to select the most appropriate technique for their specific research needs and to design and execute their experiments effectively.
A Researcher's Guide to Cross-Validation of Mass Spectrometry Data from Benzophenone Labeling
In the landscape of chemical biology and drug discovery, the precise identification of protein-protein interactions is paramount to unraveling complex cellular processes and developing targeted therapeutics. Benzophenone-based photo-cross-linking coupled with mass spectrometry has emerged as a powerful technique for capturing both stable and transient protein interactions in their native cellular environment. This guide provides an objective comparison of benzophenone (B1666685) labeling with alternative methods, supported by experimental data, and outlines detailed protocols for the robust validation of mass spectrometry data.
Performance Comparison of Cross-Linking Chemistries
The choice of cross-linking reagent is critical and significantly impacts the number and type of identified protein interactions. Here, we compare the performance of a heterobifunctional benzophenone cross-linker, sulfo-SBP, with a diazirine-based cross-linker (sulfo-SDA) and traditional N-hydroxysuccinimide (NHS) ester-based cross-linkers.
| Feature | Benzophenone (sulfo-SBP) | Diazirine (sulfo-SDA) | NHS-Ester (e.g., DSS, BS3) |
| Reactive Species | Triplet diradical | Carbene | Amine-reactive esters |
| Activation | UV light (350-365 nm)[1] | UV light (330-370 nm)[1] | Spontaneous reaction at alkaline pH |
| Reactivity | Inserts into C-H bonds[1] | Inserts into C-H and N-H bonds | Reacts with primary amines (lysine, N-termini)[2] |
| Specificity | Less specific, broader coverage | Less specific, broader coverage | Specific to primary amines |
| Cross-Linking Efficiency | Moderate | High | Variable, dependent on lysine (B10760008) availability |
| Identified Cross-Links (HSA) | 173 unique residue pairs[3] | 792 unique residue pairs[3] | ~41 unique residue pairs (0.07 links/residue)[4] |
| Advantages | Stable, can be repeatedly excited, not quenched by water[1][5] | Highly reactive, small size | No UV activation required, well-established protocols |
| Disadvantages | Lower cross-linking density compared to diazirines[3] | Can be quenched by water, may form unreactive isomers[1][5] | Limited to lysine-rich regions, may miss interactions |
Experimental Protocols
Rigorous experimental design is essential for obtaining high-quality, reproducible data. Below are detailed protocols for benzophenone photo-cross-linking and subsequent validation by co-immunoprecipitation.
Benzophenone Photo-Cross-Linking Mass Spectrometry
This protocol is adapted from a study comparing sulfo-SBP and sulfo-SDA cross-linkers on Human Serum Albumin (HSA).[4][6]
1. Cross-Linking Reaction:
-
Prepare the protein sample (e.g., 15 µg of HSA at 0.75 mg/mL) in a suitable cross-linking buffer (e.g., 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl2, pH 7.8).
-
Add the sulfo-SBP cross-linker to the protein sample at various cross-linker-to-protein weight-to-weight ratios (e.g., 0.187:1 to 2:1).
-
Incubate the mixture to allow the sulfo-NHS ester to react with primary amines on the protein.
-
Photo-activate the benzophenone moiety by exposing the sample to UV light at 365 nm for a defined period (e.g., 25 or 50 minutes).
2. Sample Preparation for Mass Spectrometry:
-
Separate the cross-linked proteins by SDS-PAGE.
-
Excise the protein band of interest (e.g., monomeric HSA).
-
Perform in-gel reduction with 20 mM DTT and alkylation with 55 mM iodoacetamide.
-
Digest the protein with trypsin according to standard protocols.
-
Desalt the resulting peptide mixture using C18 StageTips.
3. Mass Spectrometry Analysis:
-
Analyze the desalted peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Employ a "high-high" acquisition strategy, with both precursor and fragment ions detected at high resolution.
-
Use a data-dependent acquisition method to select precursor ions for fragmentation.
4. Data Analysis:
-
Use a specialized software suite (e.g., MeroX, pLink, xiFDR) for the identification of cross-linked peptides.[3][7][8]
-
Perform a target-decoy database search to estimate the false discovery rate (FDR).[2][9][10]
-
Filter the identified cross-links to a predefined FDR (e.g., 5%).
Co-Immunoprecipitation (Co-IP) for Validation
This protocol provides a general framework for validating a protein-protein interaction (Protein X and Protein Y) identified by mass spectrometry.
1. Cell Lysis:
-
Harvest cells expressing the protein of interest and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice to ensure complete lysis.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., Protein X) or an isotype control IgG.
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads several times with wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using a low-pH elution buffer (e.g., glycine-HCl) or by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the "prey" protein (Protein Y) to confirm its presence in the immunoprecipitated complex.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
Mandatory Visualizations
Experimental Workflow for Benzophenone Cross-Linking MS
Caption: Workflow for identifying protein interactions using benzophenone cross-linking mass spectrometry.
Computational Validation Workflow for Cross-Linking Data
Caption: A hierarchical workflow for the computational validation of cross-linking mass spectrometry data.
Benzophenone Labeling in the Ras Signaling Pathway
A study by Kyro et al. utilized a benzophenone-containing peptide substrate to probe the active site of Ras converting enzyme 1 (Rce1), a key enzyme in the post-translational modification of Ras proteins.[11][12] This demonstrates the utility of benzophenone labeling in dissecting specific interactions within a signaling pathway.
Caption: Benzophenone labeling elucidates the interaction between a Ras substrate and Rce1 enzyme.
References
- 1. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. False discovery rate estimation for cross-linked peptides identified by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pull Down Assay Technical - Profacgen [profacgen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GitHub - lutzfischer/xiFDR: Generic FDR-Calculation for cross-linked PSMs and resulting peptide pairs, links and protein pairs [github.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. False discovery rate estimation and heterobifunctional cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photoaffinity Labeling of Ras Converting Enzyme 1 (Rce1p) using a Benzophenone-Containing Peptide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity labeling of Ras converting enzyme 1 (Rce1p) using a benzophenone-containing peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Protein Labeling: A Comparative Analysis of Cysteine-Reactive Photoaffinity Probes and Alternative Strategies
For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is a critical technique for elucidating protein function, identifying drug targets, and developing novel therapeutics. Among the diverse array of labeling reagents, those combining site-specific reactivity with photo-inducible crosslinking offer unique advantages. This guide provides a quantitative comparison of a representative cysteine-reactive photoaffinity probe, 5-Nitro-2-(bromoacetamido)benzophenone, with other widely used protein labeling methodologies. We present detailed experimental protocols, comparative data, and visual workflows to inform the selection of the optimal strategy for your research needs.
Introduction to Protein Labeling Strategies
The ability to selectively tag proteins provides a powerful handle for their detection, enrichment, and quantitative analysis within complex biological systems. Methodologies for protein labeling can be broadly categorized based on their reaction chemistry and application. This guide will focus on the comparison of a bifunctional labeling strategy, exemplified by this compound, against established chemical labeling techniques.
This compound possesses two key functional moieties:
-
Bromoacetamide Group: This group acts as a reactive handle that specifically targets the thiol group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond. This allows for site-specific labeling of proteins.
-
Benzophenone (B1666685) Group: Upon exposure to UV light (typically around 350-365 nm), the benzophenone moiety forms a reactive triplet diradical.[1][2] This highly reactive species can then covalently crosslink with adjacent molecules, including interacting proteins, capturing both stable and transient protein-protein interactions.[3][4]
This dual functionality makes it a potential tool for activity-based protein profiling (ABPP) and photoaffinity labeling to identify direct binding partners and interacting proteins in a cellular context.
Comparative Analysis of Quantitative Protein Labeling Reagents
The selection of a protein labeling reagent is dictated by the specific research question, the nature of the target protein, and the desired downstream analytical method. Here, we compare the hypothetical performance of this compound with other prevalent labeling strategies.
| Feature | This compound (Hypothetical) | Isobaric Tags (e.g., TMT, iTRAQ) | Metabolic Labeling (e.g., SILAC, AHA) |
| Target Residue(s) | Cysteine | Primary amines (Lysine, N-terminus) | All newly synthesized proteins (incorporation of labeled amino acids) |
| Specificity | High for exposed cysteines | Moderate (targets all primary amines) | High for newly synthesized proteome |
| Multiplexing Capability | Limited (typically single condition) | High (up to 18-plex with TMTpro) | Moderate (typically 2-3 conditions) |
| Mechanism | Covalent modification of cysteine followed by UV-induced crosslinking | Covalent modification of primary amines with tags of identical mass but different reporter ions | In vivo incorporation of stable isotope-labeled amino acids |
| Quantification | Reporter ion-based (if a tag is incorporated) or label-free quantification of enriched proteins | Reporter ion intensity in MS/MS spectra | MS1 peak intensity ratios of light and heavy peptides |
| Advantages | - Captures protein-protein interactions.[3][4]- Site-specific labeling. | - High multiplexing capacity.[5]- Good precision and reproducibility.[6][7] | - In vivo labeling reflects cellular dynamics.[8]- High accuracy.[6][7] |
| Disadvantages | - Requires UV activation which can potentially damage proteins.[1]- Benzophenone is a bulky group which may perturb protein function.[1] | - Can lead to ratio compression.[5]- Does not provide information on protein interactions. | - Not applicable to all organisms/cell types.- Can be expensive and time-consuming. |
Experimental Protocols
Protocol 1: Labeling and Enrichment of Cysteine-Containing Proteins using this compound
This protocol describes a hypothetical workflow for the enrichment and identification of proteins labeled with this compound.
Materials:
-
Protein sample (e.g., cell lysate)
-
This compound
-
Reduction buffer (e.g., 50 mM Tris-HCl, 5 mM TCEP, pH 7.5)
-
Labeling buffer (e.g., PBS, pH 7.2)
-
Quenching solution (e.g., 10 mM DTT)
-
UV crosslinker (365 nm)
-
Affinity purification resin (if a biotin (B1667282) tag is incorporated into the probe)
-
Mass spectrometer
Procedure:
-
Protein Preparation: Reduce disulfide bonds in the protein sample by incubation with reduction buffer for 1 hour at 37°C to expose cysteine residues.
-
Buffer Exchange: Remove the reducing agent using a desalting column equilibrated with labeling buffer.
-
Labeling Reaction: Add a 10-fold molar excess of this compound to the protein solution. Incubate for 2 hours at room temperature with gentle agitation.
-
Quenching: Stop the reaction by adding quenching solution to a final concentration of 10 mM.
-
UV Crosslinking: Irradiate the sample with UV light (365 nm) for 15-30 minutes on ice to induce photo-crosslinking.
-
Enrichment (Optional): If the probe contains an affinity tag (e.g., biotin), enrich the labeled proteins using the appropriate affinity resin.
-
Sample Preparation for Mass Spectrometry: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and desalt the peptides for mass spectrometry analysis.
-
Data Analysis: Identify the labeled proteins and their interacting partners by mass spectrometry. Quantitative analysis can be performed using label-free methods or by incorporating isotopic labels.
Protocol 2: Quantitative Proteomics using Isobaric Tagging (e.g., TMT)
This protocol outlines a general workflow for quantitative proteomics using tandem mass tags (TMT).
Materials:
-
Protein samples (up to 18 samples for TMTpro)
-
Lysis buffer
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin
-
TMT labeling reagents
-
Quenching solution (e.g., hydroxylamine)
-
Mass spectrometer
Procedure:
-
Protein Extraction and Digestion: Lyse cells or tissues, reduce and alkylate the proteins, and digest them into peptides using trypsin.
-
TMT Labeling: Label the peptides from each sample with a different TMT reagent according to the manufacturer's instructions.
-
Quenching: Quench the labeling reaction with hydroxylamine.
-
Sample Pooling: Combine the labeled peptide samples in equal amounts.
-
Fractionation (Optional): For complex samples, fractionate the pooled peptides using techniques like high-pH reversed-phase chromatography.
-
Mass Spectrometry Analysis: Analyze the peptide fractions by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different samples based on the intensity of the TMT reporter ions in the MS/MS spectra.
Visualizing the Workflow
Signaling Pathway Illustration
The identification of protein-protein interactions through photo-crosslinking can help to elucidate signaling pathways. The following diagram illustrates a generic signaling cascade that could be investigated using these techniques.
Conclusion
The quantitative analysis of protein labeling provides invaluable insights into cellular processes and is a cornerstone of modern biological research and drug development. While this compound represents a promising, albeit less characterized, tool for cysteine-specific photoaffinity labeling, its true utility can only be assessed through rigorous experimental validation. This guide provides a framework for comparing such novel reagents against established methods like isobaric tagging and metabolic labeling. The choice of the most appropriate technique will ultimately depend on the specific biological question being addressed, with each method offering a unique set of advantages and limitations. By carefully considering these factors and utilizing detailed experimental protocols, researchers can effectively harness the power of quantitative protein labeling to advance their scientific discoveries.
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. | Semantic Scholar [semanticscholar.org]
- 8. Quantitative analysis of newly synthesized proteins | Springer Nature Experiments [experiments.springernature.com]
Mastering Specificity: A Guide to Control Experiments for Photoaffinity Labeling with 5-Nitro-2-(bromoacetamido)benzophenone
For researchers engaged in drug discovery and target identification, photoaffinity labeling (PAL) is a powerful technique to covalently capture and identify the cellular targets of small molecules. The reagent 5-Nitro-2-(bromoacetamido)benzophenone is a bifunctional linker; the bromoacetamido group allows for conjugation to a ligand of interest, while the benzophenone (B1666685) moiety serves as a photoactivatable crosslinker. Upon irradiation with UV light, the benzophenone forms a reactive triplet diradical that can covalently bind to interacting proteins.[1][2][3]
However, the utility of this technique is critically dependent on distinguishing specific, biologically relevant interactions from non-specific background binding. This guide provides a comprehensive overview of the essential control experiments required to validate the results of a photoaffinity labeling study using a this compound-derived probe. We also present a comparison with alternative photoreactive groups and provide detailed experimental protocols.
The Importance of Rigorous Controls
To confidently identify true binding partners of a small molecule, a series of control experiments must be performed. These controls are designed to eliminate false positives arising from non-specific interactions with the photoaffinity probe or the experimental procedure itself.
The key control experiments include:
-
No UV Irradiation Control: This is the most fundamental control to assess for any covalent labeling that occurs in the absence of photoactivation. Any signal detected in this condition is considered non-specific.
-
No Photoaffinity Probe Control: This control accounts for any background signal from the detection reagents (e.g., antibodies, streptavidin) in the absence of the probe.
-
Competition Experiment: This is a critical experiment to demonstrate the specificity of the probe for a particular binding site.[1] By pre-incubating the sample with an excess of the unmodified, parent compound (the "competitor"), specific binding of the photoaffinity probe to its target should be diminished in a dose-dependent manner.[1]
-
Inactive Compound Control: If available, an analogue of the parent compound that is known to be biologically inactive should be used as a competitor. This control helps to ensure that the observed competition is due to binding at the specific site of action and not some general, non-specific interaction.
-
Probe-Only Control: A probe consisting of the this compound core and any reporter tags (e.g., biotin (B1667282), fluorophore), but lacking the specific targeting ligand, can be used to identify proteins that non-specifically interact with the linker and tag.
Comparing Photoreactive Groups
While benzophenones are widely used due to their relative stability and activation by longer wavelength UV light (350-365 nm), which minimizes protein damage, other photoreactive groups are also available.[1][2][4]
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Advantages | Key Disadvantages |
| Benzophenone | 350-365 nm | Diradical | Relatively stable, less protein damage, can be repeatedly excited.[4] | Bulky, may require longer irradiation times, can act as a photosensitizer.[1][4] |
| Aryl Azide | < 300 nm | Nitrene | Small size, synthetically accessible.[1] | Shorter wavelength can damage proteins, potential for rearrangement to less reactive species. |
| Diazirine | ~350 nm | Carbene | Small size, highly reactive, short irradiation times.[1][4] | Can be less stable than benzophenones. |
Experimental Protocols
Here, we provide detailed protocols for key experiments in a photoaffinity labeling workflow using a hypothetical probe, "Probe-X," derived from this compound and conjugated to a ligand of interest and a reporter tag (e.g., biotin for pulldown or a fluorophore for in-gel detection).
Protocol 1: In-Cell Photoaffinity Labeling and Competition Assay
This protocol describes the labeling of target proteins in living cells.
-
Cell Culture: Plate cells of interest (e.g., HeLa cells) in a suitable format (e.g., 6-well plates) and grow to 80-90% confluency.
-
Pre-treatment with Competitor: For competition samples, pre-incubate the cells with a 50-100 fold molar excess of the unmodified parent compound for 1 hour at 37°C. For control wells, add vehicle (e.g., DMSO).
-
Probe Incubation: Add Probe-X to all wells at a final concentration of 1-10 µM and incubate for 1 hour at 37°C.
-
UV Irradiation: Wash the cells twice with ice-cold PBS. Place the plate on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The "No UV" control plate should be kept in the dark on ice for the same duration.
-
Cell Lysis: After irradiation, wash the cells again with ice-cold PBS and then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Downstream Analysis: The protein lysates are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence imaging or Western blotting/streptavidin blotting.
Protocol 2: In-Gel Fluorescence Detection and Quantification
This protocol is for the visualization and quantification of labeled proteins directly in the gel.
-
SDS-PAGE: Separate the protein lysates from Protocol 1 on a polyacrylamide gel.
-
In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently tagged proteins directly in the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths.[5][6]
-
Quantification: Quantify the band intensities using densitometry software. The intensity of the bands in the experimental lane should be compared to the control lanes.
Protocol 3: Quantitative Mass Spectrometry using SILAC
For unbiased, proteome-wide identification of targets, a quantitative mass spectrometry approach such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed.[7][8][9][10]
-
SILAC Labeling: Culture two populations of cells, one in "light" medium and one in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).
-
Experimental Treatment: Treat the "light" cells with the competitor compound and the "heavy" cells with vehicle, followed by incubation with Probe-X for both populations.
-
UV Irradiation and Lysis: Perform UV irradiation and cell lysis as described in Protocol 1.
-
Sample Pooling and Processing: Combine equal amounts of protein from the "light" and "heavy" cell lysates. The combined lysate is then processed for mass spectrometry (e.g., protein digestion, peptide fractionation).
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Specific targets of Probe-X will be identified as proteins with a high heavy/light ratio, indicating that their labeling was competed off by the parent compound.
Data Presentation
The following tables present illustrative data from a hypothetical photoaffinity labeling experiment with "Probe-X" to demonstrate the expected outcomes of the control experiments.
Table 1: In-Gel Fluorescence Quantification of Target Protein Labeling
| Condition | Probe-X (10 µM) | UV (365 nm) | Competitor (1 mM) | Normalized Fluorescence Intensity (Arbitrary Units) |
| Experimental | + | + | - | 100 ± 8.5 |
| No UV Control | + | - | - | 5 ± 1.2 |
| No Probe Control | - | + | - | 2 ± 0.5 |
| Competition | + | + | + | 15 ± 3.1 |
Table 2: SILAC Mass Spectrometry Results for Potential Target Proteins
| Protein ID | Gene Name | Heavy/Light (H/L) Ratio | -log10(p-value) | Notes |
| P12345 | TGT1 | 8.5 | 4.2 | Potential Target: High H/L ratio indicates specific competition. |
| Q67890 | ABN1 | 1.1 | 0.5 | Non-specific Binder: H/L ratio close to 1. |
| P98765 | ABN2 | 0.9 | 0.3 | Non-specific Binder: H/L ratio close to 1. |
| O12345 | TGT2 | 6.2 | 3.8 | Potential Target: High H/L ratio indicates specific competition. |
Visualizing the Workflow and Logic
To further clarify the experimental design and the logic of control experiments, the following diagrams are provided.
By implementing these control experiments and utilizing appropriate analytical techniques, researchers can confidently identify and validate the specific protein targets of their small molecule probes, paving the way for a deeper understanding of their mechanisms of action.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. SILAC Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
The Nitro Group's Impact on Benzophenone Photoreactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate ways in which functional groups modify the photochemical behavior of a parent molecule is paramount. This guide provides a detailed comparison of the photoreactivity of benzophenone (B1666685) and its nitro-substituted derivative, 4-nitrobenzophenone (B109985). By examining their photophysical properties and reaction mechanisms, we aim to elucidate the profound influence of the electron-withdrawing nitro group.
The photoreduction of benzophenone to benzopinacol (B1666686) is a classic photochemical reaction, renowned for its high efficiency. This process is initiated by the photo-excitation of benzophenone to its triplet state, which then abstracts a hydrogen atom from a suitable donor, such as an alcohol. The introduction of a nitro group, a potent electron-withdrawing moiety, is anticipated to significantly alter this reactivity. Theoretical studies suggest that electron-withdrawing groups can increase the electron affinity of benzophenone, which would likely affect the kinetics and mechanism of photoreduction.
Comparative Photophysical and Photoreduction Data
| Parameter | Benzophenone | 4-Nitrobenzophenone | Significance of the Nitro Group's Influence |
| Triplet Quantum Yield (Φ_T) | ≈ 1.0 | Data not available | The high efficiency of intersystem crossing in benzophenone is well-established. The nitro group, being a heavy atom, could potentially influence the rate of intersystem crossing, but experimental data is needed for a definitive comparison. |
| Triplet State Lifetime (τ_T) | Varies with solvent (µs to ms) | Data not available | The lifetime of the reactive triplet state is crucial for determining the efficiency of bimolecular reactions like hydrogen abstraction. The electron-withdrawing nature of the nitro group is expected to affect the electronic structure of the triplet state and thus its lifetime. |
| Photoreduction Quantum Yield (Φ_R) in Isopropanol (B130326) | Can approach 2.0[1] | Data not available | The remarkably high quantum yield for benzophenone is due to a chain reaction mechanism. The nitro group is expected to significantly lower this value due to its influence on the reactivity of the intermediate radicals and potentially opening alternative reaction pathways. |
Unraveling the Reaction Mechanisms
The photoreduction of benzophenone in a hydrogen-donating solvent like isopropanol proceeds through a well-understood radical mechanism. In contrast, the presence of a nitro group in 4-nitrobenzophenone introduces the possibility of alternative reaction pathways, such as intramolecular hydrogen abstraction or photofragmentation, which can compete with the canonical photoreduction process.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the established photoreduction pathway for benzophenone and the potential competing pathways for 4-nitrobenzophenone.
Experimental Protocols
To empirically determine and compare the photoreactivity of benzophenone and 4-nitrobenzophenone, a combination of steady-state photolysis and time-resolved spectroscopy is required.
Determination of Photoreduction Quantum Yield
The quantum yield of photoreduction can be determined by irradiating a solution of the benzophenone derivative in a hydrogen-donating solvent and monitoring the disappearance of the reactant or the appearance of the product over time.
Experimental Workflow:
Measurement of Triplet State Lifetime using Laser Flash Photolysis
Transient absorption spectroscopy is a powerful technique to directly observe and measure the lifetime of the triplet excited state.
Experimental Protocol:
-
Solution Preparation: Prepare dilute solutions of benzophenone and 4-nitrobenzophenone in the desired solvent (e.g., acetonitrile (B52724) or isopropanol) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength.
-
Deoxygenation: Deoxygenate the solutions by bubbling with a gentle stream of nitrogen or argon for at least 20 minutes to prevent quenching of the triplet state by molecular oxygen.
-
Laser Flash Photolysis:
-
Excite the sample with a short pulse of laser light (the "pump" pulse), typically from a Nd:YAG laser (e.g., at 355 nm).
-
A second, broad-spectrum light source (the "probe" pulse) is passed through the sample at a variable time delay after the pump pulse.
-
The change in absorbance of the probe light is measured as a function of wavelength and time.
-
-
Data Analysis: The decay of the transient absorption signal corresponding to the triplet-triplet absorption of the benzophenone derivative is monitored at its maximum wavelength. The lifetime of the triplet state is determined by fitting the decay kinetics to an appropriate model (typically first-order).
References
A Comparative Guide to Benzophenone Crosslinkers: Unveiling Molecular Interactions
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules is paramount. Photo-crosslinkers are powerful tools in this endeavor, freezing transient interactions in time for detailed study. Among these, benzophenone-based crosslinkers have emerged as a versatile and widely used option. This guide provides an objective comparison of benzophenone (B1666685) crosslinkers with other alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal tool for your research needs.
Mechanism of Action: The Power of Light-Activated Chemistry
Benzophenone (BP) crosslinkers operate on the principle of photo-activation. Upon exposure to UV light, typically in the range of 350-365 nm, the benzophenone moiety is excited from its ground state to a more stable triplet state. This excited diradical is the reactive species that initiates the crosslinking process by abstracting a hydrogen atom from a nearby C-H bond. This creates a pair of radicals that subsequently combine to form a stable C-C covalent bond, effectively tethering the interacting molecules. A key advantage of this mechanism is its reversibility; if a suitable reaction partner is not in the immediate vicinity, the excited benzophenone can return to its ground state, allowing for repeated excitation until a productive crosslink is formed. Furthermore, photoexcited benzophenones are not reactive with water, a significant benefit for biological applications.[1]
In contrast, another popular class of photo-crosslinkers, diazirines, are activated by a similar range of UV light (330-370 nm) but generate a highly reactive and non-selective carbene intermediate. This carbene can insert into various chemical bonds, including C-H, N-H, and O-H bonds. While this can lead to higher quantum yields in some cases, the high reactivity can also result in quenching by water, potentially lowering the overall crosslinking efficiency.[1]
Performance Comparison: Benzophenone vs. Alternatives
The choice of crosslinker significantly impacts the outcome of an experiment. The following tables provide a quantitative comparison of benzophenone crosslinkers with other common alternatives.
| Feature | Benzophenone | Diazirine | Zero-Length (e.g., EDC) | NHS-Ester (e.g., DSS) |
| Activation | UV Light (350-365 nm) | UV Light (330-370 nm) | Chemical (Carbodiimide chemistry) | Chemical (pH-dependent) |
| Reactive Intermediate | Triplet Diradical | Carbene | Activated Carboxyl Group | N-hydroxysuccinimide ester |
| Reaction Type | C-H abstraction | Insertion into C-H, N-H, O-H bonds | Amide bond formation | Amide bond formation |
| Specificity | Preferential for C-H bonds | Highly reactive and non-selective | Specific for carboxyl and amine groups | Specific for primary amines (Lysine, N-terminus) |
| Spacer Arm Length | Variable (incorporated into probe) | Variable (incorporated into probe) | 0 Å | Variable (e.g., DSS: 11.4 Å) |
| Cleavability | Generally no | Generally no | No | Can be designed to be cleavable |
| Cell Permeability | Can be designed to be permeable | Can be designed to be permeable | Generally not cell-permeable | Can be designed to be permeable |
Table 1: General Comparison of Crosslinker Characteristics. This table summarizes the key features of different classes of crosslinkers.
| Crosslinker | Protein System | Number of Unique Crosslinks Identified | Reference |
| sulfo-SBP (Benzophenone) | Human Serum Albumin (HSA) | 173 | [2] |
| sulfo-SDA (Diazirine) | Human Serum Albumin (HSA) | 792 | [2] |
| DSS (NHS-Ester) | Mixture of 7 proteins | 22 | [3] |
| DSG (NHS-Ester) | Mixture of 7 proteins | 10 | [3] |
| Leiker (Trifunctional) | E. coli lysate | 3130 inter-linked lysine (B10760008) pairs | [4] |
| Leiker (Trifunctional) | C. elegans lysate | 893 inter-linked lysine pairs | [4] |
Table 2: Quantitative Comparison of Crosslinking Efficiency in Proteomics. This table presents experimental data on the number of identified crosslinks using different crosslinkers in various biological systems.
Successful Applications of Benzophenone Crosslinkers
Benzophenone crosslinkers have proven effective in a range of applications, from elucidating protein-protein interactions to creating novel biomaterials.
Mapping Protein-Protein Interactions
A primary application of benzophenone crosslinkers is in the identification and mapping of protein-protein interactions (PPIs). By incorporating a benzophenone moiety into a "bait" protein or a small molecule probe, researchers can capture its interacting partners upon UV irradiation. Subsequent analysis by mass spectrometry allows for the identification of the crosslinked proteins and even the specific residues at the interaction interface.
Surface Modification and Biomaterial Engineering
Benzophenone's ability to form covalent bonds with C-H groups makes it an excellent tool for surface modification. Polymers functionalized with benzophenone can be grafted onto various substrates upon UV irradiation, creating stable and functional coatings.[5] This has applications in creating biocompatible surfaces for medical implants, developing biosensors, and fabricating microfluidic devices.[6]
Hydrogel Formation
Benzophenone-containing polymers can be crosslinked into hydrogels upon UV irradiation.[7][8] The extent of crosslinking, and thus the physical properties of the hydrogel such as swelling ratio and mechanical strength, can be controlled by factors like the concentration of benzophenone groups in the polymer and the UV irradiation dose.[9][10] These photo-crosslinkable hydrogels are promising for applications in drug delivery, tissue engineering, and as smart materials.
| Polymer System | Benzophenone Content (mol%) | UV Irradiation Dose (J/cm²) | Gel Content (%) | Reference |
| Poly(oxonorbornene) | 5 | ~8 | ~76 | [9] |
| Poly(oxonorbornene) | 10 | ~8 | ~80 | [9] |
| Poly(oxonorbornene) | 15 | ~8 | ~82 | [9] |
| Poly(alkenylnorbornene) | 2.5 | 9 (at 254 nm) | ~45 | [9] |
| Poly(alkenylnorbornene) | 5 | 9 (at 254 nm) | ~47 | [9] |
Table 3: Quantitative Data on Benzophenone-Mediated Hydrogel Formation. This table shows the effect of benzophenone content and UV dose on the gel content of different polymer systems.
Experimental Protocols
Protocol 1: Crosslinking of Protein Interactions using sulfo-SBP
This protocol is adapted for the use of a water-soluble benzophenone crosslinker, sulfo-SBP, for identifying protein-protein interactions followed by mass spectrometry analysis.[2]
Materials:
-
Purified protein of interest and potential interacting partners.
-
sulfo-SBP (4-sulfosuccinimidyl benzophenone).
-
Crosslinking buffer (e.g., 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8).
-
UV crosslinker instrument (365 nm).
-
Reagents for SDS-PAGE and in-gel digestion (DTT, iodoacetamide, trypsin).
-
LC-MS/MS system.
Procedure:
-
Protein Preparation: Prepare a solution of your protein mixture (e.g., 0.75 mg/mL) in the crosslinking buffer.
-
Crosslinker Addition: Add sulfo-SBP to the protein solution at various crosslinker-to-protein weight ratios (e.g., ranging from 0.187:1 to 2:1).
-
Incubation: Incubate the mixture for a defined period (e.g., 2 hours) at room temperature to allow for the reaction of the NHS-ester with primary amines on the proteins.
-
UV Irradiation: Place the sample in the UV crosslinker and irradiate at 365 nm for a specific duration (e.g., 25 or 50 minutes).
-
Quenching (Optional): The reaction can be quenched by adding an excess of a primary amine-containing buffer like Tris-HCl.
-
SDS-PAGE Analysis: Separate the crosslinked products by SDS-PAGE.
-
In-Gel Digestion: Excise the bands of interest, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the crosslinked peptides.
-
Data Analysis: Use specialized software to identify the crosslinked peptide pairs from the mass spectrometry data.
Protocol 2: Surface Grafting of Polymers using Benzophenone
This protocol outlines a general procedure for the photo-grafting of a benzophenone-containing polymer onto a substrate surface.[5][11]
Materials:
-
Substrate to be modified (e.g., polypropylene (B1209903) film).
-
Benzophenone-functionalized polymer.
-
A suitable solvent for the polymer.
-
UV lamp (e.g., 365 nm).
Procedure:
-
Substrate Preparation: Clean the substrate surface thoroughly.
-
Polymer Solution Preparation: Dissolve the benzophenone-functionalized polymer in a suitable solvent to create a coating solution.
-
Coating: Apply the polymer solution to the substrate surface using a suitable method like spin-coating, dip-coating, or drop-casting.
-
Drying: Allow the solvent to evaporate completely, leaving a thin film of the polymer on the substrate.
-
UV Irradiation: Expose the coated substrate to UV light for a specific duration and at a defined intensity to initiate the crosslinking and grafting reaction.
-
Washing: Thoroughly wash the modified substrate with a good solvent for the polymer to remove any non-grafted chains.
-
Characterization: Characterize the modified surface using techniques such as contact angle measurements, XPS, or AFM to confirm successful grafting.
Protocol 3: Formation of a Benzophenone-Crosslinked Hydrogel
This protocol provides a general method for preparing a hydrogel from a benzophenone-containing polymer.[7][8]
Materials:
-
Benzophenone-functionalized polymer.
-
A suitable solvent (e.g., water for water-soluble polymers).
-
UV lamp (e.g., 365 nm).
-
Mold for casting the hydrogel.
Procedure:
-
Polymer Solution Preparation: Dissolve the benzophenone-functionalized polymer in the chosen solvent to the desired concentration.
-
Casting: Pour the polymer solution into a mold of the desired shape and size.
-
UV Irradiation: Expose the solution in the mold to UV light for a time sufficient to achieve the desired degree of crosslinking. The irradiation time and intensity will influence the final properties of the hydrogel.
-
Swelling and Characterization: After crosslinking, the hydrogel can be removed from the mold and placed in a solvent (typically water) to swell. The swelling ratio and gel content can be determined to characterize the hydrogel network.
Conclusion
Benzophenone crosslinkers offer a powerful and versatile approach for investigating molecular interactions and engineering novel materials. Their photo-activatable nature provides temporal control over the crosslinking reaction, and their preference for C-H bonds offers a distinct advantage in many biological systems. While alternatives like diazirines may offer higher reactivity in some contexts, and zero-length crosslinkers provide more precise distance constraints, the robustness and well-understood chemistry of benzophenones make them an indispensable tool in the researcher's arsenal. By carefully considering the specific experimental goals and the characteristics of the system under study, researchers can leverage the unique properties of benzophenone crosslinkers to gain valuable insights into the complex world of molecular interactions.
References
- 1. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on surface grafting of a benzophenone photoactive polymer and attachment of macromolecules by a photochemical method [journal.buct.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photo-crosslinkable comb-type copolymers bearing a benzophenone moiety for the enhanced swelling kinetics of hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
comparative study of different protein crosslinkers for proteomics
A Comparative Guide to Protein Crosslinkers for Proteomics
For researchers, scientists, and drug development professionals venturing into the structural analysis of proteins and their interaction networks, chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable tool.[1][2] This guide provides a comparative analysis of commonly used protein crosslinkers, supported by experimental data and detailed protocols to inform experimental design and execution.
Understanding the Landscape of Protein Crosslinkers
Chemical crosslinkers are reagents containing two or more reactive groups that covalently link amino acid residues within a protein or between interacting proteins.[3][4] The resulting distance constraints are then used to deduce structural information and map interaction interfaces.[1][5] The choice of crosslinker is critical and depends on several factors, including the target functional groups, spacer arm length, solubility, cell permeability, and whether the crosslink needs to be cleavable for downstream analysis.[5]
Crosslinkers can be broadly classified based on several properties:
-
Reactivity: The most common crosslinkers target primary amines (the ε-amino group of lysine (B10760008) and the N-terminus), as these are abundant on protein surfaces.[6] Other reactive groups target sulfhydryls (cysteine) or carboxyl groups (aspartate, glutamate).
-
Homobifunctional vs. Heterobifunctional: Homobifunctional crosslinkers have two identical reactive groups, while heterobifunctional ones have two different reactive groups, allowing for more controlled, sequential reactions.[3]
-
Spacer Arm Length: The distance between the reactive groups dictates the maximum distance between the two linked amino acid residues.
-
Cleavability: Non-cleavable crosslinkers form stable bonds. MS-cleavable crosslinkers contain a bond that can be fragmented in the mass spectrometer, which simplifies data analysis by allowing the identification of the individual crosslinked peptides.[7][8]
-
Enrichability: Some crosslinkers incorporate an affinity tag (e.g., biotin (B1667282) or a phosphonic acid group) that allows for the enrichment of low-abundance crosslinked peptides from complex mixtures.[9][10][11]
-
Membrane Permeability: For in vivo crosslinking in living cells, the crosslinker must be able to cross the cell membrane to reach intracellular proteins.[12]
Comparative Analysis of Crosslinker Performance
The efficacy of a crosslinker is determined by its reaction efficiency, the number of identifiable crosslinks it generates, and its suitability for a given biological system. Below is a comparison of some commonly used amine-reactive crosslinkers.
Table 1: Comparison of Common Amine-Reactive Crosslinkers
| Crosslinker | Structure | Spacer Arm (Å) | Cleavable? | Enrichable? | Membrane Permeant? | Key Characteristics & Applications |
| DSS (Disuccinimidyl suberate) | Homobifunctional NHS ester | 11.4 | No | No | Yes | Water-insoluble; a classic reagent for in vivo and in vitro crosslinking.[12][13] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Homobifunctional sulfo-NHS ester | 11.4 | No | No | No | Water-soluble analog of DSS; ideal for crosslinking cell surface proteins and for in vitro studies where organic solvents are undesirable.[13][14] |
| DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | Zero-length carboxyl-to-amine | 0 | No | No | Yes | A zero-length crosslinker that facilitates the formation of an amide bond between carboxyl and amine groups.[15] |
| DSSO (Disuccinimidyl sulfoxide) | Homobifunctional NHS ester | 10.1 | Yes (MS-cleavable) | No | Yes | An MS-cleavable crosslinker that simplifies the identification of crosslinked peptides through a characteristic fragmentation pattern in the mass spectrometer.[7][9][13] |
| PhoX (Disuccinimidyl phenyl phosphonic acid) | Homobifunctional NHS ester | 13.0 | No | Yes (IMAC) | No | Contains a phosphonic acid group that allows for the enrichment of crosslinked peptides using Immobilized Metal Affinity Chromatography (IMAC).[9] |
| DSBU (Disuccinimidyl dibutyric urea) | Homobifunctional NHS ester | 12.5 | Yes (MS-cleavable) | No | Yes | An MS-cleavable crosslinker.[7] |
| DSSBU (Disulfodisuccinimidyl dibutyric urea) | Homobifunctional sulfo-NHS ester | 12.5 | Yes (MS-cleavable) | No | No | A water-soluble, MS-cleavable crosslinker, making it a versatile tool for various applications.[16] |
Table 2: Illustrative Performance Data of Different Crosslinkers
This table presents a summary of performance data from different studies to illustrate the relative efficiencies of various crosslinkers. Direct comparison should be made with caution as experimental conditions vary between studies.
| Crosslinker | Protein/System | Number of Unique Crosslinks Identified | Reference |
| DSSO, DSS, BS3 | Bovine Serum Albumin (BSA) | DSSO yielded fewer crosslinked peptides identified by CID and HCD methods compared to DSS and BS3. However, the MS2-MS3 method can be used with DSSO to identify more crosslinks. | [13] |
| PhoX vs. DSS/DSSO | E. coli Ribosome | PhoX significantly outperformed DSS and DSSO after enrichment. | [9] |
| DHSO, DSSO, DMTMM | HEK293 cells | A combination of these three orthogonal crosslinkers identified 28,910 unique cross-linked residue pairs across 4,084 unique proteins. | [15] |
| BS3 | Dystrophic skeletal muscle microsomes | Identified 15 protein species with altered electrophoretic mobility, indicating increased protein-protein interactions. | [17] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful crosslinking studies. The following sections provide generalized methodologies for key experiments.
Protocol 1: In Vitro Crosslinking of Purified Proteins
This protocol outlines the basic steps for crosslinking purified proteins in solution.[4][18]
-
Sample Preparation:
-
Prepare the purified protein sample in a suitable buffer (e.g., phosphate-buffered saline, PBS, or HEPES buffer) at a concentration of 0.1–1 mg/mL.[18] Ensure the buffer does not contain primary amines (e.g., Tris) if using amine-reactive crosslinkers.
-
If comparing different states (e.g., with and without a ligand), prepare two separate samples.
-
-
Crosslinker Preparation:
-
Crosslinking Reaction:
-
Quenching:
-
Analysis:
Protocol 2: In Vivo Crosslinking in Mammalian Cells
This protocol describes a general procedure for crosslinking proteins within living cells.[12]
-
Cell Culture:
-
Culture mammalian cells to the desired confluency.
-
-
Crosslinking:
-
Wash the cells with PBS.
-
Add a solution of a membrane-permeant crosslinker (e.g., 1 mM DSS or DSG in PBS) to the cells.
-
Incubate for 10-30 minutes at room temperature.[12]
-
-
Quenching:
-
Quench the reaction by adding a quenching buffer (e.g., PBS containing 20-50 mM Tris-HCl or glycine).
-
Incubate for 15 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Downstream Analysis:
-
The protein lysate containing crosslinked complexes can be analyzed by various methods, including immunoprecipitation to enrich for a specific protein and its interacting partners, followed by Western blotting or mass spectrometry.
-
Protocol 3: Enrichment of Crosslinked Peptides using PhoX Crosslinker
This protocol is specific for the enrichment of peptides crosslinked with the PhoX reagent using IMAC.[9]
-
Protein Crosslinking and Digestion:
-
Perform in vitro or in vivo crosslinking using the PhoX crosslinker.
-
Digest the crosslinked protein sample into peptides using trypsin.
-
-
IMAC Resin Preparation:
-
Use a high-select Fe-NTA agarose (B213101) resin.
-
Wash the resin with water, followed by a loading/washing buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).
-
-
Enrichment:
-
Incubate the peptide digest with the prepared Fe-NTA resin to allow the phosphonic acid groups on the crosslinked peptides to bind to the resin.
-
Wash the resin extensively with the loading/washing buffer to remove non-crosslinked and non-specifically bound peptides.
-
-
Elution:
-
Elute the enriched PhoX-crosslinked peptides from the resin using a high-pH elution buffer (e.g., 50% acetonitrile, 2.5% ammonium (B1175870) hydroxide).
-
-
LC-MS/MS Analysis:
-
Acidify the eluted sample and desalt it using a C18 tip.
-
Analyze the enriched peptides by LC-MS/MS.
-
Visualizing Workflows and Decision Making
Diagrams are essential for illustrating complex experimental workflows and logical decision-making processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cross-Linking Mass Spectrometry (XL-MS) - Creative Proteomics [creative-proteomics.com]
- 3. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Crosslinking Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Large Scale Chemical Cross-linking Mass Spectrometry Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Click‐Chemistry‐Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. pnas.org [pnas.org]
- 16. DSSBU: A novel mass spectrometry-cleavable analogue of the BS3 cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative gel‐based proteomic analysis of chemically crosslinked complexes in dystrophic skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
Assessing the Utility of 5-Nitro-2-(bromoacetamido)benzophenone in Complex Biological Samples: A Comparative Guide
Initial Assessment Reveals a Lack of Application Data for 5-Nitro-2-(bromoacetamido)benzophenone in Biological Samples.
Extensive investigation into the scientific literature and chemical databases indicates that this compound is primarily documented as a chemical intermediate, notably in the synthesis of benzodiazepines.[1] Despite its structural features, which include a photoreactive benzophenone (B1666685) group and a reactive bromoacetamide moiety, there is a significant absence of published data demonstrating its use as a probe, crosslinker, or labeling agent for analysis in complex biological samples.
This guide aims to provide a comparative framework for researchers considering the use of photo-reactive and bio-reactive chemical probes. However, due to the lack of specific experimental data for this compound, we will discuss the general principles and compare established alternative compound classes that are widely used for similar applications.
Comparison with Alternative Technologies
For researchers interested in identifying protein-small molecule interactions or labeling proteins in complex biological matrices, several classes of compounds are well-established. The primary alternatives to a hypothetical use of this compound would include other benzophenone derivatives, as well as different photo-reactive groups like diazirines and aryl azides.
| Feature | Benzophenone Derivatives | Diazirine Derivatives | Aryl Azide Derivatives |
| Photoactivation Wavelength | ~350-360 nm | ~350-370 nm | ~260-300 nm |
| Reactive Intermediate | Triplet biradical | Carbene | Nitrene |
| Reactivity | C-H and N-H bonds | C-H, N-H, O-H bonds | C-H, N-H, O-H bonds, nucleophiles |
| Selectivity | Moderately selective | Highly reactive, non-selective | Highly reactive, can rearrange |
| Potential for Photodamage | Lower, due to longer wavelength | Lower, due to longer wavelength | Higher, due to shorter wavelength |
| Off-target Labeling | Can occur | Lower due to shorter-lived reactive species | Can be higher due to longer-lived reactive species |
Experimental Considerations and Methodologies
When employing photo-reactive crosslinkers in biological samples, a series of validation experiments are crucial. A generalized workflow for such an experiment is outlined below.
References
Safety Operating Guide
Proper Disposal of 5-Nitro-2-(bromoacetamido)benzophenone: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 5-Nitro-2-(bromoacetamido)benzophenone are provided for researchers, scientists, and professionals in drug development to ensure laboratory safety and environmental compliance.
This document outlines the necessary procedures for the proper disposal of this compound, a halogenated organic compound. Due to its chemical properties, this substance must be treated as hazardous waste. Adherence to these protocols is critical to mitigate risks to personnel and the environment.
Hazard Profile and Management
This compound (CAS Number: 2011-70-3) is a solid chemical intermediate used in the synthesis of benzodiazepines.[1][2] While a specific comprehensive hazard profile is not available, its structure as a halogenated nitro-aromatic compound necessitates careful handling.[3] Structurally related compounds, such as bromoacetamides, are known to be toxic and corrosive. Therefore, it is imperative to manage this chemical as hazardous waste.
| Property | Data |
| Chemical Name | N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide |
| CAS Number | 2011-70-3[1][4] |
| Physical State | Solid[1] |
| Known Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[5] |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly closed container.[6] Recommended storage temperature is 2-8°C. |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. The product may be incinerated in a facility equipped with an afterburner and scrubber.[3][5][7] Offer to a licensed hazardous material disposal company.[3] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety glasses.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: In case of dust formation, use a NIOSH/MSHA-approved respirator.[5]
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe disposal of this compound.
1. Waste Characterization and Segregation:
-
Characterize this compound waste as a "halogenated organic solid."
-
Crucially, do not mix this waste with non-halogenated organic waste, as this can significantly increase disposal costs.[8]
-
Keep it segregated from other waste streams such as acids, bases, and heavy metals.
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for solid hazardous waste.
-
The container must be in good condition with a secure, tight-fitting lid.
-
As soon as the first quantity of waste is added, label the container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The accumulation start date.
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
3. Waste Accumulation and Storage:
-
Collect all waste, including contaminated materials like gloves and weighing papers, in the designated container.
-
All waste transfers should be conducted inside a chemical fume hood to minimize inhalation exposure.
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation.
-
Ensure the container is stored in secondary containment to mitigate potential leaks.
4. Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.
-
Carefully collect the absorbed material and any contaminated debris into a sealed, leak-proof container.
-
Label the container as "Spill Debris" containing this compound and manage it as hazardous waste.
5. Request for Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowed time per your institution's policy, request a pickup from your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this chemical down the drain or in regular trash.[5][8]
6. Empty Container Disposal:
-
A container that held this compound must be decontaminated before being discarded as regular trash.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect the rinsate as hazardous waste.
-
After triple-rinsing, deface or remove the original label from the container before disposal.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Nitro-2-(bromoacetamido)benzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational guidance, and disposal plans for handling 5-Nitro-2-(bromoacetamido)benzophenone. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This compound is intended for research use only.
Hazard Identification and Safety Summary
Key Assumed Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
-
Potential for long-term health effects with prolonged exposure.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. All operations should be conducted within a certified chemical fume hood.[5]
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 5-mil thickness). Double gloving is recommended.[5][6] |
| Body Protection | Laboratory coat with long sleeves. A disposable, fluid-resistant coat is preferred.[5] |
| Respiratory Protection | Not generally required when handled in a chemical fume hood.[5] |
Glove Selection Notes: Nitrile gloves provide good general resistance to many chemicals.[7] However, breakthrough times can be short for certain organic solvents. If gloves come into contact with the chemical or a solution containing it, they must be changed immediately.[6]
Operational Handling and Storage
Handling:
-
Always handle this compound within a chemical fume hood to avoid inhalation of dust.[3][8]
-
Avoid contact with skin and eyes.[9]
-
Avoid formation of dust and aerosols.[9]
-
Use appropriate tools to handle the solid material and avoid generating dust.
-
Wash hands thoroughly after handling.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Recommended storage temperature is between 2-8°C.[10]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
Disposal Plan
As a halogenated organic compound, this compound and its associated waste must be treated as hazardous waste.[5][11]
Waste Segregation and Collection:
| Waste Type | Collection and Labeling |
| Solid Waste | Collect unused powder, contaminated weighing paper, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name, and associated hazards.[3][5] |
| Liquid Waste | Collect solutions in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated waste.[5] |
| Contaminated Labware | Glassware: Rinse three times with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect the rinsate as halogenated liquid waste. The rinsed glassware can then be washed for reuse or disposed of as regular lab glass. Plasticware: Dispose of as solid hazardous waste. |
| Contaminated PPE | All used gloves, disposable lab coats, and other PPE must be disposed of as solid hazardous waste in a designated, labeled container.[5] |
Disposal Protocol:
-
Segregate Waste: Carefully segregate waste streams as described in the table above.
-
Container Management: Use only approved, chemically compatible containers for hazardous waste. Do not overfill containers (fill to no more than 80% capacity).[11] Keep containers securely closed when not in use.
-
Temporary Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Waste Pickup: Contact your institution's EHS department to arrange for the collection and disposal by a licensed hazardous waste vendor.[3]
Experimental Protocols
Protocol for Weighing and Preparing a Solution:
-
Don appropriate PPE as outlined in Section 2.
-
Perform all operations within a chemical fume hood.
-
Place a weigh boat on a calibrated analytical balance.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Record the weight.
-
Carefully add the solid to a suitable reaction vessel or volumetric flask.
-
Add the desired solvent (e.g., DMF, DMSO) to the vessel and mix to dissolve.[1]
-
Dispose of the contaminated weigh boat and any other contaminated materials as solid hazardous waste.
Visual Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. gustavus.edu [gustavus.edu]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. carlroth.com [carlroth.com]
- 9. 4adi.com [4adi.com]
- 10. This compound | 2011-70-3 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
